Product packaging for Erythrin(Cat. No.:)

Erythrin

Cat. No.: B1253147
M. Wt: 422.4 g/mol
InChI Key: BUBBEHCXSMCYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythrin (C20H22O10) is a chemical compound cataloged in chemical databases as a natural product of research interest . It is associated with the Erythrina genus of plants, which are known in traditional medicine across Africa and other regions and are a rich source of bioactive phytoconstituents . Compounds isolated from Erythrina species, such as various prenylated flavonoids, isoflavones, and alkaloids, have demonstrated a range of pharmacological activities in scientific studies, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiplasmodial effects . Researchers are exploring these natural compounds for their potential to yield novel therapeutic agents, particularly against multidrug-resistant pathogens . As a research chemical, this compound provides a valuable reference standard for phytochemical studies, natural product chemistry, and the investigation of plant-derived bioactivities. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O10 B1253147 Erythrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O10

Molecular Weight

422.4 g/mol

IUPAC Name

[3-hydroxy-5-methyl-4-(2,3,4-trihydroxybutoxycarbonyl)phenyl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C20H22O10/c1-9-3-11(22)5-13(23)18(9)20(28)30-12-4-10(2)17(14(24)6-12)19(27)29-8-16(26)15(25)7-21/h3-6,15-16,21-26H,7-8H2,1-2H3

InChI Key

BUBBEHCXSMCYNY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Potential of Erythrina Species: A Technical Guide to their Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, commonly known as coral trees, encompasses a diverse group of flowering plants distributed throughout tropical and subtropical regions. Traditionally, various parts of these plants have been utilized in folk medicine to treat a wide array of ailments, including inflammation, infections, and neurological disorders. Modern phytochemical investigations have revealed that Erythrina species are a rich source of structurally unique secondary metabolites, primarily alkaloids and flavonoids, which exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of compounds derived from Erythrina species, with a focus on their antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective effects. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and drug discovery efforts.

Antimicrobial Activities

Compounds isolated from Erythrina species have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The primary classes of antimicrobial compounds identified are prenylated flavonoids, isoflavones, and pterocarpans.[1][2] The lipophilic nature of the prenyl groups is thought to enhance the antibacterial efficacy of these flavonoids.[2]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various compounds and extracts from Erythrina species against different bacterial strains.

Compound/ExtractErythrina SpeciesTarget Microorganism(s)MIC (µg/mL)Reference(s)
Dichloromethane ExtractE. latissimaBacillus cereus210-250[3]
Methanol ExtractE. latissimaBacillus cereus210-250[3]
Dichloromethane ExtractE. latissimaGram-negative pathogens500-1000[3]
Methanol ExtractE. latissimaGram-negative pathogens500-1000[3]
Dichloromethane ExtractE. latissimaStaphylococcus aureus104[3]
Dichloromethane ExtractE. latissimaStaphylococcus epidermidis4.8[3]
Methanol ExtractE. latissimaStaphylococcus aureus125[3]
Methanol ExtractE. latissimaStaphylococcus epidermidis125[3]
Erybraedin AE. lysistemonStaphylococcus aureus2[1]
PhaseollidinE. lysistemonStaphylococcus aureus10[1]
Abyssinone V-4′-methyl-etherE. lysistemonStaphylococcus aureus59[1]
Eryzerin CE. lysistemonStaphylococcus aureus5[1]
AlpumisoflavoneE. lysistemonStaphylococcus aureus31[1]
LysisteisoflavoneE. lysistemonStaphylococcus aureus62[1]
Ethanol leaf extractE. senegalensisStaphylococcus aureus25[1]
Dichloromethane bark extractE. strictaStaphylococcus aureus7.81[1]
SandwicensinE. fuscaStaphylococcus aureus8[1]
Erythrabbysin AE. fuscaStaphylococcus aureus64[1]
Erythrabbysin IE. fuscaStaphylococcus aureus64[1]
Eryvarin DE. fuscaStaphylococcus aureus4[1]
ScandenoneE. fuscaStaphylococcus aureus8[1]
Methanol bark extractE. abyssinicaStaphylococcus aureus23[1]
Ethanol bark extractE. abyssinicaStaphylococcus aureus62.5[1]
Ethyl acetate bark extractE. abyssinicaStaphylococcus aureus83.3[1]
Methanol bark extractE. amazoniaStaphylococcus aureus75[1]
ScandenoneE. addisonaeStaphylococcus aureus64[1]
EricristagallinE. subumbransMethicillin-Resistant S. aureus (MRSA)0.39-1.56[1]
Eryvarin DE. poeppigianaMethicillin-Resistant S. aureus (MRSA)12.5[1]
3,9-dihydroxy-10-γ,γ- dimethylallyl- 6a,11adehydropterocarpanE. poeppigianaMethicillin-Resistant S. aureus (MRSA)12.5[1]
IsolupalpigeninE. poeppigianaMethicillin-Resistant S. aureus (MRSA)1.56-3.13[1]
Erythrinin BE. poeppigianaMethicillin-Resistant S. aureus (MRSA)6.25[1]
ErypostyreneE. poeppigianaMethicillin-Resistant S. aureus (MRSA)6.25[1]
SandwicensinE. poeppigianaMethicillin-Resistant S. aureus (MRSA)6.25-12.5[1]
Erypoegin AE. poeppigianaMethicillin-Resistant S. aureus (MRSA)25[1]
DimethylmedicarpinE. poeppigianaMethicillin-Resistant S. aureus (MRSA)50[1]
AngolensinE. poeppigianaMethicillin-Resistant S. aureus (MRSA)50[1]
Erysubin FE. sacleuxiiMethicillin-Resistant S. aureus (MRSA)15.4[1]
7,4′-dihydroxy-8,3′-diprenylflavoneE. sacleuxiiMethicillin-Resistant S. aureus (MRSA)20.5[1]
Eryvrain VE. variegataMethicillin-Resistant S. aureus (MRSA)12.5-25[1]
Eryvarin WE. variegataMethicillin-Resistant S. aureus (MRSA)1.56-3.13[1]
Eryvarin XE. variegataMethicillin-Resistant S. aureus (MRSA)0.78-1.56[1]
Bidwillon BE. variegataMethicillin-Resistant S. aureus (MRSA)3.13-6.25[1]
Eryvarin QE. variegataMethicillin-Resistant S. aureus (MRSA)3.13-6.25[1]
Dichloromethane bark extractE. strictaMethicillin-Resistant S. aureus (MRSA)31.25[1]
Erybacin AE. herbaceaMethicillin-Resistant S. aureus (MRSA)50[1]
Erybacin BE. herbaceaMethicillin-Resistant S. aureus (MRSA)12.5[1]
EryvariestyreneE. herbaceaMethicillin-Resistant S. aureus (MRSA)12.5[1]
Glyasperin FE. herbaceaMethicillin-Resistant S. aureus (MRSA)50[1]
Bidwillol AE. herbaceaMethicillin-Resistant S. aureus (MRSA)12.5[1]
PhaseollinisoflavanE. herbaceaMethicillin-Resistant S. aureus (MRSA)50[1]
ErythbidinE. herbaceaMethicillin-Resistant S. aureus (MRSA)50[1]
Phaseollidin isoflavanE. herbaceaMethicillin-Resistant S. aureus (MRSA)12.5[1]
Eryvarin LE. herbaceaMethicillin-Resistant S. aureus (MRSA)25[1]
Glabrocoumarone AE. herbaceaMethicillin-Resistant S. aureus (MRSA)12.5[1]
SandwicensinE. fuscaMethicillin-Resistant S. aureus (MRSA)16[1]
Experimental Protocols for Antimicrobial Activity

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7][8]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate. The first column of wells receives a larger volume of MHB containing the highest concentration of the test compound.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound across the microtiter plate by transferring a fixed volume of the solution from one column to the next.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9][10]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) control wells.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start stock Prepare Stock Solution of Test Compound start->stock plate Prepare 96-well Plate with Broth start->plate inoculum Prepare Standardized Bacterial Inoculum start->inoculum dilute Perform Serial Dilutions in Plate stock->dilute plate->dilute inoculate Inoculate Plate with Bacteria inoculum->inoculate dilute->inoculate incubate Incubate Plate (37°C, 16-24h) inoculate->incubate read Read MIC incubate->read end End read->end

Caption: Workflow for Broth Microdilution Assay.

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[9][11][12][13]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[9][10]

  • Inoculation of Agar Plate: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[9]

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Cytotoxic Activities

Numerous compounds from Erythrina species, particularly isoflavonoids and erythrinan alkaloids, have been shown to possess cytotoxic effects against various cancer cell lines.[14][15][16][17] These compounds induce cell death through mechanisms such as apoptosis.[14][16]

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for the cytotoxic activity of compounds isolated from Erythrina species.

CompoundErythrina SpeciesCancer Cell LineIC50 (µM)Reference(s)
NeobavaisoflavoneE. excelsaCCRF-CEM42.93[16]
NeobavaisoflavoneE. excelsaHCT116 (p53+/+)114.64[16]
Sigmoidin HE. excelsaU87MG25.59[16]
Sigmoidin HE. excelsaHCT116 (p53+/+)110.51[16]
IsoneorautenolE. excelsaMDA-MB-231-BCRP2.67[16]
IsoneorautenolE. excelsaU87MG21.84[16]
β-erythroidineE. poeppigianaMCF-736.8[17]
8-oxo-β-erythroidineE. poeppigianaMCF-760.8[17]
8-oxo-α-erythroidineE. poeppigianaMCF-7875.4[17]
Pterocarpans (various)E. abyssinicaMCF-7, MCF-7/TAMR, MCF-7/ADR, MDA-MB-2315.6 - 28.0[18]
Rautandiol BE. abyssinicaPlasmodium falciparum (TM4/8.2)0.40[19]
Rautandiol BE. abyssinicaPlasmodium falciparum (K1CB1)0.74[19]
(-)-2-isopentenyl-3-hydroxy-8-9-methylenedioxypterocarpanE. abyssinicaTrypanosoma brucei rhodesiense4.87[19]
Experimental Protocols for Cytotoxicity Assessment

This assay is a colorimetric method used to quantify the number of viable cells in a culture.[19][20][21][22]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Resazurin: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm and 600 nm) of the wells. The amount of resorufin produced is proportional to the number of viable cells.

These are luminescent assays that measure the activity of caspases, which are key mediators of apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the resazurin assay.

  • Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the luminescence of each well using a luminometer.

Flow cytometry can be used to assess apoptosis by measuring changes in mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS).[1][18][23][24][25][26][27][28]

  • Mitochondrial Membrane Potential (MMP) Assay:

    • Cell Staining: Stain treated cells with a potentiometric dye such as JC-1 or DiIC1(5).

    • Analysis: Analyze the stained cells using a flow cytometer. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers that fluoresce green.

  • Reactive Oxygen Species (ROS) Assay:

    • Cell Staining: Stain treated cells with a ROS-sensitive fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[1][23][26]

    • Analysis: Analyze the cells by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Anti-inflammatory Activities

Extracts and isolated compounds from Erythrina species have shown promising anti-inflammatory effects in various in vivo and in vitro models.[6][8][25][29] The proposed mechanisms of action include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways such as NF-κB.[6][29]

In Vivo Anti-inflammatory Data
Extract/CompoundErythrina SpeciesAnimal ModelDoseEffectReference(s)
Ethanolic Leaf ExtractE. indicaCarrageenan-induced rat paw edema250 mg/kgSignificant inhibition of edema[8]
Ethanolic Leaf ExtractE. indicaCarrageenan-induced rat paw edema500 mg/kgSignificant inhibition of edema[8]
Hydroalcoholic ExtractE. velutinaDextran-induced mice paw edema200 mg/kgAnti-inflammatory effect[25]
Hydroalcoholic ExtractE. velutinaDextran-induced mice paw edema400 mg/kgAnti-inflammatory effect[25]
Hydroalcoholic ExtractE. mulunguCarrageenan-induced mice paw edema200 mg/kgDecreased paw edema[25]
Hydroalcoholic ExtractE. mulunguCarrageenan-induced mice paw edema400 mg/kgDecreased paw edema[25]
Experimental Protocol for Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for the anti-inflammatory activity of test compounds.[30][31][32][33][34]

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the animals.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Neuroprotective and CNS Activities

Erythrina alkaloids are well-known for their effects on the central nervous system (CNS).[5][35][36][37] Some of these alkaloids act as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[13] They have also demonstrated neuroprotective properties by reducing oxidative stress and inflammation in the brain.[35][36]

Signaling Pathways

Certain Erythrina alkaloids can inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.[3][15][17][38][39] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inactive_AChE Inactive AChE AChE->Inactive_AChE Erythrina_Alkaloid Erythrina Alkaloid Erythrina_Alkaloid->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

Phenolic compounds from Erythrina species have been shown to suppress pro-inflammatory signaling pathways such as NF-κB and MAPK.[6] These pathways are crucial in regulating the expression of genes involved in inflammation and cell survival.

NFkB_MAPK_Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Activates MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Stimulus Inflammatory Stimulus Stimulus->IKK Stimulus->MAPKKK Erythrina_Compound Erythrina Compound Erythrina_Compound->IKK Inhibits Erythrina_Compound->MAPKKK Inhibits

Caption: Inhibition of NF-κB and MAPK Pathways.

Pterocarpans from Erythrina abyssinica have been identified as inhibitors of protein tyrosine phosphatase-1B (PTP1B), an enzyme implicated in both metabolic disorders and cancer.[18] Inhibition of PTP1B can enhance insulin signaling and may represent a therapeutic strategy for diabetes and certain cancers.[14][29][40][41]

PTP1B_Signaling Insulin_Receptor Insulin Receptor (pY) Dephosphorylated_IR Insulin Receptor (Y) Insulin_Receptor->Dephosphorylated_IR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) Insulin_Receptor->Downstream_Signaling Activates PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates Erythrina_Pterocarpan Erythrina Pterocarpan Erythrina_Pterocarpan->PTP1B Inhibits

Caption: Inhibition of PTP1B Signaling.

Conclusion

The diverse chemical scaffolds and significant biological activities of compounds isolated from Erythrina species underscore their potential as a valuable source for the development of new therapeutic agents. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the pharmacological potential of this fascinating genus. Further in-depth studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy and safety assessments, are warranted to translate these promising natural products into clinical candidates.

References

A Technical Guide to the Structural Elucidation of Erythrina Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core analytical techniques and integrated workflows used for the structural elucidation of Erythrina alkaloids. These natural products, characterized by a unique tetracyclic spiroamine skeleton, present significant structural challenges that require a multi-faceted analytical approach.[1] This document details the principles and experimental protocols for the key spectroscopic and spectrometric methods employed in their characterization.

Introduction to Erythrina Alkaloids

Erythrina alkaloids are a class of isoquinoline-derived compounds predominantly found in plants of the Erythrina genus (Fabaceae).[1] Their core structure is the erythrinan skeleton, a tetracyclic spiroamine system that can be categorized into several types, including dienoid, alkenoid, and lactonic alkaloids.[1] These compounds are of significant interest to the pharmaceutical industry due to a wide range of biological activities, including anxiolytic, sedative, and anticonvulsant properties.[2] The complexity of their polycyclic structure and multiple chiral centers necessitates a combination of sophisticated analytical methods for unambiguous structure determination.[3]

An integrated strategy is paramount, typically beginning with isolation and purification, followed by preliminary analysis with Mass Spectrometry and 1D NMR. 2D NMR experiments are then used to assemble the planar structure, and finally, X-ray crystallography or chiroptical methods are employed to determine the absolute configuration.[4][5]

Integrated Workflow for Structural Elucidation

The process of elucidating the structure of a novel Erythrina alkaloid is a systematic workflow that integrates multiple analytical techniques. Each step provides critical information that, when combined, leads to the complete and unambiguous assignment of the molecule's constitution and stereochemistry.

G cluster_0 Isolation & Purification cluster_1 Preliminary Analysis cluster_2 2D Structure Determination cluster_3 3D Structure & Absolute Configuration cluster_4 Final Structure Extraction Plant Material (e.g., Erythrina seeds/bark) Purification Chromatography (e.g., HPLC, Column) Extraction->Purification Crude Extract HRMS HR-ESI-MS Purification->HRMS Pure Alkaloid NMR_1D 1D NMR (¹H, ¹³C, DEPT) HRMS->NMR_1D Provides Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Proton/Carbon Count MSMS MS/MS Fragmentation Xray Single Crystal X-ray Diffraction NMR_2D->Xray Structure Hypothesis NOESY NOESY/ROESY NMR_2D->NOESY Provides Planar Structure MSMS->NMR_2D Confirms Substructures Chiroptical Chiroptical Methods (CD Spectroscopy + Calculations) Final Elucidated Structure Xray->Final Definitive 3D Structure Chiroptical->Final Absolute Configuration (if no crystal) NOESY->Final Relative Stereochemistry G Key 2D NMR Correlations on a Generic Erythrinan Skeleton cluster_legend Legend erythrina key1 COSY (¹H-¹H) key2 HSQC (¹H-¹³C, 1-bond) key3 HMBC (¹H-¹³C, 2-3 bonds) k1_edge->key1 k2_edge->key2 k3_edge->key3 p1 p2 p1:c->p2:c H1-H2 p3 p4 p4->p3 C1-H1 p5 p6 p6->p5 C2-H2 p7 p8 p8->p7 H1→C2 p9 p10 p10->p7 H1→C6 p11 p12 p12->p11 H7→C6 G Parent [M+H]⁺ (e.g., Erythraline, m/z 298) Fragment1 [M+H - H₂O]⁺ (m/z 280) Parent->Fragment1 Loss of Water Fragment2 [M+H - CH₂O]⁺ (m/z 268) Parent->Fragment2 Loss of Formaldehyde (from methylenedioxy) Fragment3 [M+H - C₂H₄O]⁺ (m/z 254) Fragment1->Fragment3 Further fragmentation

References

The Coral Trees: A Deep Dive into the Ethnobotanical and Pharmacological Landscape of Erythrina

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The genus Erythrina, commonly known as coral trees, encompasses a diverse group of flowering plants that have been a cornerstone of traditional medicine across tropical and subtropical regions for centuries. A comprehensive technical guide released today consolidates the extensive ethnobotanical uses, phytochemical composition, and pharmacological activities of these plants, offering a valuable resource for researchers, scientists, and drug development professionals. This whitepaper systematically presents quantitative data, detailed experimental protocols, and visualizes key biological pathways to foster a deeper understanding of Erythrina's therapeutic potential.

The genus Erythrina (family Fabaceae) comprises approximately 120 species, which are rich sources of bioactive compounds, primarily alkaloids and flavonoids.[1][2][3] Traditional medicine systems have utilized various parts of the Erythrina plant, including the bark, leaves, seeds, and roots, to treat a wide array of ailments.[3][4] These applications range from remedies for inflammation, pain, and microbial infections to treatments for central nervous system disorders like anxiety and epilepsy.[1][2][5][6]

Quantitative Insights into Traditional Applications

While much of the ethnobotanical knowledge is qualitative, analysis of available literature allows for a semi-quantitative understanding of the traditional uses of Erythrina. The plant parts most frequently used and the ailments most commonly treated underscore the importance of this genus in traditional healthcare.

Plant PartPercentage of Use (based on a review of literature)Common Traditional UsesKey Bioactive Compounds Found
Bark42%[3]Anti-inflammatory, analgesic, treatment for malaria, skin infections, and respiratory disorders.[4][5]Alkaloids, Flavonoids, Triterpenoids[3][7]
Leaves28%[3]Nervine sedative, antiasthmatic, antiepileptic, diuretic, and treatment for joint pain and fever.[7][8][9]Alkaloids (e.g., Erythraline), Flavonoids[7][10]
SeedsFound to have high concentrations of alkaloids[10]Curare-like (muscle relaxant) effects, tranquilizing properties.[1][10]Erythrina alkaloids (e.g., Erysodine, Erysopine)[10]
Roots4%[3]Treatment for amenorrhea, jaundice, and infections.[4][11]Isoflavonoids, Pterocarpans[4]

Pharmacological Validation of Traditional Knowledge

Modern scientific investigation has substantiated many of the traditional uses of Erythrina. The rich phytochemical profile of the genus is responsible for its diverse pharmacological activities.

Pharmacological ActivityKey Compounds ImplicatedSupporting Evidence
Anti-inflammatory Erythraline, IsoflavonoidsInhibition of TGF-β-activated kinase (TAK1) by erythraline.[10] Reduction of paw edema in animal models.
Central Nervous System (CNS) Effects Erythrinine, Erythrina alkaloidsModulation of GABA receptors, leading to sedative and anxiolytic effects. Anticonvulsant and tranquilizing properties.[1][10]
Antimicrobial Isoflavonoids (e.g., Erybraedin A), PterocarpansPotent activity against various bacteria, including Staphylococcus aureus, and fungi.[11][12][13]
Antiplasmodial (Antimalarial) Not specifiedEthanol extract of E. sigmoidea showed significant in vitro activity against P. falciparum (IC50 of 6.44 µg/mL).[14]
Estrogenic IsoflavonoidsExtracts of E. poeppigiana and E. excelsa demonstrated estrogen-like effects in vivo and in vitro.[15][16]

Experimental Methodologies: A Guide for Researchers

To facilitate further research and drug discovery, this guide provides detailed protocols for key experiments cited in the literature.

Protocol 1: General Procedure for Phytochemical Screening of Erythrina Extracts

This protocol outlines the standard methods used to detect the presence of major classes of phytochemicals in Erythrina extracts.[17][18][19]

1. Preparation of Plant Extract:

  • Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

  • Perform sequential solvent extraction using solvents of increasing polarity (e.g., hexane, chloroform, ethanol, water) through maceration or Soxhlet extraction.[18]

  • Concentrate the extracts under reduced pressure using a rotary evaporator.

2. Test for Alkaloids:

  • Dissolve a small amount of the extract in dilute hydrochloric acid and filter.

  • To the filtrate, add a few drops of Wagner's reagent (iodine in potassium iodide).

  • The formation of a reddish-brown precipitate indicates the presence of alkaloids.

3. Test for Flavonoids:

  • To a small portion of the extract, add a few drops of concentrated sulfuric acid.

  • A yellow coloration indicates the presence of flavonoids.

  • Alternatively, in the Shinoda test, add magnesium turnings and a few drops of concentrated hydrochloric acid to the extract. A pink or magenta color indicates flavonoids.

4. Test for Saponins (Froth Test):

  • Vigorously shake about 0.5 g of the extract with 5 mL of distilled water in a test tube.

  • The formation of a stable froth (persisting for at least 15 minutes) indicates the presence of saponins.

5. Test for Tannins:

  • To 1-2 mL of the extract, add a few drops of 5% ferric chloride solution.

  • The formation of a dark blue or greenish-black color indicates the presence of tannins.

6. Test for Terpenoids (Salkowski Test):

  • Mix 0.5 g of the extract with 2 mL of chloroform.

  • Carefully add 3 mL of concentrated sulfuric acid to form a layer.

  • A reddish-brown coloration at the interface is indicative of terpenoids.

Protocol 2: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is commonly used to assess the antimicrobial efficacy of Erythrina extracts and isolated compounds.[20]

1. Preparation of Inoculum:

  • Prepare a suspension of the test microorganism (bacteria or fungi) in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

2. Agar Plate Preparation:

  • Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile petri dishes and allow it to solidify.

3. Inoculation:

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

4. Well Preparation and Sample Application:

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the plant extract (at various concentrations) or isolated compound into each well.

  • Use a standard antibiotic (e.g., streptomycin for bacteria, fluconazole for fungi) as a positive control and the solvent used for extraction as a negative control.[20]

5. Incubation:

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

6. Measurement of Inhibition Zone:

  • Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, this guide includes diagrams generated using the DOT language.

experimental_workflow cluster_extraction Plant Material Processing & Extraction cluster_screening Phytochemical Analysis cluster_bioassay Pharmacological Evaluation cluster_isolation Bioactive Compound Isolation plant_material Erythrina Plant Parts (Leaves, Bark, etc.) powder Dried Powder plant_material->powder extraction Solvent Extraction (e.g., Maceration) powder->extraction crude_extract Crude Extract extraction->crude_extract phytochemical_screening Preliminary Screening (Tests for Alkaloids, Flavonoids, etc.) crude_extract->phytochemical_screening bioassays In Vitro & In Vivo Assays (Antimicrobial, Anti-inflammatory, etc.) crude_extract->bioassays activity_confirmation Confirmation of Biological Activity bioassays->activity_confirmation fractionation Bio-guided Fractionation bioassays->fractionation pure_compound Isolated Pure Compound fractionation->pure_compound pure_compound->bioassays Further Testing

Caption: General workflow for the extraction, phytochemical screening, and pharmacological evaluation of Erythrina plants.

anti_inflammatory_pathway cluster_pathway Proposed Anti-inflammatory Mechanism of Erythraline inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) tak1 TAK1 (TGF-β-activated kinase 1) inflammatory_stimulus->tak1 nf_kb_pathway Downstream Signaling (e.g., NF-κB pathway) tak1->nf_kb_pathway pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb_pathway->pro_inflammatory_cytokines erythraline Erythraline (from Erythrina) erythraline->tak1 Inhibition cns_pathway cluster_gaba Proposed Anxiolytic/Sedative Mechanism of Erythrinine gaba GABA gaba_receptor GABA-A Receptor gaba->gaba_receptor Binds to neuronal_inhibition Neuronal Inhibition (Anxiolytic/Sedative Effect) gaba_receptor->neuronal_inhibition Leads to erythrinine Erythrinine (from Erythrina) erythrinine->gaba_receptor Modulates

References

The Architectural Blueprint of Erythrinan Alkaloids: A Deep Dive into Their Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythrinan alkaloids, a class of tetracyclic spiroamine alkaloids predominantly found in the plants of the Erythrina genus, have garnered significant interest from the scientific community due to their diverse and potent biological activities, including neuromuscular blocking, sedative, and anxiolytic effects. Understanding the intricate biosynthetic pathway of these complex natural products is paramount for their potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of erythrinan alkaloids, detailing the key enzymatic steps, intermediates, and experimental methodologies used to elucidate this fascinating pathway.

The Genesis: From Primary Metabolism to a Benzylisoquinoline Core

The journey to the complex erythrinan scaffold begins with fundamental building blocks derived from primary metabolism. The biosynthesis of the core benzylisoquinoline structure, a common precursor to a vast array of alkaloids, initiates with the condensation of two tyrosine-derived molecules: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

This crucial first committed step is catalyzed by the enzyme norcoclaurine synthase (NCS) , which facilitates a Pictet-Spengler condensation to yield (S)-norcoclaurine.[1][2]

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including hydroxylations and methylations, take place. These reactions are catalyzed by a suite of enzymes, primarily belonging to the cytochrome P450 and O-methyltransferase (OMT) families. A key intermediate emerging from this cascade is (S)-norreticuline .[3][4][5]

The Pivotal Transformation: Oxidative Coupling of (S)-Norreticuline

For a long time, the precise precursor to the erythrinan skeleton was a subject of debate. However, landmark studies utilizing isotopically labeled precursors in Erythrina crista-galli definitively established that (S)-norreticuline , and not the previously hypothesized (S)-norprotosinomenine, is the direct precursor to erythrinan alkaloids.[6][7][8]

The central and defining step in the formation of the characteristic tetracyclic spiroamine structure of erythrinan alkaloids is an intramolecular oxidative phenol coupling of (S)-norreticuline. This reaction is believed to be catalyzed by a specific cytochrome P450-dependent monooxygenase .[9] This enzymatic transformation forges the key C-C bond that creates the spirocyclic system.

Feeding experiments with [1-¹³C]-labelled (S)-norreticuline in Erythrina crista-galli have shown that the label is exclusively incorporated at position C-10 of the resulting erythraline.[6] This specific labeling pattern refutes the involvement of a symmetrical intermediate, such as a diphenoquinone, and points towards a highly controlled and stereospecific enzymatic cyclization.[6]

The proposed mechanism involves the initial formation of an unstable dienone intermediate through oxidative coupling. This intermediate then undergoes a series of rearrangements, including the opening of the tetrahydroisoquinoline ring to form a dibenzazonine intermediate, which subsequently cyclizes to form the core erythrinan skeleton, yielding erysodienone as a primary product.[9][10] From erysodienone, further modifications lead to the diverse array of naturally occurring erythrinan alkaloids.[10]

Quantitative Insights into the Biosynthetic Machinery

While the overall pathway has been delineated, detailed quantitative data for many of the enzymes involved, particularly those downstream of (S)-norreticuline, are still being actively researched. However, kinetic parameters for the initial key enzyme, norcoclaurine synthase, have been determined from various plant sources.

EnzymeSubstratePlant SourceKm (µM)Hill Coefficient (n)Reference
Norcoclaurine Synthase (NCS)DopamineThalictrum flavum-1.8 - 1.98[3][11]
4-Hydroxyphenylacetaldehyde (4-HPAA)Thalictrum flavum335 - 700-[3][11]
Norcoclaurine 6-O-methyltransferase (6OMT)(R,S)-NorcoclaurineNelumbo nucifera20-[5]
(S)-N-methylcoclaurine 7-O-methyltransferase (7OMT)(S)-N-methylcoclaurineNelumbo nucifera13-[5]

Note: The sigmoidal saturation kinetics observed for dopamine with NCS from Thalictrum flavum suggest cooperativity in substrate binding.[3][11]

Visualizing the Pathway and Experimental Logic

To provide a clearer understanding of the biosynthetic route and the experimental approaches used to investigate it, the following diagrams have been generated using the Graphviz DOT language.

Erythrinan_Biosynthesis_Pathway cluster_0 Core Benzylisoquinoline Formation cluster_1 Erythrinan Core Formation Dopamine Dopamine S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA 4-Hydroxyphenylacetaldehyde 4-HPAA->S-Norcoclaurine S-Norreticuline S-Norreticuline S-Norcoclaurine->S-Norreticuline OMTs, P450s Oxidative_Coupling_Product Dienone Intermediate S-Norreticuline->Oxidative_Coupling_Product Cytochrome P450 (Oxidative Coupling) Dibenzazonine_Intermediate Dibenzazonine_Intermediate Oxidative_Coupling_Product->Dibenzazonine_Intermediate Rearrangement Erysodienone Erysodienone Dibenzazonine_Intermediate->Erysodienone Cyclization Erythrinan_Alkaloids Erythraline, etc. Erysodienone->Erythrinan_Alkaloids Further Modifications

Caption: The biosynthetic pathway of erythrinan alkaloids, from primary precursors to the core structure.

Experimental_Workflow_Precursor_Feeding Start Start Synthesize_Labeled_Precursor Synthesize ¹³C-labeled (S)-Norreticuline Start->Synthesize_Labeled_Precursor Administer_to_Plant Administer to Erythrina crista-galli fruit wall tissue Synthesize_Labeled_Precursor->Administer_to_Plant Incubate Incubate for a defined period Administer_to_Plant->Incubate Extract_Alkaloids Extract total alkaloids Incubate->Extract_Alkaloids Separate_Alkaloids Separate alkaloids (e.g., HPLC, TLC) Extract_Alkaloids->Separate_Alkaloids Analyze_Products Analyze purified alkaloids by NMR and Mass Spectrometry Separate_Alkaloids->Analyze_Products Determine_Labeling Determine position and incorporation of ¹³C label Analyze_Products->Determine_Labeling End End Determine_Labeling->End

Caption: A generalized workflow for precursor feeding experiments to trace the biosynthetic pathway.

Methodologies for Key Experiments

The elucidation of the erythrinan alkaloid biosynthetic pathway has relied on a combination of classical biochemical techniques and modern analytical methods. Below are detailed overviews of the methodologies for key experiments.

Precursor Feeding Studies with Isotopically Labeled Compounds

Objective: To identify the biosynthetic precursors and intermediates of erythrinan alkaloids.

Protocol Outline:

  • Synthesis of Labeled Precursors:

    • Synthesize potential precursors (e.g., (S)-norreticuline) with isotopic labels (e.g., ¹³C or ¹⁴C) at specific positions.[6]

  • Plant Material and Administration:

    • Utilize plant tissues known to be active in alkaloid biosynthesis, such as the fruit wall tissue of Erythrina crista-galli.[6]

    • Administer the labeled precursor to the plant tissue through methods like direct application or feeding through the petiole.

  • Incubation:

    • Incubate the plant tissue under controlled conditions for a specific duration to allow for the metabolism of the labeled precursor.

  • Extraction and Purification:

    • Harvest the plant tissue and perform a total alkaloid extraction using standard solvent extraction methods.

    • Separate and purify the individual alkaloids of interest (e.g., erythraline) using chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[6]

  • Analysis:

    • Analyze the purified alkaloids using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise location of the ¹³C label.[6]

    • For radiolabeled precursors (¹⁴C), use techniques like autoradiography and liquid scintillation counting to quantify the incorporation of the label.[6]

Enzyme Assays for Key Biosynthetic Steps

Objective: To identify and characterize the enzymes responsible for specific reactions in the pathway.

Protocol Outline:

  • Enzyme Source:

    • Homogenized plant tissue extracts or heterologously expressed and purified NCS protein.[3][11]

  • Reaction Mixture:

    • Prepare a reaction buffer containing dopamine and 4-hydroxyphenylacetaldehyde as substrates.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature and pH.

  • Reaction Termination and Product Analysis:

    • Stop the reaction and analyze the formation of (S)-norcoclaurine using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol Outline:

  • Enzyme Source:

    • Plant protein extracts or recombinant OMTs.

  • Reaction Mixture:

    • Prepare a buffer containing the hydroxylated alkaloid substrate, and S-adenosyl-L-methionine (SAM) as the methyl donor. Radiolabeled SAM ([¹⁴C]CH₃-SAM) is often used for sensitive detection.

  • Incubation and Analysis:

    • After incubation, extract the methylated product and quantify its formation by measuring radioactivity or by chromatographic methods (HPLC, LC-MS).[4][5]

Protocol Outline:

  • Enzyme Source:

    • Microsomal fractions isolated from plant tissues are typically used as they contain membrane-bound cytochrome P450 enzymes.

  • Reaction Mixture:

    • Prepare a reaction buffer containing the substrate ((S)-norreticuline), a cytochrome P450 reductase, and NADPH as a cofactor to provide reducing equivalents.

  • Incubation and Product Analysis:

    • Incubate the reaction under aerobic conditions.

    • Extract the products and analyze for the formation of erysodienone and other coupled products using HPLC, LC-MS, and NMR for structural confirmation.[9]

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce large quantities of pure, active enzymes for detailed characterization.

Protocol Outline:

  • Gene Cloning:

    • Isolate the cDNA of the target enzyme (e.g., NCS, OMT) from the plant of interest.

  • Vector Construction and Transformation:

    • Clone the cDNA into an appropriate expression vector (e.g., for E. coli or yeast).

    • Transform the expression vector into a suitable host organism.

  • Protein Expression and Purification:

    • Induce protein expression in the host cells.

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., His-tag purification) and other chromatographic techniques.[11]

  • Enzyme Characterization:

    • Use the purified enzyme for kinetic studies, substrate specificity determination, and structural analysis.

Future Perspectives

The elucidation of the erythrinan alkaloid biosynthetic pathway is an ongoing endeavor. While the major steps have been outlined, the specific enzymes responsible for the oxidative coupling and subsequent rearrangements in Erythrina species are yet to be fully characterized. The application of modern techniques such as genomics, transcriptomics, and proteomics will be instrumental in identifying and characterizing these elusive enzymes. A complete understanding of this intricate pathway will not only provide fascinating insights into the chemical ingenuity of nature but also pave the way for the metabolic engineering of microorganisms or plants to produce these valuable alkaloids on a larger and more sustainable scale, thereby facilitating drug discovery and development efforts.

References

The Chemical Cornucopia of Erythrina: A Technical Guide to Flavonoid Diversity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, belonging to the Fabaceae family, encompasses a diverse group of plants distributed throughout tropical and subtropical regions. Renowned for their vibrant flowers and traditional medicinal uses, these plants are a rich reservoir of bioactive secondary metabolites, with flavonoids being one of the most prominent and chemically diverse classes. This technical guide provides an in-depth exploration of the chemical diversity of flavonoids within the Erythrina genus, detailing their structural variety, quantitative distribution, and the experimental methodologies for their study. Furthermore, it visualizes key biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Flavonoid Diversity in the Erythrina Genus

The Erythrina genus is a prolific source of flavonoids, with over 470 distinct compounds identified to date.[1][2] These compounds span a wide array of structural classes, each with unique chemical properties and potential biological activities. The remarkable chemical diversity is largely attributed to various substitutions on the basic C6-C3-C6 flavonoid skeleton, including hydroxylation, methylation, glycosylation, and particularly, prenylation.[3] Prenyl groups, which are C-5 carbon units, are known to enhance the lipophilicity and, consequently, the biological activity of flavonoid molecules.[4]

The major classes of flavonoids isolated from Erythrina species include:

  • Isoflavones: This is one of the most abundant classes of flavonoids in Erythrina.[3]

  • Flavanones: Another major group, often found with prenyl substitutions.[3]

  • Pterocarpans: These are derivatives of isoflavonoids and represent a significant portion of the flavonoids found in this genus.[3]

  • Chalcones: Open-chain flavonoids that are biosynthetic precursors to other flavonoid classes.

  • Flavones: A common class of flavonoids found throughout the plant kingdom.

  • Isoflavanones: Structurally related to isoflavones.[3]

  • Isoflavans: A reduced form of isoflavones.[3]

  • Coumestans: A class of phytoestrogens derived from isoflavonoids.[5]

The following table summarizes the distribution of these major flavonoid classes across various Erythrina species, highlighting the rich chemical tapestry of this genus.

Flavonoid ClassErythrina SpeciesReference(s)
IsoflavonesE. variegata, E. mildbraedii, E. lysistemon[2][6][7]
FlavanonesE. abyssinica, E. crista-galli, E. addisoniae[6][8]
PterocarpansE. fusca, E. senegalensis[9]
ChalconesE. abyssinica[8]
FlavonesE. caffra, E. vogelii[10]
IsoflavanonesE. lysistemon[7]
IsoflavansE. sigmoidea[3]
CoumestansE. crista-galli[3]

Quantitative Insights into Flavonoid Content

While a vast number of flavonoids have been qualitatively identified in Erythrina, comprehensive quantitative data for individual compounds across different species and plant parts remains an area of active research. However, studies on total phenolic and flavonoid content provide valuable insights into the overall abundance of these compounds. The following table presents a summary of such quantitative analyses from select Erythrina species.

Erythrina SpeciesPlant PartExtraction MethodTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg RE/g)Reference(s)
E. indicaLeavesAqueous Extraction24.91 ± 0.00357.55 ± 33.38[1]
E. indicaLeavesMethanol Extraction25.62 ± 0.00524.22 ± 16.17[1]
E. falcataLeavesMaceration1.32 - 1.50 (mg GAE/mL)7.78 - 8.20
E. falcataLeavesInfusion0.88 - 0.95 (mg GAE/mL)9.35 - 10.48
E. crista-galliLeavesMaceration1.32 - 1.50 (mg GAE/mL)7.78 - 8.20
E. crista-galliLeavesInfusion0.88 - 0.95 (mg GAE/mL)9.35 - 10.48

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents

Experimental Protocols

The isolation and characterization of flavonoids from Erythrina species involve a series of systematic experimental procedures. The following sections detail the common methodologies employed.

Extraction

The initial step in flavonoid isolation is the extraction from plant material. The choice of solvent and extraction technique is crucial for maximizing the yield of the target compounds.

  • Maceration: This is a simple and widely used technique. Dried and powdered plant material (e.g., stem bark, leaves, roots) is soaked in a solvent for an extended period (days to weeks) with occasional agitation.[9]

    • Protocol:

      • Grind the dried plant material to a fine powder.

      • Suspend the powder in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) in a sealed container.[9]

      • Allow the mixture to stand at room temperature for 3-7 days with periodic shaking.

      • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Soxhlet Extraction: This method provides a more exhaustive extraction compared to maceration.

    • Protocol:

      • Place the powdered plant material in a thimble made of porous paper.

      • Position the thimble in the main chamber of the Soxhlet extractor.

      • The extraction solvent (e.g., methanol, hexane) is heated in a flask, and the vapor travels up a distillation arm and condenses in a condenser.

      • The condensed solvent drips into the thimble containing the plant material, and when the liquid level reaches the top of a siphon arm, it is siphoned back into the flask.

      • This cycle is repeated multiple times to ensure complete extraction.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[3]

    • Protocol:

      • Suspend the powdered plant material in a solvent in a flask.

      • Place the flask in an ultrasonic bath.

      • Apply ultrasound for a specified duration (e.g., 30-60 minutes) and temperature.

      • Filter the mixture and concentrate the extract.

Isolation and Purification

The crude extract obtained is a complex mixture of compounds. Chromatographic techniques are employed to isolate and purify individual flavonoids.

  • Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude extract.

    • Protocol:

      • Pack a glass column with a stationary phase (e.g., silica gel, Sephadex LH-20).[8]

      • Load the concentrated crude extract onto the top of the column.

      • Elute the column with a series of solvents or a solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

      • Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

      • Combine fractions containing similar compounds for further purification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of flavonoids.

    • Protocol:

      • Dissolve the partially purified fraction in a suitable solvent.

      • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).

      • Elute with a mobile phase (e.g., a gradient of methanol and water) at a specific flow rate.

      • Detect the separated compounds using a UV-Vis or Diode Array Detector (DAD).

      • Collect the peaks corresponding to individual flavonoids.

Structural Elucidation

The chemical structure of the isolated flavonoids is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of atoms in the molecule.[6]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide information about the molecular weight and elemental composition of the compound.[6]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of a flavonoid can provide information about its structural class and the nature of its substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for flavonoid research and key signaling pathways associated with the biological activities of Erythrina flavonoids.

Experimental_Workflow A Plant Material (Erythrina sp.) (e.g., stem bark, leaves) B Drying and Grinding A->B C Extraction (Maceration, Soxhlet, UAE) B->C D Crude Extract C->D E Fractionation (Column Chromatography) D->E F Fractions E->F G Purification (Preparative HPLC) F->G H Isolated Flavonoids G->H I Structural Elucidation (NMR, MS, UV, IR) H->I K Biological Activity Assays H->K J Identified Flavonoid Structures I->J L Pharmacological Data K->L

Fig. 1: General workflow for flavonoid isolation and identification.

Flavonoid_Biosynthesis P Phenylalanine C Cinnamic Acid P->C PAL PC p-Coumaric Acid C->PC C4H PCoA p-Coumaroyl-CoA PC->PCoA 4CL N Naringenin Chalcone PCoA->N CHS Na Naringenin (A Flavanone) N->Na CHI D Dihydrokaempferol Na->D F3H G Genistein (An Isoflavone) Na->G IFS L Leucocyanidin D->L DFR K Kaempferol (A Flavonol) D->K FLS A Anthocyanidin L->A ANS PAL PAL C4H C4H CL 4CL CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS FLS FLS IFS IFS NFkB_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB_P P-IκBα IKK->IkB_P Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Ub Ubiquitination IkB_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Flavonoids Erythrina Flavonoids Flavonoids->IKK Inhibition

References

A Technical Guide to the Pharmacological Screening of Novel Erythrina Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, belonging to the Fabaceae family, encompasses over 120 species of trees and shrubs found in tropical and subtropical regions worldwide.[1] Traditionally, various parts of these plants, including the bark, leaves, and seeds, have been utilized in folk medicine for their sedative, anti-inflammatory, hypotensive, and antimicrobial properties.[1][2][3] Modern phytochemical investigations have revealed that Erythrina species are rich sources of bioactive secondary metabolites, most notably tetracyclic alkaloids (known as erythrinan alkaloids) and a variety of flavonoids, including isoflavones and pterocarpans.[1][2][4][5] These compounds are believed to be responsible for the diverse pharmacological activities reported, making the genus a prime candidate for novel drug discovery and development.[5]

This technical guide provides an in-depth overview of the core methodologies and data interpretation involved in the pharmacological screening of new extracts derived from the Erythrina genus. It is designed to equip researchers and drug development professionals with the necessary protocols and frameworks to systematically evaluate the therapeutic potential of these extracts.

Preliminary Analysis: Extraction and Phytochemical Screening

The initial step in pharmacological screening involves the preparation of extracts and the identification of their chemical constituents. The choice of solvent is critical as it determines the profile of compounds that will be extracted.

Experimental Protocol: Solvent Extraction

A common method for preparing extracts for screening is sequential extraction using solvents of increasing polarity.

  • Plant Material Preparation: Collect the desired plant part (e.g., leaves, stem bark, roots). Wash the material thoroughly to remove debris and shade-dry at room temperature until brittle. Grind the dried material into a coarse powder.[6]

  • Sequential Maceration:

    • Soak the powdered plant material in a non-polar solvent like n-hexane for 48-72 hours with occasional agitation.

    • Filter the mixture. The filtrate is the hexane extract.

    • Air-dry the plant residue and subsequently soak it in a solvent of intermediate polarity, such as dichloromethane (DCM) or ethyl acetate. Repeat the filtration process.

    • Finally, repeat the process with a polar solvent like methanol or ethanol. An aqueous (water) extract can also be prepared.[7]

  • Concentration: Concentrate each filtrate to dryness using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Storage: Store the resulting crude extracts in airtight containers at 4°C until further analysis.

Experimental Protocol: Qualitative Phytochemical Analysis

Standard chemical tests are used to detect the presence of major classes of secondary metabolites in the extracts.[8][9][10]

  • Alkaloids: To 2 mg of extract, add a few drops of dilute HCl and Wagner's reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[9]

  • Flavonoids: Dissolve a small amount of extract in ethanol. Add a few drops of concentrated HCl and a small piece of magnesium ribbon. The appearance of a pink or magenta color suggests the presence of flavonoids.[9]

  • Phenols and Tannins: To 1 mg of extract dissolved in water, add a few drops of 5% ferric chloride solution. A blue-black or green-black coloration indicates the presence of phenols and tannins.[8]

  • Saponins: Shake 5 mg of extract vigorously with 5 mL of distilled water in a test tube. The formation of a stable foam lasting for at least 10 minutes is a positive result for saponins.[9]

  • Terpenoids (Salkowski Test): Mix 2 mg of extract with 2 mL of chloroform. Add 3 mL of concentrated sulfuric acid carefully to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.[9]

  • Quinones: To 1 mg of extract, add a few drops of concentrated sulfuric acid. The formation of a red color indicates the presence of quinones.[9]

Data Presentation: Phytochemical Profile of Erythrina Species

The following table summarizes the common phytochemicals identified in various Erythrina extracts.

Phytochemical ClassE. variegataE. senegalensisE. suberosaReferences
Alkaloids PresentPresentPresent[10][11][12]
Flavonoids PresentPresentPresent[10][11][12]
Phenols PresentPresentPresent[9][10][11]
Tannins PresentPresentPresent[10][11][12]
Saponins PresentPresentPresent[10][11][12]
Terpenoids PresentPresentNot Reported[11][12]
Quinones PresentPresentNot Reported[9][11]
Steroids PresentNot ReportedNot Reported[10][11]

Pharmacological Screening Assays

The following sections detail protocols for key in vitro assays used to screen Erythrina extracts for major pharmacological activities.

Workflow for Pharmacological Screening

G cluster_0 Preparation & Initial Analysis cluster_1 In Vitro Bioassays cluster_2 Advanced Analysis A Plant Material Collection (Leaves, Bark, Seeds) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol, DCM, Aqueous) B->C D Phytochemical Screening (Alkaloids, Flavonoids, etc.) C->D E Antioxidant Assays (DPPH, FRAP) D->E Crude Extracts F Cytotoxicity Assays (MTT, Brine Shrimp) D->F Crude Extracts G Anti-inflammatory Assays (COX-2, NO Inhibition) D->G Crude Extracts H Antimicrobial Assays (Agar Diffusion) D->H Crude Extracts I Bio-guided Fractionation E->I Active Extracts F->I Active Extracts G->I Active Extracts H->I Active Extracts J Compound Isolation & Structure Elucidation I->J K Mechanism of Action & In Vivo Studies J->K MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat Cells with Erythrina Extract (Varying Concentrations) B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & Determine IC50 H->I AntiInflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage iNOS iNOS (Inducible Nitric Oxide Synthase) Macrophage->iNOS Activation COX2 COX-2 (Cyclooxygenase-2) Macrophage->COX2 Activation NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Erythrina Erythrina Extract (Alkaloids, Flavonoids) Erythrina->iNOS Inhibition Erythrina->COX2 Inhibition Biosynthesis_Pathway cluster_path Simplified Biosynthesis of Erythrinan Alkaloid Core A Phenylalanine B (S)-Norcoclaurine A->B C (S)-Norreticuline B->C D Phenolic Coupling & Rearrangement C->D E Erysodienone (Erythrinan Precursor) D->E F Further Modifications (Reduction, Methylation, etc.) E->F G Diverse Erythrina Alkaloids (Erysodine, Erythraline, etc.) F->G

References

In Silico Screening of Erythrina Alkaloids for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Erythrina is a rich source of structurally diverse alkaloids, which have demonstrated a wide range of pharmacological activities, including neuroprotective, anxiolytic, anti-inflammatory, and anticancer effects.[1][2][3] These natural products represent a promising starting point for the development of novel therapeutics. In silico screening, a computational approach to drug discovery, offers a rapid and cost-effective method to evaluate large libraries of compounds against specific biological targets, thereby prioritizing candidates for further experimental validation.[4] This technical guide provides an in-depth overview of the methodologies and data involved in the in silico screening of Erythrina alkaloids for drug discovery, with a focus on their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[5]

The In Silico Drug Discovery Workflow

The computational screening of Erythrina alkaloids typically follows a multi-step process designed to identify promising lead compounds and characterize their potential therapeutic efficacy and safety. This workflow begins with the preparation of a ligand library and the target protein, followed by molecular docking to predict binding affinity. The most promising candidates are then subjected to more rigorous computational analyses, such as molecular dynamics simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

G ligand_prep Ligand Library Preparation docking Molecular Docking (Virtual Screening) ligand_prep->docking protein_prep Target Protein Preparation protein_prep->docking md_sim Molecular Dynamics Simulations docking->md_sim admet ADMET Prediction & Drug-Likeness md_sim->admet lead_id Lead Compound Identification admet->lead_id

Caption: General workflow for in silico drug discovery.

Experimental Protocols

Ligand Library Preparation

The initial step involves the creation of a comprehensive library of Erythrina alkaloid structures.

  • Data Compilation : A thorough literature review is conducted to gather the 2D structures of all known alkaloids isolated from the Erythrina genus. For instance, a recent study compiled a library of 143 such alkaloids.[6]

  • 2D Structure Drawing and Protonation : The 2D structures of the alkaloids are drawn using chemical drawing software like Chemaxon MarvinSketch. The structures are then protonated at a physiological pH of 7.4 to represent their likely state in the human body.[6]

  • 3D Structure Generation and Optimization : The 2D structures are converted into 3D conformers. Energy minimization is then performed using a force field such as the Merck Molecular Force Field (MMFF94) to obtain the most stable 3D conformation.[6]

  • File Formatting : The optimized 3D structures are saved in a suitable format, such as PDB (.pdb), and then converted to the PDBQT format using tools like AutoDockTools. This format includes information on atom types, partial charges (e.g., Gasteiger charges), and rotatable bonds, which are necessary for docking simulations.[6]

Target Protein Preparation

The selection and preparation of the target protein are crucial for the accuracy of the docking simulations.

  • Protein Structure Retrieval : The 3D crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). For example, the structure of human acetylcholinesterase (AChE) co-crystallized with the inhibitor galantamine (PDB ID: 4EY6) is commonly used.[6][7]

  • Protein Cleaning : The protein structure is "cleaned" by removing water molecules, co-solvents, and any non-essential ligands. This is typically done using software like UCSF Chimera or Discovery Studio.

  • Protonation and Charge Assignment : Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues.

  • Grid Box Definition : A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The dimensions and center of the grid box are typically determined based on the position of a co-crystallized ligand in the original PDB file.

Molecular Docking and Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding energy or docking score.

  • Docking Software : AutoDock Vina is a widely used and effective open-source program for molecular docking.[7]

  • Virtual Screening : The entire library of prepared Erythrina alkaloids is docked into the active site of the prepared target protein. This process is automated using scripts.

  • Analysis of Results : The results are ranked based on the predicted binding energies (in kcal/mol). A more negative binding energy indicates a more favorable and stable interaction. These values are compared to a known inhibitor (positive control), such as galantamine for AChE.[5] Alkaloids with binding energies lower than or equal to the control are considered potential hits.[6]

Molecular Dynamics (MD) Simulations

MD simulations provide a more detailed and dynamic view of the ligand-protein interaction over time, assessing the stability of the complex.

  • Simulation Software : Software packages like Amber or GROMACS are commonly used for MD simulations.[5][7]

  • System Preparation : The top-ranked ligand-protein complex from docking is placed in a simulated aqueous environment (a box of water molecules) with appropriate ions to neutralize the system.

  • Simulation Protocol : The system undergoes a series of energy minimization, heating, and equilibration steps before the production run. The production run simulates the movement of atoms in the complex over a period of nanoseconds.

  • Trajectory Analysis : The trajectory of the simulation is analyzed to calculate metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. Lower and more stable RMSD values suggest a stable binding mode.

ADMET and Drug-Likeness Prediction

This step evaluates the pharmacokinetic and toxicological properties of the lead candidates to assess their potential as orally bioavailable drugs.

  • Web Servers : Online tools such as SwissADME and ADMETlab 2.0 are used to predict various properties.[6][8]

  • Lipinski's Rule of Five : This rule assesses drug-likeness based on molecular properties: molecular weight (MW) ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. Compounds that adhere to this rule are more likely to be orally active.[5]

  • ADMET Properties : A wide range of properties are predicted, including:

    • Absorption : Human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.

    • Distribution : Blood-brain barrier (BBB) penetration and plasma protein binding.

    • Metabolism : Inhibition or substrate status for Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion : Total clearance and interaction with renal transporters.

    • Toxicity : Mutagenicity (AMES test), hepatotoxicity, cardiotoxicity (hERG inhibition), and others.[9]

Data Presentation: Quantitative Analysis

The results of in silico screening are often presented in tables to facilitate comparison between different compounds.

Molecular Docking and Toxicity of Top Erythrina Alkaloids against AChE

The following table summarizes the binding energies and predicted toxicity of the top-performing Erythrina alkaloids against acetylcholinesterase, with galantamine as a reference inhibitor.[5][9]

CompoundBinding Energy (kcal/mol)MutagenicityhERG InhibitionHepatotoxicity
Galantamine (Control) -9.5Low RiskLow RiskLow Risk
8-Oxoerymelanthine -10.8Low RiskLow RiskLow Risk
Erysophorine chloride -10.2Low RiskLow RiskLow Risk
1H-indole-3-propanamide -9.8Low RiskLow RiskLow Risk

Data sourced from a study that screened 143 Erythrina alkaloids.[5][9]

Predicted ADMET Properties and Drug-Likeness of 8-Oxoerymelanthine

This table presents the detailed pharmacokinetic profile of the most promising candidate, 8-oxoerymelanthine.[5]

PropertyPredicted Value/Classification
Lipinski's Rule of Five Compliant (0 violations)
Molecular Weight 329.37 g/mol
logP 2.5
H-Bond Donors 0
H-Bond Acceptors 5
Blood-Brain Barrier Moderate Penetration
GI Absorption Good
CYP2D6 Substrate Yes
CYP3A4 Substrate Yes
hERG Inhibition Low Risk
Hepatotoxicity Low Risk
Mutagenicity (AMES) Low Risk

Signaling Pathway and Mechanism of Action

Erythrina alkaloids, particularly those targeting AChE, are investigated for their potential to modulate the cholinergic signaling pathway, which is implicated in the cognitive decline observed in Alzheimer's disease.[5]

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_Acetate Choline_Acetate AChE->Choline_Acetate Choline + Acetate Erythrina Erythrina Alkaloid (e.g., 8-Oxoerymelanthine) Erythrina->AChE Inhibition Signal Signal Transduction (Cognition, Memory) AChR->Signal

Caption: Inhibition of AChE by Erythrina alkaloids.

In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly broken down by acetylcholinesterase (AChE) in the synaptic cleft. In Alzheimer's disease, there is a deficit in acetylcholine levels. Erythrina alkaloids like 8-oxoerymelanthine act as competitive inhibitors of AChE.[5] By binding to the active site of AChE, they prevent the hydrolysis of acetylcholine. This increases the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function.[5]

Other Therapeutic Targets

Beyond Alzheimer's disease, in silico studies have explored the potential of Erythrina alkaloids against other therapeutic targets.

  • GABAA Receptors : Alkaloids from Erythrina verna (mulungu) have been studied for their anxiolytic effects. Molecular docking simulations suggest these compounds interact with key amino acid residues on GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This interaction is believed to be the basis for their calming effects.[10][11][12]

  • Estrogen Receptors : Certain alkaloids from Erythrina variegata have been docked against estrogen receptors (PDB IDs: 1A52 and 1GWR), which are implicated in some forms of breast cancer. These studies aim to identify compounds with potential as anticancer agents.[4][13]

  • Cyclooxygenase (COX) Enzymes : To investigate anti-inflammatory and analgesic properties, alkaloids have been screened against COX-1 and COX-2 enzymes. Phaseollin from Erythrina variegata showed promising docking scores against both enzymes.[14]

Conclusion and Future Directions

In silico screening has proven to be an invaluable tool for exploring the therapeutic potential of Erythrina alkaloids. Computational studies have successfully identified novel lead candidates, such as 8-oxoerymelanthine for Alzheimer's disease, and have provided significant insights into their mechanisms of action at a molecular level.[5] The workflow, from ligand preparation to ADMET prediction, offers a systematic and efficient pipeline to prioritize compounds for further development.

The findings from these computational analyses provide a strong foundation for subsequent preclinical and clinical studies. Wet-lab experiments are essential to validate the predicted binding affinities, enzymatic inhibition, and cellular effects. Further research should also focus on lead optimization to improve the efficacy, selectivity, and pharmacokinetic profiles of these promising natural compounds, ultimately paving the way for the development of new drugs derived from the rich chemical diversity of the Erythrina genus.

References

The Enigmatic Erythrinan Alkaloids: A Deep Dive into Their Natural Distribution and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Erythrinan alkaloids, a fascinating class of tetracyclic spiroamine alkaloids, have garnered significant attention within the scientific community for their potent biological activities. This technical guide provides a comprehensive overview of their natural distribution in the plant kingdom, detailed methodologies for their extraction and analysis, and an exploration of their biosynthetic origins.

Natural Distribution of Erythrinan Alkaloids

Erythrinan alkaloids are predominantly found within the genus Erythrina, a pantropical and subtropical group of flowering plants in the legume family, Fabaceae.[1] With over 110 species, the Erythrina genus represents the primary reservoir of these compounds.[1] In addition to Erythrina, these alkaloids have also been isolated from a few genera in the Menispermaceae family, namely Cocculus, Hyperbaena, and Pachygone.[1]

The concentration and specific types of erythrinan alkaloids can vary significantly between different plant species and even between different organs of the same plant. The seeds are often the richest source, but leaves, flowers, and bark also contain these compounds.[2]

Quantitative Distribution of Key Erythrinan Alkaloids

The following table summarizes the quantitative data available on the distribution of major erythrinan alkaloids in various plant species and parts. It is important to note that the alkaloid content can be influenced by geographical location, season of collection, and the specific analytical methods employed.

Plant SpeciesPlant PartAlkaloidConcentration/YieldReference
Erythrina strictaSeedsTotal Alkaloids4.03 mg AE/g DW[3]
Erythrina americanaSeedsTotal Alkaloids5.3 mg/g DW[3]
Erythrina brevifloraSeedsTotal Alkaloids7.7 mg/g DW[3]
Erythrina crista-galliSeedsErysodine, ErysovinePresent[2]
Erythrina crista-galliBarkErysodine, ErysovinePresent[2]
Erythrina corallodendronFlowersErysovinePresent[2]
Erythrina suberosaSeedsErysodinePresent[2]
Erythrina abyssinicaSeedsErysopinePresent[2]

AE/g DW: Atropine Equivalents per gram of Dry Weight. Further research is required to provide a more comprehensive quantitative landscape of individual erythrinan alkaloids across a wider range of species.

Biosynthesis of Erythrinan Alkaloids

The biosynthesis of erythrinan alkaloids is a complex process that is believed to originate from the benzylisoquinoline alkaloid (BIA) pathway. A putative biosynthetic pathway has been elucidated, primarily through studies on Erythrina species. The pathway commences with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from the amino acid tyrosine, to form (S)-norcoclaurine. A series of subsequent enzymatic reactions, including methylation, hydroxylation, and oxidative coupling, lead to the formation of the key intermediate, erysodienone.[4][5] Erysodienone then serves as the precursor for the diverse array of erythrinan alkaloids found in nature.[4]

Erythrinan Alkaloid Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_Norreticuline (S)-Norreticuline S_N_Methylcoclaurine->S_Norreticuline CYP80B1 Erysodienone Erysodienone (Key Intermediate) S_Norreticuline->Erysodienone Oxidative Coupling Erythrinan_Alkaloids Erythrinan Alkaloids (e.g., Erysodine, Erysovine) Erysodienone->Erythrinan_Alkaloids Experimental_Workflow Plant_Material Plant Material (e.g., Erythrina seeds) Extraction Acid-Base Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Isolated_Alkaloids Isolated Alkaloids Prep_HPLC->Isolated_Alkaloids Structural_Elucidation Structural Elucidation Isolated_Alkaloids->Structural_Elucidation HRMS HRMS Structural_Elucidation->HRMS NMR NMR Spectroscopy (1D and 2D) Structural_Elucidation->NMR Final_Structure Confirmed Structure HRMS->Final_Structure NMR->Final_Structure Structural_Elucidation_Logic Isolated_Compound Isolated Compound HRMS HRMS Isolated_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Isolated_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Isolated_Compound->NMR_2D Elemental_Composition Elemental Composition HRMS->Elemental_Composition Structure_Proposal Proposed Structure Elemental_Composition->Structure_Proposal Functional_Groups Proton & Carbon Environments, Functional Groups NMR_1D->Functional_Groups Functional_Groups->Structure_Proposal Connectivity Connectivity of Atoms NMR_2D->Connectivity Connectivity->Structure_Proposal Final_Confirmation Final Structure Confirmation Structure_Proposal->Final_Confirmation

References

A Technical Guide to the Physicochemical Properties of Purified Erythrinan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of purified erythrinan alkaloids. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details common experimental protocols for isolation and purification, and visualizes essential workflows and biological interactions.

Introduction to Erythrinan Alkaloids

Erythrinan alkaloids are a class of tetracyclic spiroamine alkaloids predominantly found in plants of the Erythrina genus (Fabaceae).[1] These compounds are characterized by the erythrinan skeleton, a unique structural motif that is the basis for their diverse biological activities.[1][2] The genus Erythrina comprises over 100 species, which are rich sources of these alkaloids, with more than 143 different erythrinan alkaloids identified to date.[3][4]

The biological activities of erythrinan alkaloids are of significant interest to the scientific community, with research highlighting their potential as anticonvulsants, anxiolytics, and curare-like agents.[3] A significant portion of their pharmacological effects is attributed to their interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[1]

This guide focuses on the fundamental physicochemical properties that are critical for the isolation, characterization, and development of these promising natural products.

Physicochemical Properties

The physicochemical properties of erythrinan alkaloids are crucial for their extraction, purification, and formulation. While a comprehensive dataset for all known erythrinan alkaloids is not available in a single source, this section compiles reported values for some of the well-characterized members of this class. Most erythrinan alkaloids are crystalline solids, and their salts are generally more soluble in water than the free bases.[5]

General Properties of Selected Erythrinan Alkaloids

The following table summarizes key physical and chemical properties of several representative erythrinan alkaloids. These values have been extracted from various phytochemical studies.

AlkaloidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation ([α]D)Source(s)
ErythralineC₁₈H₁₉NO₄313.35106-107+212° (c 0.1, EtOH)[6]
ErysodineC₁₈H₂₁NO₃299.36204-205+248° (c 1.0, EtOH)[7]
ErysovineC₁₈H₂₁NO₃299.36178-179+252° (c 1.0, EtOH)[7]
ErythratineC₁₈H₂₁NO₄315.36170-171+147° (c 0.5, EtOH)[6]
8-Oxo-α-erythroidineC₁₆H₁₉NO₄289.32Not ReportedNot Reported[8]
Erysovine-N-oxideC₁₈H₂₁NO₄315.36Not Reported+186° (c 0.1, MeOH)[7]
(+)-11β-hydroxyerysotramidineC₁₉H₂₄N₂O₄360.41Not Reported+168° (c 0.1, MeOH)[9]
Spectroscopic Data

The structural elucidation of erythrinan alkaloids heavily relies on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of erythrinan alkaloids.[10] The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. Common fragmentation pathways include the neutral loss of methanol (CH₃OH) and water (H₂O).[11] The retro-Diels-Alder (RDA) reaction is a characteristic fragmentation for certain subclasses of these alkaloids.[11]

Table 2: Key Mass Spectrometry Data for Selected Erythrinan Alkaloids

AlkaloidIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)Source(s)
ErythralineESI298280, 266, 252[11]
ErysodineESI300282, 268[7]
ErysovineESI300282, 268[7]
Erysovine-N-oxideESI316298, 284[7]

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural determination of erythrinan alkaloids. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.[12][13][14]

Table 3: Selected ¹H-NMR Spectral Data (in CDCl₃) for Representative Erythrinan Alkaloids

AlkaloidH-1 (δ, ppm)H-2 (δ, ppm)H-7 (δ, ppm)Aromatic Protons (δ, ppm)Source(s)
Erythraline6.60 (d)6.03 (d)6.75 (s)6.65 (s), 6.64 (s)[12]
Erysodine6.62 (d)6.02 (d)6.78 (s)6.68 (s), 6.65 (s)[12]

Note: Chemical shifts are reported in ppm downfield from TMS. Coupling constants (J) are in Hz. The exact values may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The isolation and purification of erythrinan alkaloids from plant material is a multi-step process that generally involves extraction, acid-base partitioning, and chromatography.

General Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of erythrinan alkaloids from plant sources.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification Plant_Material Dried and Powdered Plant Material Solvent_Extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Alkaloid Extract Solvent_Extraction->Crude_Extract Acidification Acidify with HCl or Tartaric Acid Crude_Extract->Acidification Solvent Removal and Redissolving Organic_Wash Wash with Organic Solvent (e.g., Dichloromethane) to Remove Neutral Compounds Acidification->Organic_Wash Basification Basify Aqueous Layer (e.g., with NH₄OH) Organic_Wash->Basification Alkaloid_Extraction Extract with Organic Solvent (e.g., Dichloromethane) Basification->Alkaloid_Extraction Crude_Alkaloid_Fraction Crude Alkaloid Fraction Alkaloid_Extraction->Crude_Alkaloid_Fraction Column_Chromatography Silica Gel or Alumina Column Chromatography Crude_Alkaloid_Fraction->Column_Chromatography Solvent Removal Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis HPLC Preparative HPLC TLC_Analysis->HPLC Purified_Alkaloids Purified Erythrinan Alkaloids HPLC->Purified_Alkaloids

Caption: General workflow for the isolation and purification of erythrinan alkaloids.

Detailed Methodologies
  • Plant Material Preparation: The plant material (e.g., seeds, leaves, bark) is dried, preferably in the shade, and then ground into a fine powder to increase the surface area for solvent extraction.[15]

  • Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol.[16] This can be done by maceration (soaking at room temperature for an extended period) or by using a Soxhlet apparatus for continuous extraction.[15] The resulting solution is then filtered and concentrated under reduced pressure to yield a crude extract.

This is a crucial step to separate the basic alkaloids from neutral and acidic compounds in the crude extract.[17]

  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% hydrochloric acid or tartaric acid). In this medium, the alkaloids form water-soluble salts.

  • Removal of Neutral Compounds: The acidic solution is then washed with an immiscible organic solvent like dichloromethane or diethyl ether. This removes fats, waxes, and other neutral compounds, which remain in the organic phase.[17]

  • Basification and Extraction: The aqueous layer containing the alkaloid salts is then made basic, typically by adding ammonium hydroxide, to a pH of around 9-10. This converts the alkaloid salts back to their free base form, which are generally insoluble in water but soluble in organic solvents.[18][19] The free bases are then extracted from the aqueous layer using an organic solvent such as dichloromethane or chloroform. This process is repeated several times to ensure complete extraction.

  • Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield a crude alkaloid fraction.

The crude alkaloid fraction is a mixture of different alkaloids that require further separation.

  • Column Chromatography: The crude alkaloid fraction is often first subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the alkaloids of interest are often further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid. This technique provides high resolution and yields highly purified individual alkaloids.

Biological Activity and Signaling Pathways

Erythrinan alkaloids are well-known for their effects on the central nervous system.[4] A primary mechanism of action for many of these compounds is their interaction with nicotinic acetylcholine receptors (nAChRs).[1]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Many erythrinan alkaloids act as competitive antagonists at nAChRs.[1] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They play a crucial role in synaptic transmission. By binding to the receptor, erythrinan alkaloids can block the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting nerve impulses. This antagonistic activity is thought to be responsible for the neuromuscular blocking and central nervous system effects observed for these alkaloids.

The following diagram provides a simplified representation of the interaction of erythrinan alkaloids with nAChRs.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates Erythrinan_Alkaloid Erythrinan Alkaloid Erythrinan_Alkaloid->nAChR Binds and Blocks Ion_Channel Ion Channel nAChR->Ion_Channel Gating Cellular_Response Inhibition of Nerve Impulse Ion_Channel->Cellular_Response No Ion Influx

Caption: Simplified diagram of erythrinan alkaloid antagonism at the nAChR.

Conclusion

This technical guide has provided a summary of the key physicochemical properties of purified erythrinan alkaloids, detailed common experimental protocols for their isolation and purification, and visualized a key biological interaction. The data presented herein, while not exhaustive, offers a valuable starting point for researchers and professionals in the field of natural product chemistry and drug development. Further research is needed to fully characterize the wide array of erythrinan alkaloids and to explore their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Erythrina Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrina alkaloids are a class of tetracyclic spiroamine alkaloids found predominantly in the plants of the Erythrina genus (Fabaceae family).[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anxiolytic, sedative, anticonvulsant, and neuromuscular blocking effects.[2][3] The unique erythrinan skeleton, derived from two tyrosine units, is the common structural feature of these alkaloids.[2] This document provides detailed protocols for the extraction and purification of Erythrina alkaloids, summarizing quantitative data from published studies and presenting experimental workflows for clarity.

Data Presentation: A Comparative Overview of Extraction and Purification Yields

The following tables summarize quantitative data from various studies on the extraction and purification of Erythrina alkaloids. These tables are designed to provide a comparative overview of the yields obtained using different plant materials, extraction methods, and purification schemes.

Table 1: Crude Alkaloid Extraction Yields from Erythrina Species

Erythrina SpeciesPlant PartStarting Material (kg)Extraction MethodSolvent SystemCrude Alkaloid Yield (g)Yield (%)Reference
E. variegataFlowers10.0Maceration followed by Acid-Base Partitioning90% MeOH1101.1[2]
E. crista-galliFlowers11.0Maceration followed by Acid-Base Partitioning90% MeOH900.82[2]
E. indicaLeavesNot SpecifiedMacerationAqueous-14.26 (extractive yield)[1]
E. indicaLeavesNot SpecifiedMacerationMethanol-7.89 (extractive yield)[1]

Table 2: Yields of Purified Erythrina Alkaloids

Erythrina SpeciesStarting MaterialCrude Fraction (g)Purified AlkaloidPurification MethodYield (mg)Reference
E. variegataFlowers6.1 (Fr. I)Compound 9RP-MPLC, Prep. C18 HPLC35[2]
E. variegataFlowers6.1 (Fr. I)Compound 11RP-MPLC, Prep. C18 HPLC41[2]
E. variegataFlowers4.5 (Fr. II)Compound 10C18 MPLC35[2]
E. variegataFlowers4.5 (Fr. II)Compound 8C18 MPLC13[2]
E. variegataFlowers8.5 (Fr. IV)Compound 6C18 MPLC, Prep. C18 HPLC20[2]
E. variegataFlowers8.5 (Fr. IV)Compound 5C18 MPLC, Prep. C18 HPLC32[2]
E. variegataFlowers12.0 (Fr. V)Compound 2C18 MPLC, Prep. C18 HPLC29[2]
E. variegataFlowers12.0 (Fr. V)Compound 3C18 MPLC, Prep. C18 HPLC21[2]

Experimental Protocols

Protocol 1: Conventional Extraction and Isolation of Erythrina Alkaloids

This protocol is a widely used method for the extraction and isolation of Erythrina alkaloids, employing solvent extraction followed by acid-base partitioning to separate the alkaloids from other plant constituents.[2]

1. Extraction: a. Air-dry and powder the plant material (e.g., flowers, leaves, seeds). b. Macerate the powdered material with 90% methanol (MeOH) at a solid-to-solvent ratio of approximately 1:2.5 (w/v) for 24-48 hours at room temperature. c. Repeat the extraction process three times to ensure exhaustive extraction. d. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

2. Acid-Base Partitioning: a. Dissolve the crude residue in a 2% acetic acid solution to adjust the pH to 2-3. b. Partition the acidic solution twice with an equal volume of ethyl acetate (EtOAc) to remove neutral and acidic compounds. Discard the organic layers. c. Basify the remaining aqueous layer with ammonium hydroxide (NH₃·H₂O) to a pH of 8-9. d. Extract the basified aqueous solution with EtOAc (three times with equal volumes). The alkaloids will partition into the organic phase. e. Combine the EtOAc extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification of Erythrina Alkaloids by Column Chromatography

The crude alkaloid fraction is a complex mixture and requires further purification, typically through a series of chromatographic steps.

1. Silica Gel Column Chromatography: a. Subject the crude alkaloid fraction to column chromatography on a silica gel (200-300 mesh) column. b. Elute the column with a gradient of chloroform (CHCl₃) and acetone, starting from 100% CHCl₃ and gradually increasing the polarity to a 1:1 mixture of CHCl₃:Acetone.[2] c. Collect fractions and monitor by thin-layer chromatography (TLC) using Dragendorff's reagent for alkaloid visualization. d. Pool fractions with similar TLC profiles.

2. Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC): a. Further fractionate the pooled fractions from the silica gel column using a C18 RP-MPLC column. b. Elute with a gradient of methanol and water (e.g., 50-100% MeOH).[2] c. Collect and pool sub-fractions based on TLC or HPLC analysis.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. Isolate individual alkaloids from the MPLC sub-fractions using a preparative C18 HPLC column. b. Employ a gradient of methanol and water as the mobile phase. The specific gradient will depend on the alkaloids being separated (e.g., 60:40 to 70:30 MeOH:H₂O).[2] c. Monitor the eluent with a UV detector and collect the peaks corresponding to the pure alkaloids. d. Concentrate the collected fractions to obtain the purified Erythrina alkaloids.

Protocol 3: Modern Extraction Techniques (Ultrasound-Assisted Extraction - UAE)

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are gaining prominence as they can enhance extraction efficiency, reduce solvent consumption, and shorten extraction times.[4] While specific protocols for Erythrina alkaloid extraction using these methods are not extensively detailed in the literature, the following protocol, adapted from flavonoid extraction from Erythrina crista-galli, can serve as a starting point for optimization.[5]

1. Sample Preparation: a. Dry and grind the plant material to a fine powder.

2. Ultrasonic Extraction: a. Place a known amount of the powdered plant material (e.g., 0.5 g) in a beaker. b. Add the extraction solvent (e.g., ethanol or a suitable green solvent) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).[5] c. Cover the beaker and place it in a digital ultrasonic bath. d. Sonicate for a defined period (e.g., 20-60 minutes) at a controlled temperature.[4][5] e. After sonication, centrifuge the mixture to pellet the plant material. f. Filter the supernatant to obtain the crude extract. g. The crude extract can then be subjected to the acid-base partitioning and chromatographic purification steps outlined in Protocols 1 and 2.

Visualizations of Experimental Workflows

Extraction_Purification_Workflow Start Dried & Powdered Erythrina Plant Material Extraction Solvent Extraction (e.g., Maceration, UAE, MAE) Start->Extraction CrudeExtract Crude Plant Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Silica Gel Column Chromatography CrudeAlkaloids->ColumnChrom Fractions Pooled Fractions ColumnChrom->Fractions MPLC Reversed-Phase MPLC Fractions->MPLC SubFractions Sub-Fractions MPLC->SubFractions PrepHPLC Preparative HPLC SubFractions->PrepHPLC PurifiedAlkaloids Purified Erythrina Alkaloids PrepHPLC->PurifiedAlkaloids

Caption: General workflow for the extraction and purification of Erythrina alkaloids.

Acid_Base_Partitioning_Workflow CrudeExtract Crude Plant Extract (in Solvent) Acidify Acidify with 2% Acetic Acid (pH 2-3) CrudeExtract->Acidify Partition1 Partition with Ethyl Acetate Acidify->Partition1 AqueousLayer1 Aqueous Layer (contains alkaloid salts) Partition1->AqueousLayer1 OrganicLayer1 Organic Layer (neutral/acidic compounds) -> Discard Partition1->OrganicLayer1 Basify Basify with Ammonium Hydroxide (pH 8-9) AqueousLayer1->Basify Partition2 Partition with Ethyl Acetate Basify->Partition2 AqueousLayer2 Aqueous Layer -> Discard Partition2->AqueousLayer2 OrganicLayer2 Organic Layer (contains free alkaloids) Partition2->OrganicLayer2 Concentrate Concentrate under Reduced Pressure OrganicLayer2->Concentrate CrudeAlkaloids Crude Alkaloid Fraction Concentrate->CrudeAlkaloids

Caption: Detailed workflow of the acid-base partitioning step for alkaloid isolation.

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for the Analysis of Erythrina Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythrina alkaloids are a class of tetracyclic spiroamine alkaloids found predominantly in plants of the Erythrina genus (Fabaceae). These compounds have garnered significant interest from researchers, scientists, and drug development professionals due to their diverse pharmacological activities, including anxiolytic, sedative, and curare-like effects. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of these alkaloids in plant extracts, herbal medicines, and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely employed for this purpose, offering high resolution, sensitivity, and reproducibility.

This document provides detailed application notes and protocols for the analysis of Erythrina alkaloids using HPLC, intended for use by researchers in academia and the pharmaceutical industry.

I. Experimental Protocols

A. Sample Preparation from Plant Material

A robust sample preparation protocol is essential to extract Erythrina alkaloids efficiently and remove interfering matrix components. The following is a general procedure that can be adapted based on the specific plant part and research objective.

Materials:

  • Dried and powdered plant material (e.g., seeds, leaves, bark)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Dichloromethane or Chloroform (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

Protocol:

  • Extraction:

    • Accurately weigh approximately 1 g of the dried, powdered plant material.

    • Macerate the sample with 20 mL of methanol for 24 hours at room temperature, with occasional shaking.

    • Alternatively, perform Soxhlet extraction for 4-6 hours for a more exhaustive extraction.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning (for crude extract cleanup):

    • Redissolve the crude extract in 10 mL of 2% HCl.

    • Wash the acidic solution with 10 mL of dichloromethane or chloroform three times to remove neutral and acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

    • Extract the alkaloids into 10 mL of dichloromethane or chloroform three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness.

  • Solid-Phase Extraction (SPE) (for further purification):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the dried extract from the previous step in a minimal amount of the mobile phase and load it onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

    • Elute the alkaloids with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase.

  • Final Preparation:

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

B. HPLC Method

The following HPLC method is a representative example for the separation and quantification of Erythrina alkaloids. Method optimization may be required based on the specific alkaloids of interest and the available instrumentation.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90-10% B (return to initial conditions)

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or scanning from 200-400 nm with a DAD to identify optimal wavelengths for different alkaloids)

  • Injection Volume: 10 µL

II. Data Presentation

The following tables summarize quantitative data for the HPLC analysis of Erythrina alkaloids from various studies. These values can serve as a reference for method development and validation.

Table 1: HPLC Method Validation Parameters for Erythrina Alkaloids

AlkaloidLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Erysodine1 - 100> 0.9980.150.50Fictional Data for Illustration
Erysovine1 - 100> 0.9990.120.40Fictional Data for Illustration
Erythraline0.5 - 50> 0.9970.080.25Fictional Data for Illustration
Erysopine2 - 150> 0.9980.200.65Fictional Data for Illustration

Note: The data in this table is illustrative. Actual values will vary depending on the specific analytical method and instrumentation.

Table 2: Reported Retention Times of Selected Erythrina Alkaloids

AlkaloidRetention Time (min)HPLC ColumnMobile Phase ConditionsReference
Erysodine15.2C18 (4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)Fictional Data for Illustration
Erysovine16.5C18 (4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)Fictional Data for Illustration
Erythraline18.1C18 (4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)Fictional Data for Illustration
11-hydroxyerythravineNot SpecifiedNot SpecifiedNot Specified[1]
ErythratidinoneNot SpecifiedNot SpecifiedNot Specified[1]

III. Visualizations

A. Experimental Workflow for Erythrina Alkaloid Analysis

The following diagram illustrates the general workflow for the extraction and HPLC analysis of Erythrina alkaloids from plant material.

experimental_workflow plant_material Plant Material (e.g., seeds, leaves) extraction Extraction (Maceration or Soxhlet with Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base purified_extract Purified Alkaloid Fraction acid_base->purified_extract final_sample Final Sample acid_base->final_sample If SPE is skipped spe Solid-Phase Extraction (SPE) (Optional) purified_extract->spe spe->final_sample hplc HPLC Analysis final_sample->hplc data_analysis Data Analysis (Quantification & Identification) hplc->data_analysis biosynthetic_pathway norreticuline (S)-Norreticuline oxidative_coupling Oxidative Phenol Coupling norreticuline->oxidative_coupling intermediate1 Intermediate A oxidative_coupling->intermediate1 rearrangement Rearrangement & Ring Opening intermediate1->rearrangement dibenzazonine Dibenzazonine Intermediate rearrangement->dibenzazonine ring_closure Ring Closure dibenzazonine->ring_closure erysodienone Erysodienone ring_closure->erysodienone dienoid_alkaloids Dienoid Alkaloids (e.g., Erysodine, Erysovine) erysodienone->dienoid_alkaloids alkenoid_alkaloids Alkenoid Alkaloids (e.g., Erythraline) erysodienone->alkenoid_alkaloids

References

Application Notes and Protocols for Spectroscopic Characterization of Erythrina Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Erythrina, belonging to the family Fabaceae, is a rich source of structurally diverse secondary metabolites, particularly alkaloids and flavonoids.[1][2][3][4] These compounds have garnered significant interest due to their wide range of biological activities, including sedative, hypotensive, anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2][5][6][7] Accurate structural elucidation and characterization of these bioactive molecules are crucial for drug discovery and development. This document provides detailed application notes and protocols for the use of key spectroscopic methods in the characterization of Erythrina compounds.

Key Spectroscopic Methods

A combination of chromatographic and spectroscopic techniques is essential for the successful isolation and identification of Erythrina compounds. The most powerful and commonly employed methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, enabling the determination of its complete structure and stereochemistry.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns. It is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for identifying chromophoric systems, such as aromatic rings and conjugated double bonds, which are common in Erythrina alkaloids and flavonoids.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Workflows

The characterization of Erythrina compounds typically follows a systematic workflow, from extraction to final structure elucidation.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Characterization plant_material Erythrina Plant Material (Leaves, Bark, Roots, Seeds) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction fractionation Column Chromatography extraction->fractionation lcms UPLC-MS / GC-MS (Screening & Identification) fractionation->lcms uv_vis UV-Vis Spectroscopy (Chromophore Identification) fractionation->uv_vis ir IR Spectroscopy (Functional Group Analysis) fractionation->ir nmr 1D & 2D NMR (Structure Elucidation) lcms->nmr xray X-ray Crystallography (Absolute Configuration) nmr->xray structure Compound Structure & Bioactivity xray->structure

Caption: Experimental workflow for Erythrina compound characterization.

Data Presentation: Spectroscopic Data of Representative Erythrina Alkaloids

The following tables summarize key spectroscopic data for several alkaloids isolated from Erythrina species, providing a reference for researchers.

Table 1: ¹H and ¹³C NMR Spectral Data for Eryalkaloid A (from E. corallodendron) in CDCl₃ [8]

PositionδC (ppm)δH (ppm, J in Hz)
1129.66.57 (1H, d, J = 10.0)
262.74.10 (1H, d, J = 10.0)
377.93.82 (1H, d, J = 5.0)
435.92.25 (1H, dd, J = 12.0, 4.0), 2.04 (1H, dd, J = 12.0, 4.0)
566.8-
6124.65.89 (1H, s)
7132.8-
857.13.01-3.10 (2H, m)
1040.63.54-3.58 (1H, m), 3.16 (1H, ddd, J = 14.0, 7.5, 2.5)
1122.32.97 (1H, ddd, J = 17.5, 10.0, 2.5), 2.75 (1H, ddd, J = 17.5, 7.5, 2.5)
12128.4-
13141.2-
14118.86.78 (1H, d, J = 8.0)
15147.2-
16146.9-
17108.96.64 (1H, d, J = 8.0)
OMe-1556.13.86 (3H, s)
OMe-1656.03.85 (3H, s)

Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for Selected Erythrina Alkaloids

CompoundSpeciesMolecular FormulaCalculated m/zObserved m/z
Eryalkaloid AE. corallodendronC₁₈H₂₁NO₄316.1543 [M+H]⁺316.1540 [M+H]⁺
Eryalkaloid BE. corallodendronC₁₈H₂₁NO₅332.1492 [M+H]⁺332.1489 [M+H]⁺
Eryalkaloid CE. corallodendronC₁₇H₁₉NO₄302.1387 [M+H]⁺302.1382 [M+H]⁺
Erythraline-11β-O-glucopyranosideE. crista-galliC₂₄H₂₉NO₉510.1536 [M+Cl]⁻510.1537 [M+Cl]⁻

Experimental Protocols

Protocol 1: Plant Material Extraction and Fractionation
  • Preparation of Plant Material: Collect fresh plant material (e.g., leaves, stem bark).[7][9] Wash thoroughly with distilled water to remove impurities.[10] Air-dry the material in the shade at room temperature and then pulverize it into a coarse powder.[9]

  • Extraction: Macerate the powdered plant material in a suitable solvent (e.g., 70-95% ethanol or methanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature.[9]

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.[9]

  • Fractionation: Subject the crude extract to column chromatography over silica gel. Elute with a gradient of solvents, typically starting with n-hexane, followed by increasing proportions of ethyl acetate and then methanol, to separate fractions based on polarity.

Protocol 2: GC-MS Analysis for Volatile and Semi-Volatile Compounds
  • Sample Preparation: Dissolve a small amount of the dried extract or fraction in a suitable volatile solvent (e.g., ethanol, hexane).

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer (e.g., Perkin-Elmer or Shimadzu system).[7][10]

  • Chromatographic Conditions:

    • Column: Use a capillary column suitable for phytochemical analysis (e.g., Elite-1).

    • Injector Temperature: Set to 250°C.

    • Oven Temperature Program: Start at an initial temperature of ~110°C for 2 minutes, then ramp up to ~280°C at a rate of 10°C/min, and hold for 9 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Energy: 70 eV.

    • Scan Interval: 0.5 seconds.

    • Mass Range: 40 to 450 Da.[10]

  • Data Analysis: Identify the compounds by comparing their mass spectra with reference spectra in a database, such as the National Institute of Standards and Technology (NIST) library.[10][11]

Protocol 3: UPLC-ESI-MS Analysis for Alkaloid Profiling
  • Sample Preparation: Dissolve the extract or fraction in a methanol/water mixture. Filter the solution through a 0.22 µm syringe filter before injection.

  • UPLC System: An Ultra-Performance Liquid Chromatography system equipped with a suitable column (e.g., C18) for alkaloid separation.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

    • Column Temperature: Maintain at a constant temperature, for instance, 40°C.

  • Mass Spectrometric Conditions (ESI):

    • Ionization Mode: Both positive and negative ion modes are often used to detect a wider range of compounds. Electrospray ionization (ESI) is common for polar compounds like alkaloids.[5]

    • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. Tandem MS (MS/MS) can be used for structural confirmation by analyzing fragmentation patterns.

  • Data Analysis: Identify alkaloids by comparing their retention times and mass spectra (including fragmentation patterns) with those of known standards or literature data.[5]

Protocol 4: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve the purified compound (~1-5 mg) in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[7]

  • 1D NMR Experiments:

    • ¹H NMR: Acquire the proton spectrum to determine the number, type, and connectivity of protons.

    • ¹³C NMR and DEPT: Acquire the carbon spectrum to determine the number and type of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the relative stereochemistry.

  • Data Analysis: Integrate data from all NMR experiments to assemble the complete chemical structure of the compound.[8][12][13]

Protocol 5: UV-Vis and IR Spectroscopy
  • UV-Vis Spectroscopy:

    • Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., methanol or ethanol).[9]

    • Analysis: Scan the sample from 200-800 nm.[9] Flavonoids typically show two absorption bands (Band I: 310-385 nm; Band II: 250-280 nm), while Erythrina alkaloids often exhibit characteristic absorbances around 230 nm and 285 nm.[14][15]

  • IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the purified compound or use a thin film method.[9]

    • Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Interpretation: Identify characteristic absorption bands for functional groups such as -OH (broad, ~3400 cm⁻¹), C=O (sharp, ~1700 cm⁻¹), C=C of aromatic rings (~1600-1450 cm⁻¹), and C-O bonds (~1200-1000 cm⁻¹).[15]

Signaling Pathway Inhibition by Erythrina Compounds

Certain compounds isolated from Erythrina have been shown to modulate cellular signaling pathways implicated in diseases like cancer. For instance, Oleanolic Acid (OA), found in Erythrina senegalensis, can inhibit angiogenesis by suppressing the STAT3 signaling pathway.[6]

signaling_pathway OA Oleanolic Acid (from Erythrina) STAT3 STAT3 OA->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Phosphorylated) STAT3->pSTAT3 Phosphorylation VEGF VEGF-A pSTAT3->VEGF Upregulates bFGF b-FGF pSTAT3->bFGF Upregulates Angiogenesis Angiogenesis (Tumor Growth) VEGF->Angiogenesis bFGF->Angiogenesis

Caption: Inhibition of the STAT3 signaling pathway by Oleanolic Acid.

References

Application Notes and Protocols for Preclinical Evaluation of Erythrina Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established animal models and experimental protocols for assessing the therapeutic efficacy of compounds derived from the Erythrina genus. The information presented is intended to guide researchers in designing and executing preclinical studies to investigate the anxiolytic, anticonvulsant, anti-inflammatory, and antinociceptive properties of novel Erythrina compounds.

Introduction

The genus Erythrina, comprising approximately 115 species, is a rich source of tetracyclic alkaloids and flavonoids with demonstrated pharmacological activities.[1][2] Traditionally, various parts of Erythrina plants have been used in folk medicine to treat conditions such as anxiety, insomnia, pain, and inflammation.[3][4] Preclinical studies have validated many of these traditional uses, attributing the therapeutic effects to specific compounds like erythravine, (+)-11α-hydroxy-erythravine, erysodine, and erysothrine.[5][6][7] These notes detail the in vivo methodologies to substantiate and quantify the therapeutic potential of these and other novel Erythrina derivatives.

Anxiolytic Activity

Extracts and isolated alkaloids from Erythrina species, notably E. velutina, E. mulungu, and E. suberosa, have demonstrated significant anxiolytic-like effects in various rodent models of anxiety.[5][8][9]

Animal Models and Experimental Protocols

a) Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

  • Principle: Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Protocol:

    • Acclimatize male Swiss mice (20-30 g) or Wistar rats to the experimental room for at least 1 hour before testing.[6][7]

    • Administer the Erythrina compound or vehicle (e.g., saline with 1% DMSO) orally (p.o.) or intraperitoneally (i.p.).[6][7]

    • After a specific pretreatment time (e.g., 30-60 minutes), place the animal in the center of the maze, facing one of the enclosed arms.

    • Record the number of entries into and the time spent in each arm over a 5-minute session.

    • An increase in the percentage of open arm entries and time spent in the open arms is indicative of an anxiolytic effect.[7][10]

b) Light-Dark Transition Model (LDTM)

The LDTM is another popular model for screening anxiolytic agents, based on the innate aversion of rodents to brightly illuminated areas.

  • Principle: Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the light and dark compartments.

  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.

  • Protocol:

    • Acclimatize mice to the testing room.

    • Administer the test compound or vehicle.

    • After the pretreatment period, place the mouse in the center of the illuminated compartment.

    • Over a 5 or 10-minute period, record the time spent in the light compartment and the number of transitions between the two compartments.[5][7]

    • A significant increase in these parameters suggests an anxiolytic-like effect.[5][11]

Data Presentation: Anxiolytic Effects of Erythrina Compounds
Erythrina Species/CompoundAnimal ModelDosesRouteKey FindingsReference
Erythrina velutina (hydroalcoholic extract)EPM (Mice)100 mg/kg (chronic)p.o.Increased percentage of open arm entries.[10]
Erythrina velutina (seed extracts)EPM (Rats)10 mg/mLi.p.Increased entries and time in open arms.[8][9]
Erythravine (E. mulungu)LDTM (Mice)3, 10 mg/kgp.o.Increased time spent in the light compartment.[5][11]
(+)-11α-hydroxy-erythravine (E. mulungu)LDTM (Mice)3, 10 mg/kgp.o.Increased time in light compartment and number of transitions.[5][11]
Erysodine (E. suberosa)EPM & LDTM (Mice)10 mg/kgp.o.Increased time in open arms (EPM) and light compartment (LDTM).[7]
Erysothrine (E. suberosa)EPM & LDTM (Mice)3 mg/kgp.o.Increased entries into open arms (EPM) and transitions (LDTM).[7]

Experimental Workflow for Anxiolytic Testing

Anxiolytic_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (Mice/Rats) administration Oral (p.o.) or Intraperitoneal (i.p.) Administration animal_acclimatization->administration compound_prep Compound/Extract Preparation compound_prep->administration epm Elevated Plus-Maze (EPM) administration->epm Pretreatment Period ldtm Light-Dark Transition Model (LDTM) administration->ldtm Pretreatment Period data_collection Record Behavioral Parameters (Time, Entries, etc.) epm->data_collection ldtm->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis interpretation Interpretation of Anxiolytic Effect stat_analysis->interpretation

Workflow for assessing anxiolytic activity.

Anticonvulsant Activity

Several Erythrina species have demonstrated protective effects against chemically induced seizures in animal models, suggesting a potential therapeutic role in epilepsy.[1][12][13]

Animal Models and Experimental Protocols

a) Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ model is commonly used to screen for drugs effective against absence seizures (petit mal epilepsy).

  • Principle: PTZ is a GABA-A receptor antagonist that induces clonic-tonic convulsions. Anticonvulsant compounds delay the onset or prevent the occurrence of these seizures.

  • Apparatus: Observation cages.

  • Protocol:

    • Acclimatize male Swiss mice (18-22 g).[14]

    • Administer the Erythrina extract or compound at various doses (e.g., 200 and 400 mg/kg, i.p. or p.o.).[13]

    • After a 30-60 minute pretreatment period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

    • Observe the animals for 30 minutes and record the latency to the first convulsion and the duration of seizures. Note the percentage of animals protected from seizures and mortality.[14]

    • An increase in seizure latency and a reduction in seizure duration and mortality indicate anticonvulsant activity.[13]

b) Strychnine-Induced Seizure Test

This model is used to identify compounds that act on the glycinergic system.

  • Principle: Strychnine is a competitive antagonist of the glycine receptor, leading to tonic convulsions.

  • Protocol:

    • Follow the same initial steps as the PTZ model for animal acclimatization and compound administration.

    • Administer a convulsant dose of strychnine.

    • Observe the animals for an increase in the latency of convulsion and time to death.[13]

    • Erythrina velutina and E. mulungu extracts have shown to increase the latency of convulsions in this model, suggesting an action on the glycine system.[13]

Data Presentation: Anticonvulsant Effects of Erythrina Compounds
Erythrina Species/CompoundAnimal ModelDosesRouteKey FindingsReference
Erythrina velutina (hydroalcoholic extract)Strychnine-induced seizures (Mice)200, 400 mg/kgi.p., p.o.Increased latency of convulsion and time to death.[13]
Erythrina mulungu (hydroalcoholic extract)Strychnine-induced seizures (Mice)400 mg/kgi.p.Increased latency of convulsion and time to death.[13]
Erythrina mysorensis (chloroform extract)PTZ-induced seizures (Mice)400 mg/kgp.o.Delayed onset of clonic-tonic actions and protection from mortality.[14]
Erysothrine (E. mulungu)Bicuculline, PTZ, NMDA, Kainic acid-induced seizures (Rats)Not specifiedNot specifiedInhibited seizures in all models.[15]

Anti-inflammatory Activity

Hydroalcoholic extracts of Erythrina velutina and E. mulungu have been shown to possess anti-inflammatory properties in mouse models of edema.[3][4][16][17]

Animal Models and Experimental Protocols

a) Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

  • Principle: Subplantar injection of carrageenan induces a local, biphasic inflammatory response characterized by edema. The first phase is mediated by histamine and serotonin, and the second phase by prostaglandins and bradykinin.

  • Apparatus: Plethysmometer or calipers to measure paw volume/thickness.

  • Protocol:

    • Use male Swiss mice (20-30 g).[4]

    • Administer the Erythrina extract (e.g., 200 or 400 mg/kg, p.o.) or a standard anti-inflammatory drug.[4]

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.[3][4]

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.

b) Dextran-Induced Paw Edema

This model is particularly sensitive to agents that interfere with the release of histamine and serotonin from mast cells.

  • Principle: Dextran induces an anaphylactoid reaction with rapid and significant edema.

  • Protocol:

    • The procedure is similar to the carrageenan model, but dextran is used as the phlogistic agent.[3][4]

    • E. velutina has shown a significant anti-inflammatory effect in this model, suggesting it may interfere with mast cell-dependent inflammatory processes.[3][4][17]

Data Presentation: Anti-inflammatory Effects of Erythrina Extracts
Erythrina SpeciesAnimal ModelDosesRouteEdema Inhibition (%)Reference
E. mulungu (HAE)Carrageenan-induced paw edema (Mice)200 mg/kgp.o.33.0% (at 2h)[4][16]
E. mulungu (HAE)Carrageenan-induced paw edema (Mice)400 mg/kgp.o.41.5% (at 2h)[4][16]
E. velutina (HAE)Dextran-induced paw edema (Mice)200 mg/kgp.o.33.0% - 53.1% (at 1-4h)[4]
E. velutina (HAE)Dextran-induced paw edema (Mice)400 mg/kgp.o.51.3% (max inhibition)[3]

(HAE: Hydroalcoholic Extract)

Signaling Pathway in Inflammation

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release cluster_effect Physiological Effect cluster_intervention Intervention stimulus Carrageenan / Dextran mast_cells Mast Cells stimulus->mast_cells activates leukocytes Polymorphonuclear Leukocytes stimulus->leukocytes recruits histamine Histamine & Serotonin mast_cells->histamine release prostaglandins Prostaglandins leukocytes->prostaglandins release edema Edema (Paw Swelling) histamine->edema prostaglandins->edema erythrina Erythrina Compounds erythrina->mast_cells inhibits (E. velutina) erythrina->leukocytes inhibits (E. mulungu)

Potential anti-inflammatory mechanisms of Erythrina.

Antinociceptive Activity

Extracts from Erythrina species, particularly E. velutina, have shown analgesic effects in chemical and thermal models of pain in rodents.[8][9][18]

Animal Models and Experimental Protocols

a) Acetic Acid-Induced Writhing Test

This is a common model for screening peripheral analgesic activity.

  • Principle: Intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic stretching movements (writhing). Analgesic compounds reduce the number of writhes.

  • Protocol:

    • Acclimatize mice and administer the Erythrina extract or compound.

    • After a pretreatment period, inject 0.6% acetic acid (10 mL/kg, i.p.).

    • Immediately place the animal in an observation box and count the number of writhes for a set period (e.g., 20 minutes).

    • A significant reduction in the number of writhes compared to the control group indicates antinociceptive activity. An aqueous extract of E. velutina leaves (300 and 600 mg/kg) reduced writhing by 88.8% and 96.4%, respectively.[18]

b) Hot Plate Test

This model is used to evaluate centrally acting analgesics.

  • Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking paws, jumping) indicates an analgesic effect.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 1°C).

  • Protocol:

    • Determine the baseline latency for each animal before drug administration.

    • Administer the test substance.

    • At various time points after administration, place the animal on the hot plate and record the time until it shows a nociceptive response.

    • A cut-off time is used to prevent tissue damage.

    • Seed extracts of E. velutina have demonstrated an analgesic effect in this model.[8][9]

Data Presentation: Antinociceptive Effects of Erythrina Extracts
Erythrina SpeciesAnimal ModelDosesRouteKey FindingsReference
E. velutina (aqueous extract of leaves)Acetic acid-induced writhing (Mice)300 mg/kgNot specified88.8% reduction in writhing.[18]
E. velutina (aqueous extract of leaves)Acetic acid-induced writhing (Mice)600 mg/kgNot specified96.4% reduction in writhing.[18]
E. velutina (seed extracts)Hot plate test (Rats)10 mg/mLi.p.Increased pain tolerance compared to control.[8][9]

General Considerations

  • Toxicity: Acute toxicity studies should be performed to determine the safety profile of the extracts or compounds before efficacy testing. For instance, seed extracts of Erythrina velutina at 10 mg/mL showed no toxic signs in rats.[8]

  • Controls: Always include a vehicle control group and a positive control group (a standard drug with known efficacy in the model) to validate the experimental results.

  • Animal Welfare: All animal experiments must be conducted in accordance with ethical guidelines for the care and use of laboratory animals.

These application notes and protocols provide a framework for the preclinical evaluation of Erythrina compounds. Researchers should adapt these methodologies based on the specific compound and therapeutic target under investigation.

References

Application Notes and Protocols for Studying Erythrina Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture techniques to investigate the cytotoxic properties of extracts and compounds derived from the Erythrina genus. The information presented is intended to guide researchers in the effective design and execution of experiments to assess the anti-cancer potential of Erythrina-derived natural products.

Introduction

The genus Erythrina, belonging to the Fabaceae family, comprises over 100 species distributed in tropical and subtropical regions.[1] Traditionally, various parts of these plants have been used in folk medicine to treat a range of ailments.[2][3] Modern scientific investigations have revealed that Erythrina species are a rich source of bioactive secondary metabolites, including alkaloids and flavonoids, which possess a wide array of pharmacological activities.[1][4][5] Of particular interest is the emerging evidence of their cytotoxic effects on various cancer cell lines, suggesting their potential as a source for novel anti-cancer drug candidates.[1][2][6]

This document outlines the standard cell culture methodologies for evaluating the cytotoxic and apoptotic effects of Erythrina extracts and their isolated constituents.

Data Presentation: Cytotoxicity of Erythrina Extracts and Compounds

The following tables summarize the cytotoxic activity of various Erythrina species, their extracts, and isolated compounds against a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.

Table 1: Cytotoxicity (IC50) of Erythrina Extracts

Erythrina SpeciesPlant Part & Extract TypeCell LineCell TypeIC50 ValueReference
E. caffraStem Bark (DCM Extract)HeLaCervical Cancer93.82 µg/mL[7]
MCF-7Breast Cancer144.17 µg/mL[7]
HEK293Normal Kidney273.47 µg/mL[7]
E. variegataStem Bark (Methanol Extract)MDA-MB-231Breast Cancer14.99 ± 0.59 µg/mL[2]
MCF-7Breast Cancer22.94 ± 3.19 µg/mL[2]
E. variegataLeaf ExtractMCF-7Breast Cancer85.27 µg/mL (24h)[6]
E. velutinaLeaf (Erythraline)SiHaCervical Cancer35.25 µg/mL (12 µM)[8]
E. indicaFlower (Ethanol Extract)HepG2Liver Cancer>100 µg/mL[9]
MG63Osteosarcoma>100 µg/mL[9]
E. suberosaBark (Dichloromethane Fraction)Brine ShrimpN/ALD50: 47.63 µg/mL[10]

Table 2: Cytotoxicity (IC50) of Isolated Compounds from Erythrina

CompoundErythrina SourceCell LineCell TypeIC50 ValueReference
PhaseollidinE. vespertilio (Stems)PC3Prostate Cancer8.83 ± 1.87 µM[11]
NFFNormal Fibroblast0.64 ± 0.37 µM[11]

Experimental Workflow and Methodologies

A systematic approach is crucial for the evaluation of the cytotoxic potential of Erythrina extracts. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Molecular Analysis A Plant Material Collection & Authentication B Preparation of Erythrina Extract A->B C Phytochemical Screening B->C D Cell Line Selection & Culture B->D E MTT Assay for Cytotoxicity (IC50 Determination) D->E F Membrane Integrity Assay (LDH Assay) E->F If cytotoxic G Apoptosis Assessment (AO/EB, Hoechst Staining) E->G If cytotoxic I Cell Cycle Analysis (Flow Cytometry) E->I H Mitochondrial Membrane Potential Assay (JC-1) G->H J Caspase Activity Assay G->J K Gene Expression Analysis (RT-qPCR for Bcl-2, etc.) J->K L Protein Expression Analysis (Western Blot for Caspases, etc.) J->L M Signaling Pathway Investigation L->M

Caption: Experimental workflow for Erythrina cytotoxicity studies.

Detailed Experimental Protocols

Preparation of Erythrina Extract

This protocol describes a general method for preparing extracts from Erythrina plant material for use in cell culture experiments.

Materials:

  • Dried and powdered Erythrina plant material (e.g., stem bark, leaves).[7][12]

  • Solvents of varying polarity (e.g., n-hexane, dichloromethane, ethyl acetate, methanol).[7][12]

  • Glassware (beakers, flasks).

  • Filter paper.

  • Rotary evaporator.

  • Lyophilizer (optional).

  • Dimethyl sulfoxide (DMSO).

  • Sterile microfuge tubes.

Procedure:

  • Maceration: Soak the powdered plant material in a chosen solvent (e.g., methanol) at a ratio of 1:4 or 1:10 (w/v) for 24-48 hours at room temperature.[12][13]

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[13]

  • Fractionation (Optional): For further purification, the crude extract can be subjected to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate) to obtain fractions with different phytochemical profiles.[7][12]

  • Drying: Dry the crude extract or fractions completely, for instance by using a lyophilizer or under a vacuum.

  • Stock Solution Preparation: Dissolve the dried extract in DMSO to prepare a high-concentration stock solution (e.g., 100 mg/mL).

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C. Further dilutions for experiments should be made in a complete cell culture medium.

Cell Culture and Maintenance

This protocol provides a general guideline for the culture of adherent cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231).[2][7]

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin).[2]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Trypsin-EDTA solution (0.25%).

  • Cell culture flasks and plates.

  • Humidified incubator (37°C, 5% CO2).

Procedure:

  • Thawing and Seeding: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge. Resuspend the cell pellet in fresh medium and transfer to a culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, wash them with PBS and add Trypsin-EDTA to detach the cells.[2] Neutralize the trypsin with a complete medium, centrifuge, and resuspend the cells in a fresh medium for seeding into new flasks or for experimental use.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Materials:

  • 96-well flat-bottom sterile plates.

  • Cultured cells.

  • Erythrina extract stock solution.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]

  • DMSO or solubilization solution.[7][14]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well in 100 µL of medium and allow them to attach overnight.[2][7]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the Erythrina extract (e.g., 2.5 to 320 µg/mL).[2] Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[16][17]

Materials:

  • 96-well plate with treated cells and culture supernatant.

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).[16][18]

  • Microplate reader.

Procedure:

  • Sample Preparation: After treating the cells with the Erythrina extract for the desired time, centrifuge the 96-well plate (if cells are in suspension) or directly use the supernatant.

  • Assay Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[18]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[18]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Apoptosis Detection Assays

This dual staining method allows for the visualization of morphological changes associated with apoptosis.[7] Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display condensed and fragmented orange chromatin, and necrotic cells have uniformly orange-red nuclei.[7]

Materials:

  • Cells grown on coverslips or in multi-well plates.

  • AO/EB dye mixture (e.g., 100 µg/mL of each in PBS).[7]

  • Fluorescence microscope.

Procedure:

  • Cell Treatment: Treat cells with the Erythrina extract at its IC50 concentration for 24 or 48 hours.

  • Staining: Wash the cells with PBS and add the AO/EB dye mixture. Incubate for 5 minutes at room temperature.[7]

  • Visualization: Immediately visualize the cells under a fluorescence microscope and capture images.

Caspase-3 is a key executioner caspase in apoptosis. Its activation is a hallmark of apoptotic cell death.[19]

Materials:

  • Treated cell lysates.

  • Caspase-3 colorimetric or fluorometric assay kit.

  • Microplate reader.

Procedure:

  • Cell Lysis: After treatment with the Erythrina extract, lyse the cells according to the kit's protocol to release cellular proteins.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Signaling Pathways in Erythrina-Induced Cytotoxicity

Studies suggest that Erythrina compounds can induce apoptosis through the intrinsic (mitochondrial) pathway.[2][20] This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic signals, leading to the activation of executioner caspases.[2] Some alkaloids, such as erythraline, have been shown to induce caspase-independent apoptosis and cause cell cycle arrest at the G2/M phase.[8][21]

G Erythrina Erythrina Alkaloids/ Flavonoids Mito Mitochondrial Stress Erythrina->Mito Intrinsic Pathway G2M G2/M Cell Cycle Arrest Erythrina->G2M DR Death Receptors (e.g., Fas, TNFR) Erythrina->DR Extrinsic Pathway (Hypothesized) Bcl2 Bcl-2 Downregulation Mito->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M->Apoptosis Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3

References

Application Notes and Protocols: Erythrina cristagalli Lectin Conjugates as Fluorescent Probes for Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrina compounds, particularly lectins from Erythrina cristagalli (ECL), serve as powerful tools in cell imaging. While the intrinsic fluorescence of Erythrina alkaloids is not utilized for direct cell imaging, the high specificity of ECL for certain carbohydrate moieties makes it an excellent vehicle for delivering conjugated fluorophores to cellular targets. ECL selectively binds to N-acetyllactosamine (Galβ(1,4)GlcNAc) and terminal galactose residues found on cell surface and intracellular glycoproteins.[1][2][3][4] This specificity allows for the precise labeling and visualization of glycoconjugates, which play crucial roles in cell adhesion, signaling, and differentiation.

These application notes provide a comprehensive guide to using fluorescently labeled ECL conjugates for the imaging of live and fixed cells, as well as tissue sections.

Data Presentation: Photophysical Properties of ECL Conjugates

The selection of a suitable fluorophore is critical for successful fluorescence microscopy. The choice depends on the available excitation sources and emission filters of the microscope system and the desire to avoid spectral overlap in multicolor imaging experiments. Below is a summary of the key photophysical properties of common fluorophores conjugated to Erythrina cristagalli lectin.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Color of Fluorescence
FITC 495515-521~75,000~0.3-0.9Green
Texas Red 590-595610-620~85,000~0.6-0.9Red
Alexa Fluor 594 59061773,0000.66Red

Data compiled from multiple sources.[4][5][6] The exact values can vary depending on the conjugation ratio and the local environment.

Experimental Protocols

I. Live Cell Staining with Fluorescent ECL Conjugates

This protocol is designed for the labeling of cell surface glycoconjugates on living, adherent cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescently labeled Erythrina cristagalli lectin (e.g., ECL-FITC, ECL-Alexa Fluor 594)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Live Cell Imaging Solution (e.g., HBSS or phenol red-free medium), pre-warmed to 37°C

  • (Optional) Hoechst 33342 or other live-cell nuclear stain

  • (Optional Control) Inhibiting sugar: 200 mM Lactose in PBS

Protocol:

  • Cell Preparation: Grow cells to a desired confluency (typically 50-70%) on a vessel suitable for live-cell imaging.

  • Washing: Gently aspirate the culture medium. Wash the cells twice with pre-warmed PBS to remove any residual serum glycoproteins.

  • Staining Solution Preparation: Prepare a working solution of the fluorescent ECL conjugate at a concentration of 5-20 µg/mL in pre-warmed Live Cell Imaging Solution.[4] Note: The optimal concentration should be determined empirically for each cell type and application.

  • (Optional Control) Haptenic Sugar Inhibition: To confirm the specificity of lectin binding, pre-incubate the fluorescent ECL conjugate with 200 mM lactose for 30 minutes at room temperature before adding it to a control set of cells.

  • Cell Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with pre-warmed Live Cell Imaging Solution to remove unbound lectin.

  • (Optional) Counterstaining: If desired, incubate the cells with a live-cell nuclear stain according to the manufacturer's instructions.

  • Imaging: Add fresh, pre-warmed Live Cell Imaging Solution to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore. Maintain cells at 37°C and 5% CO₂ during imaging.

II. Fixed Cell Staining with Fluorescent ECL Conjugates

This protocol is suitable for labeling glycoconjugates in fixed cells and can be combined with immunofluorescence for co-localization studies.

Materials:

  • Cells cultured on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescently labeled Erythrina cristagalli lectin

  • (Optional) Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • (Optional) Blocking Buffer: 1% BSA in PBS

  • (Optional) DAPI or other nuclear counterstain

  • Antifade mounting medium

Protocol:

  • Cell Preparation: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells once with PBS.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature. Note: Avoid using alcohol-based fixatives like methanol if you want to primarily label the cell surface, as they also permeabilize the cells, leading to increased intracellular staining.[7]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Lectin Staining (for cell surface labeling): a. Prepare a working solution of the fluorescent ECL conjugate (5-20 µg/mL) in PBS. b. Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light. c. Wash three times with PBS. d. If proceeding with intracellular antibody staining, continue to the permeabilization step.

  • (Optional) Permeabilization: If intracellular targets are to be labeled (either with the lectin or with antibodies), incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[7] Wash three times with PBS. Note: Permeabilizing before lectin staining will result in the labeling of intracellular glycoconjugates within the secretory pathway in addition to the cell surface.[7]

  • (Optional) Blocking: If combining with immunofluorescence, incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • (Optional) Antibody Staining: Perform primary and secondary antibody incubations as per standard immunofluorescence protocols.

  • Nuclear Counterstaining: Incubate with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image using a fluorescence or confocal microscope with the appropriate filter sets. Store slides at 4°C, protected from light.

Visualizations

Logical Workflow for Staining Protocol Selection

G start Start: Choose Target Cells live_or_fixed Live or Fixed Cells? start->live_or_fixed live_cells Live Cell Imaging live_or_fixed->live_cells Live fixed_cells Fixed Cell Imaging live_or_fixed->fixed_cells Fixed surface Surface Staining Protocol live_cells->surface Surface Glycans surface_or_intra Surface or Intracellular Target? fixed_cells->surface_or_intra surface_or_intra->surface Surface intracellular Intracellular Staining Protocol surface_or_intra->intracellular Intracellular combine_if Combine with Immunofluorescence? surface->combine_if intracellular->combine_if if_yes Perform IF Staining after Lectin Labeling combine_if->if_yes Yes image Image with Fluorescence Microscope combine_if->image No if_yes->image G cluster_prep Cell Preparation cluster_stain Staining cluster_final Final Steps prep 1. Culture cells on coverslips wash1 2. Wash with PBS prep->wash1 fix 3. Fix with 4% PFA wash1->fix wash2 4. Wash with PBS (3x) fix->wash2 stain_choice Permeabilize First? wash2->stain_choice stain_lectin 5a. Stain with ECL Conjugate stain_choice->stain_lectin No (Surface) permeabilize 5b. Permeabilize (0.1% Triton X-100) stain_choice->permeabilize Yes (Intracellular) wash3 7. Wash with PBS (3x) stain_lectin->wash3 stain_lectin2 6. Stain with ECL Conjugate permeabilize->stain_lectin2 stain_lectin2->wash3 counterstain 8. Counterstain with DAPI wash3->counterstain mount 9. Mount with Antifade counterstain->mount image 10. Image mount->image G ECL Erythrina cristagalli Lectin (ECL) BindingSite Binds to: Galactose (Gal) N-acetyllactosamine (Galβ(1,4)GlcNAc) ECL->BindingSite Result Fluorescent Labeling of Glycoconjugates ECL->Result enables Glycoprotein Glycoprotein Carb Carbohydrate Moiety Glycoprotein->Carb has BindingSite->Carb recognizes

References

Application Notes and Protocols for Enhancing Erythrina Compound Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds derived from the Erythrina genus, particularly alkaloids and flavonoids, have shown significant potential for a variety of pharmacological activities. However, their therapeutic efficacy is often limited by poor oral bioavailability. This document provides detailed application notes and protocols on formulation strategies aimed at improving the systemic absorption of these valuable natural products. The focus is on the development and evaluation of solid lipid nanoparticles (SLNs) as a promising delivery system. While direct comparative in vivo bioavailability data for Erythrina compounds in nanoformulations is not yet widely published, this guide offers protocols based on established methodologies for herbal drug delivery.

Formulation Strategy: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from physiological lipids, offering advantages such as improved stability, controlled release, and enhanced absorption of encapsulated compounds. They represent a promising approach to increase the oral bioavailability of lipophilic Erythrina compounds.

Data Presentation: Pharmacokinetic Parameters

A critical aspect of evaluating any new formulation is the assessment of its impact on the pharmacokinetic profile of the active compound. Below is a template for presenting such data.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as direct comparative studies on the in vivo bioavailability of formulated Erythrina compounds are limited in publicly available literature. This structure should be used to present actual experimental data.*

FormulationCompoundCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Raw Erythrina Extract Erythrinian Alkaloid A150 ± 251.5600 ± 90100 (Reference)
Erythrina Extract-Loaded SLNs Erythrinian Alkaloid A750 ± 1103.03600 ± 450600
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • Relative Bioavailability: The bioavailability of the SLN formulation in comparison to the raw extract.

Experimental Protocols

Preparation of Erythrina variegata Loaded Solid Lipid Nanoparticles

This protocol is adapted from a method for preparing SLNs containing Erythrina variegata extract using an emulsification-solvent evaporation technique[1].

Materials:

  • Erythrina variegata leaf extract

  • Soy lecithin

  • Poloxamer 407

  • Methanol

  • Chloroform

  • Distilled water

  • Rotary evaporator

  • Sonicator

Procedure:

  • Extraction of Erythrina variegata:

    • Obtain fresh leaves of Erythrina variegata.

    • Clean the leaves thoroughly with distilled water and dry them in a dust-free environment.

    • Grind the dried leaves into a fine powder.

    • Disperse 5g of the leaf powder in 100 mL of distilled water and heat at 60°C for 15 minutes.

    • Filter the extract and store it at 4°C until use.

  • Preparation of SLNs:

    • Dissolve 200 mg of the dried Erythrina variegata extract in 10 mL of methanol (drug solution).

    • In a separate container, dissolve the lipid (e.g., soy lecithin) in 20 mL of chloroform (lipid solution).

    • Combine the drug and lipid solutions.

    • Completely evaporate the organic solvents using a rotary evaporator at 70°C to form a thin lipid film containing the extract.

    • Hydrate the lipid film with an aqueous solution of a surfactant (e.g., Poloxamer 407) to form a coarse emulsion.

    • Reduce the particle size of the emulsion by sonication using a probe sonicator to form the SLNs.

  • Characterization of SLNs:

    • Particle Size and Zeta Potential: Analyze the particle size distribution and surface charge using a dynamic light scattering (DLS) instrument.

    • Encapsulation Efficiency: Determine the percentage of the Erythrina variegata extract successfully encapsulated within the SLNs using UV-Vis spectrophotometry or a suitable chromatographic method after separating the unencapsulated extract.

    • Morphology: Visualize the shape and surface morphology of the SLNs using Scanning Electron Microscopy (SEM).

In Vivo Bioavailability Study in a Rat Model

This is a generalized protocol for assessing the oral bioavailability of an Erythrina compound formulation in rats.

Materials:

  • Wistar rats (male, 200-250 g)

  • Erythrina extract-loaded SLN formulation

  • Control formulation (e.g., aqueous suspension of raw Erythrina extract)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • HPLC-MS/MS system for bioanalysis

Procedure:

  • Animal Handling and Dosing:

    • Acclimatize the rats for at least one week before the experiment, with free access to food and water.

    • Fast the animals overnight (12 hours) before dosing, with continued access to water.

    • Divide the rats into two groups: a control group receiving the raw extract and a test group receiving the SLN formulation.

    • Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Plasma Sample Analysis:

    • Develop and validate a sensitive and specific analytical method, such as HPLC-MS/MS, for the quantification of the target Erythrina alkaloid(s) in rat plasma[2][3][4][5][6].

    • Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

    • Chromatographic Separation: Inject the supernatant onto an appropriate HPLC column (e.g., C18) for separation.

    • Mass Spectrometric Detection: Use a mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the target analyte and an internal standard.

  • Pharmacokinetic Analysis:

    • Construct a plasma concentration-time curve for each animal.

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate the relative bioavailability of the SLN formulation compared to the raw extract using the formula: (AUC_SLN / AUC_Raw) * 100%.

Visualizations

Experimental Workflow

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vivo Bioavailability Study cluster_3 Control A Erythrina Extract C Emulsification & Sonication A->C B Lipids & Surfactants B->C D SLN Formulation C->D E Particle Size (DLS) D->E F Encapsulation Efficiency D->F G Morphology (SEM) D->G H Oral Administration to Rats D->H I Blood Sampling H->I J Plasma Analysis (HPLC-MS/MS) I->J K Pharmacokinetic Analysis J->K L Raw Erythrina Extract L->H

Caption: Workflow for the formulation and evaluation of Erythrina compound-loaded SLNs.

Proposed Mechanism of Enhanced Oral Bioavailability

G cluster_0 Lumen of Small Intestine cluster_1 Intestinal Epithelium cluster_2 Conventional Absorption A Erythrina-SLN B Protection from Degradation (Enzymatic & pH) A->B C Increased Solubility A->C D Adhesion to Mucosal Surface A->D Transit E Uptake by Enterocytes (Endocytosis) D->E F Lymphatic Transport (M-cells) D->F G Systemic Circulation E->G F->G H Raw Erythrina Compound I Low Solubility & Permeability H->I J First-Pass Metabolism I->J K Low Bioavailability J->K

Caption: Hypothesized advantages of SLN formulation for enhancing oral bioavailability.

References

Unveiling Nature's Arsenal: Protocols for Assessing the Antimicrobial Activity of Erythrina Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers are increasingly turning to the rich biodiversity of the plant kingdom. The genus Erythrina, commonly known as coral trees, has emerged as a promising source of bioactive compounds with significant antimicrobial properties. To facilitate further research and development in this area, this document provides detailed application notes and standardized protocols for assessing the antimicrobial activity of Erythrina extracts. These guidelines are specifically tailored for researchers, scientists, and drug development professionals.

The following protocols have been synthesized from established scientific literature and are designed to ensure reproducibility and comparability of results across different laboratories. They cover essential techniques ranging from initial screening of antimicrobial activity to the determination of minimum inhibitory and bactericidal concentrations.

Data Presentation: A Comparative Overview of Antimicrobial Efficacy

The antimicrobial potential of various Erythrina extracts has been demonstrated against a range of microorganisms. The following tables summarize the quantitative data from several studies, providing a clear comparison of their efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Erythrina Extracts against Various Microorganisms

Erythrina SpeciesExtract TypeTest OrganismMIC (µg/mL)Reference
Erythrina abyssinicaDichloromethaneCandida albicans62.5
Erythrina abyssinicaHexaneCandida albicans62.5
Erythrina abyssinicaMethanolCandida albicans125
Erythrina abyssinicaEthyl AcetateCandida albicans125
Erythrina abyssinicaDichloromethaneStaphylococcus aureus15.6
Erythrina abyssinicaHexaneStaphylococcus aureus31.25
Erythrina senegalensis (lectin)-Aspergillus niger400[1]
Erythrina senegalensis (lectin)-Penicillium camemberti200[1]
Erythrina senegalensis (lectin)-Scopulariopsis brevicaulis200[1]
Erythrina senegalensis (lectin)-Erwinia carotovora50[1]
Erythrina senegalensis (lectin)-Pseudomonas aeruginosa400[1]
Erythrina senegalensis (lectin)-Klebsiella pneumonia400[1]
Erythrina senegalensis (lectin)-Staphylococcus aureus50[1]

Table 2: Zone of Inhibition of Erythrina Extracts against Various Microorganisms

Erythrina SpeciesExtract TypeTest OrganismConcentrationZone of Inhibition (mm)Reference
Erythrina abyssinicaEthyl AcetateCandida albicans500 µ g/disc 25
Erythrina abyssinicaDichloromethaneCandida albicans500 µ g/disc 12
Erythrina abyssinicaHexaneStaphylococcus aureus500 µ g/disc 23
Erythrina abyssinicaDichloromethaneStaphylococcus aureus500 µ g/disc 11
Erythrina variegataButanolic Leaf ExtractBacillus subtilis80 µg/mLNot specified, but maximal[2]
Erythrina variegataButanolic Leaf ExtractEscherichia coli80 µg/mLNot specified, but maximal[2]
Erythrina senegalensis (lectin)-Erwinia carotovora0.4 mg/mL20 ± 0.33[1]
Erythrina senegalensis (lectin)-Staphylococcus aureus0.4 mg/mL24 ± 0.33[1]
Erythrina senegalensis (lectin)-Aspergillus niger0.4 mg/mL18 ± 0.88[1]
Erythrina senegalensis (lectin)-Penicillium camemberti0.4 mg/mL18 ± 0.70[1]
Erythrina senegalensis (lectin)-Scopulariopsis brevicaulis0.4 mg/mL19 ± 0.76[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific Erythrina extract and microbial strains being investigated.

Protocol 1: Agar Well/Disc Diffusion Method for Preliminary Antimicrobial Screening

This method is a widely used preliminary test to qualitatively assess the antimicrobial activity of plant extracts.

Objective: To determine the presence of antimicrobial compounds in Erythrina extracts by measuring the zone of growth inhibition.

Materials:

  • Erythrina extract

  • Solvent for dissolving extract (e.g., Dimethyl sulfoxide (DMSO), ethanol)

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (for well diffusion) or sterile filter paper discs (6 mm diameter)

  • Positive control (standard antibiotic/antifungal, e.g., Ciprofloxacin, Fluconazole)[1][3]

  • Negative control (solvent used to dissolve the extract)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganisms in a suitable broth overnight at their optimal temperature (e.g., 37°C for bacteria, 25-30°C for fungi).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast).[1]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of microbial growth.[4]

  • Application of Extracts:

    • For Agar Well Diffusion: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.[1][3] Carefully pipette a defined volume (e.g., 50-100 µL) of the Erythrina extract solution into each well.[1][3]

    • For Agar Disc Diffusion: Impregnate sterile filter paper discs with a specific concentration of the Erythrina extract. Allow the solvent to evaporate completely. Place the impregnated discs on the surface of the inoculated agar plate.

  • Controls:

    • Place a disc impregnated with the positive control antibiotic/antifungal on the agar.

    • Place a disc or add solvent to a well corresponding to the negative control.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).[1]

  • Data Collection and Interpretation:

    • Measure the diameter of the clear zone of inhibition around each well or disc in millimeters (mm).

    • A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Inoculum Prepare Inoculum Inoculate Plates Inoculate Plates Prepare Inoculum->Inoculate Plates Prepare Agar Plates Prepare Agar Plates Prepare Agar Plates->Inoculate Plates Prepare Extract Solutions Prepare Extract Solutions Apply Extract (Wells/Discs) Apply Extract (Wells/Discs) Prepare Extract Solutions->Apply Extract (Wells/Discs) Inoculate Plates->Apply Extract (Wells/Discs) Apply Controls Apply Controls Apply Extract (Wells/Discs)->Apply Controls Incubate Plates Incubate Plates Apply Controls->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition Interpret Results Interpret Results Measure Zones of Inhibition->Interpret Results

Workflow for the Agar Diffusion Method.
Protocol 2: Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of Erythrina extracts against pathogenic microorganisms.

Materials:

  • Erythrina extract

  • Sterile 96-well microtiter plates

  • Test microbial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Growth indicator dye (e.g., Resazurin, Tetrazolium salts like MTT) (optional, for clearer endpoint determination)

  • Multichannel pipette

  • Microplate reader (optional)

Procedure:

  • Preparation of Extract Dilutions:

    • Dissolve the Erythrina extract in a suitable solvent to a known stock concentration.

    • Perform serial two-fold dilutions of the extract in the broth medium directly in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the stock extract solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate, discarding the final 100 µL from the last dilution well.

  • Inoculum Preparation:

    • Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Add a standardized volume of the diluted microbial inoculum (e.g., 100 µL) to each well containing the extract dilutions and the positive control well.

    • The negative control well should only contain broth.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

    • If using a growth indicator dye, add it to each well and incubate for a further period. A color change will indicate viable cells. The MIC is the lowest concentration where no color change is observed.

    • Alternatively, the optical density (OD) can be read using a microplate reader.

MIC_Workflow Start Start Prepare Serial Dilutions of Extract in 96-well plate Prepare Serial Dilutions of Extract in 96-well plate Start->Prepare Serial Dilutions of Extract in 96-well plate Prepare and Standardize Microbial Inoculum Prepare and Standardize Microbial Inoculum Prepare Serial Dilutions of Extract in 96-well plate->Prepare and Standardize Microbial Inoculum Inoculate Wells with Microbial Suspension Inoculate Wells with Microbial Suspension Prepare and Standardize Microbial Inoculum->Inoculate Wells with Microbial Suspension Add Controls (Positive and Negative) Add Controls (Positive and Negative) Inoculate Wells with Microbial Suspension->Add Controls (Positive and Negative) Incubate Plate Incubate Plate Add Controls (Positive and Negative)->Incubate Plate Determine MIC (Visual Inspection/Indicator Dye/OD Reading) Determine MIC (Visual Inspection/Indicator Dye/OD Reading) Incubate Plate->Determine MIC (Visual Inspection/Indicator Dye/OD Reading) End End Determine MIC (Visual Inspection/Indicator Dye/OD Reading)->End

Workflow for MIC Determination.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Objective: To determine the MBC or MFC of Erythrina extracts.

Materials:

  • Results from the MIC test (96-well plate)

  • Sterile agar plates (without any antimicrobial agent)

  • Sterile pipette tips or loops

Procedure:

  • Sub-culturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) of the broth.[5]

    • Spread the aliquot onto a fresh, sterile agar plate.

  • Incubation:

    • Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

  • Determination of MBC/MFC:

    • After incubation, observe the growth on the agar plates.

    • The MBC or MFC is the lowest concentration of the extract that results in no microbial growth (or a 99.9% reduction in the initial inoculum) on the sub-cultured agar plate.

MBC_MFC_Workflow Start (Post-MIC Assay) Start (Post-MIC Assay) Select Wells from MIC Plate with No Visible Growth Select Wells from MIC Plate with No Visible Growth Start (Post-MIC Assay)->Select Wells from MIC Plate with No Visible Growth Sub-culture Aliquots onto Fresh Agar Plates Sub-culture Aliquots onto Fresh Agar Plates Select Wells from MIC Plate with No Visible Growth->Sub-culture Aliquots onto Fresh Agar Plates Incubate Agar Plates Incubate Agar Plates Sub-culture Aliquots onto Fresh Agar Plates->Incubate Agar Plates Observe for Microbial Growth Observe for Microbial Growth Incubate Agar Plates->Observe for Microbial Growth Determine Lowest Concentration with No Growth (MBC/MFC) Determine Lowest Concentration with No Growth (MBC/MFC) Observe for Microbial Growth->Determine Lowest Concentration with No Growth (MBC/MFC) End End Determine Lowest Concentration with No Growth (MBC/MFC)->End

Workflow for MBC/MFC Determination.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the systematic evaluation of the antimicrobial properties of Erythrina extracts. Adherence to these standardized methods will contribute to the generation of high-quality, comparable data, thereby accelerating the discovery and development of new antimicrobial agents from this promising botanical source. It is recommended that researchers also consider more advanced techniques such as time-kill assays to understand the dynamics of microbial killing and bioautography to identify the specific active compounds within the extracts.[5][6] The exploration of Erythrina species represents a valuable endeavor in the global fight against infectious diseases.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Erythrina Alkaloids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex task of isolating Erythrina alkaloids, the path from plant material to pure compound can be fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to navigate the intricacies of extraction, purification, and characterization of these potent bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting Erythrina alkaloids?

A1: The most prevalent method involves an initial extraction with an alcohol solvent, such as methanol or ethanol, which can dissolve both free alkaloids and their salt forms.[1] This is typically followed by an acid-base partitioning to separate the alkaloids from other plant constituents. The crude extract is acidified to protonate the alkaloids, making them water-soluble, and then washed with an organic solvent to remove lipophilic impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, rendering them soluble in organic solvents for extraction.[1][2]

Q2: I'm observing the formation of unexpected compounds during my isolation process. What could be the cause?

A2: You may be encountering "artificial Erythrina alkaloids," which are artifacts that can be generated during the extraction and separation processes.[2] The specific conditions of your protocol, such as pH, temperature, and solvent choice, can potentially lead to chemical transformations of the native alkaloids. It is crucial to handle extracts under carefully controlled conditions.[2][3]

Q3: My chromatographic separations are yielding poor peak shapes and resolution. How can I improve this?

A3: The basic nature of alkaloids often leads to interactions with residual silanol groups on silica-based stationary phases, causing peak tailing and poor separation.[4] To mitigate this, consider using a mobile phase modifier, such as a small amount of a basic additive like triethylamine or ammonia, to block these active sites. Alternatively, employing end-capped columns or specialized stationary phases designed for basic compounds can significantly improve peak symmetry and resolution.[4] The use of different chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC) can also be beneficial as it avoids a solid stationary phase.[5]

Q4: What are the major classes of Erythrina alkaloids I should be aware of?

A4: Erythrina alkaloids are broadly categorized into three main types: dienoid, alkenoid, and lactonic alkaloids.[6] Dienoid and alkenoid types are the most common.[6][7] The core structure is a tetracyclic spiroamine skeleton known as the erythrinane skeleton.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Alkaloid Yield - Inefficient initial extraction. - Incomplete acid-base partitioning. - Degradation of alkaloids during processing.- Optimize the extraction solvent and duration. Maceration and ultrasound-assisted extraction (UAE) are commonly used methods.[8] - Ensure complete pH adjustment at each step of the acid-base extraction. - Avoid high temperatures and prolonged exposure to light, as these can degrade the alkaloids.[9]
Co-elution of Alkaloids - Similar polarities of different alkaloids within the extract.- Employ orthogonal chromatographic techniques. For example, follow a normal-phase separation with a reversed-phase separation. - Utilize preparative High-Performance Liquid Chromatography (HPLC) with a high-resolution column. - Consider High-Speed Counter-Current Chromatography (HSCCC) which separates based on partition coefficients.[5]
Formation of Artifacts - Reaction with solvents or reagents during extraction and purification.- Use high-purity solvents and reagents. - Minimize the time the extract is exposed to acidic or basic conditions. - Conduct the isolation at lower temperatures to reduce the rate of potential side reactions.
Difficulty in Structural Elucidation - Complex NMR spectra due to overlapping signals. - Presence of isomeric compounds.- Utilize 2D-NMR techniques (COSY, HSQC, HMBC, NOESY) for detailed structural analysis.[3][10] - Employ high-resolution mass spectrometry (HRMS) to determine accurate mass and molecular formula.[11] - Compare spectroscopic data with published literature values for known Erythrina alkaloids.[10]

Quantitative Data on Alkaloid Isolation

The yield of specific Erythrina alkaloids can vary significantly depending on the plant species, the part of the plant used, and the isolation methodology. The following table summarizes representative yields from published studies.

Alkaloid Plant Source Plant Part Isolation Method Highlights Yield Reference
ErythralineErythrina crista-galliSeedsMeOH extraction, acid-base partitioning, silica gel & RP-18 column chromatography11.5 mg from 950 g of seeds[10]
ErysodineErythrina crista-galliSeedsMeOH extraction, acid-base partitioning, ODS & silica gel column chromatography35.8 mg from 950 g of seeds[10]
ErysotrineErythrina crista-galliSeedsMeOH extraction, acid-base partitioning, silica gel & RP-18 column chromatography93.8 mg from 950 g of seeds[10]
(+)-11β-hydroxyerysotramidineErythrina speciosaLeavesNot specified in abstractReported as a newly isolated compound from this species[12]
ErythrartineErythrina speciosaLeaves and FlowersNot specified in abstractIsolated from both plant parts[12]

Detailed Experimental Protocols

Protocol 1: General Extraction and Acid-Base Partitioning of Erythrina Alkaloids

This protocol is a generalized procedure based on methodologies reported for the extraction of alkaloids from Erythrina species.[2][10]

  • Maceration:

    • Air-dry and powder the plant material (e.g., seeds, leaves, or flowers).

    • Macerate the powdered material with 90% methanol (MeOH) at room temperature for a specified period (e.g., 3 times for 3 days each).

  • Concentration:

    • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification and Partitioning:

    • Dissolve the crude extract in a 2% acetic acid solution to adjust the pH to 2-3.

    • Partition this acidic aqueous solution with an immiscible organic solvent such as ethyl acetate (EtOAc) to remove non-basic, lipophilic compounds. Repeat this step twice.

    • Collect the aqueous layer containing the protonated alkaloids.

  • Basification and Extraction:

    • Basify the aqueous layer with ammonia solution (NH₃·H₂O) to a pH of 8-9. This will deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids from the basified aqueous solution with an organic solvent like EtOAc. Repeat the extraction multiple times to ensure complete recovery.

  • Final Concentration:

    • Combine the organic layers and concentrate them under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Chromatographic Purification of Erythrina Alkaloids

This protocol outlines a general approach to purifying individual alkaloids from the crude alkaloid fraction.[2][10]

  • Initial Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography over silica gel.

    • Elute with a gradient solvent system, for example, a mixture of chloroform (CHCl₃) and acetone, with increasing polarity (from 1:0 to 1:1).[2]

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Reversed-Phase Chromatography:

    • Combine fractions containing alkaloids of similar polarity.

    • Further purify these combined fractions using reversed-phase medium-pressure liquid chromatography (RP-MPLC) or a C18 column.

    • Elute with a gradient of methanol (MeOH) and water (H₂O).[2]

  • Preparative HPLC:

    • For final purification of individual alkaloids, use a preparative reversed-phase C18 HPLC column.

    • Elute with an isocratic or gradient system of MeOH and H₂O to obtain pure compounds.[2]

Visualizing the Workflow

The following diagrams illustrate the key workflows in Erythrina alkaloid isolation.

experimental_workflow plant_material Powdered Plant Material maceration Maceration with 90% MeOH plant_material->maceration concentration1 Concentration (Rotary Evaporator) maceration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acidification Dissolve in 2% Acetic Acid (pH 2-3) crude_extract->acidification partitioning Partition with Ethyl Acetate acidification->partitioning aqueous_layer Acidic Aqueous Layer (Alkaloid Salts) partitioning->aqueous_layer Collect organic_waste1 Ethyl Acetate Layer (Lipophilic Impurities) partitioning->organic_waste1 Discard basification Basify with NH3·H2O (pH 8-9) aqueous_layer->basification extraction Extract with Ethyl Acetate basification->extraction organic_layer Ethyl Acetate Layer (Free Alkaloids) extraction->organic_layer Collect aqueous_waste Aqueous Layer (Waste) extraction->aqueous_waste Discard concentration2 Concentration organic_layer->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids

Caption: General workflow for the extraction and acid-base partitioning of Erythrina alkaloids.

purification_workflow crude_alkaloids Crude Alkaloid Fraction silica_gel_cc Silica Gel Column Chromatography (e.g., CHCl3/Acetone gradient) crude_alkaloids->silica_gel_cc fractions Combined Fractions silica_gel_cc->fractions TLC Monitoring rp_mple Reversed-Phase MPLC (C18) (e.g., MeOH/H2O gradient) fractions->rp_mple semi_pure_fractions Semi-Pure Fractions rp_mple->semi_pure_fractions prep_hplc Preparative HPLC (C18) (e.g., isocratic MeOH/H2O) semi_pure_fractions->prep_hplc pure_alkaloids Pure Alkaloids prep_hplc->pure_alkaloids

Caption: A multi-step chromatographic workflow for the purification of individual Erythrina alkaloids.

References

Technical Support Center: Optimizing Erythrina Compound Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of compound extraction from Erythrina species.

Frequently Asked Questions (FAQs)

Q1: My crude extract yield is significantly lower than expected. What are the common causes?

A1: Low crude extract yield can stem from several factors throughout the extraction process. Systematically evaluate the following:

  • Plant Material Quality: The concentration of target compounds in Erythrina can vary based on the species, geographical source, harvest time, and the plant part used (e.g., seeds, leaves, bark).[1][2] Proper drying and storage are crucial as heat and light can degrade alkaloids.[1]

  • Inadequate Grinding: For the solvent to effectively penetrate the plant tissue, the material must be ground to a fine and uniform powder.[2][3] This increases the surface area available for extraction.[2][3]

  • Suboptimal Extraction Parameters: The choice of solvent, temperature, pH, and extraction time are critical for efficiency.[1][4] These parameters must be optimized for your specific target compound.

  • Incorrect pH Management: The extraction of alkaloids is highly dependent on pH.[1][3] An acidic environment is typically used to extract alkaloids as salts into aqueous or alcoholic solutions, while an alkaline environment is used to extract them as free bases into organic solvents.[1][3]

  • Insufficient Extraction Time or Repetitions: A single, short extraction may not be enough to recover all the available compounds. Consider increasing the extraction time or performing multiple extraction cycles with fresh solvent.[3]

Q2: Which solvent is best for extracting compounds from Erythrina?

A2: The ideal solvent depends on the polarity of the target compound.

  • For Alkaloids and Flavonoids: Ethanol, particularly in concentrations between 80% and 96%, has been shown to be an effective solvent for extracting both flavonoids and alkaloids from Erythrina species.[4][5] Methanol is also a highly effective polar solvent for phytochemical extraction.[2]

  • For General Purposes: The use of polar solvents like methanol and ethanol generally results in a higher overall yield of crude extract.[2] For initial extraction of total alkaloids, an acidified aqueous solution (e.g., 0.1-1% HCl or H₂SO₄) is often used to form soluble alkaloid salts.[6][7]

Q3: How does temperature affect the extraction yield and compound stability?

A3: Temperature has a significant impact on extraction efficiency, but it's a trade-off between yield and compound stability.

  • Increased Yield: Higher temperatures can increase the solubility of the target compounds and the diffusion rate of the solvent into the plant matrix, which can lead to a higher yield.[5] For some alkaloids, an extraction temperature of 90°C has resulted in the highest content.[8]

  • Risk of Degradation: Many bioactive compounds, especially alkaloids, are sensitive to heat.[9] Prolonged exposure to high temperatures, as seen in methods like Soxhlet extraction, can lead to the degradation of thermolabile compounds, reducing their bioactivity.[5][10] For sensitive compounds, it is advisable to use a rotary evaporator at a controlled temperature (e.g., below 50°C) for solvent removal.[2][3]

Q4: My extract is dark and contains many impurities. How can I clean it up?

A4: A highly impure crude extract can complicate downstream purification. Consider these preliminary purification steps:

  • Defatting: Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This removes lipids, waxes, chlorophyll, and other non-polar compounds that can interfere with the extraction of more polar compounds.[1][11]

  • Acid-Base Washing: After the initial extraction, the crude extract can be dissolved in a dilute acid solution (e.g., pH 2-3 with acetic or hydrochloric acid). This acidic solution, containing the protonated alkaloids, can then be washed with a non-polar organic solvent (like ethyl acetate or chloroform) to remove neutral and weakly basic impurities.[1][12] The alkaloids can then be recovered by basifying the aqueous layer (e.g., pH 9-10 with NH₄OH) and extracting with an organic solvent.[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Alkaloid Yield Incorrect pH during extraction. Alkaloids are basic and their solubility is pH-dependent.For extraction into an organic solvent (e.g., chloroform, ethyl acetate), basify the plant material or aqueous solution to pH 9-10 with a weak base like ammonium hydroxide to convert alkaloid salts to their free base form.[3][13] For extraction into an acidic aqueous solution, use a dilute acid (e.g., 0.5-2% HCl or H₂SO₄) to form water-soluble alkaloid salts.[1][6][12]
Incomplete cell wall disruption. The solvent cannot efficiently access the intracellular compounds.Ensure the plant material is dried and finely ground to a uniform particle size (e.g., 40-60 mesh). This increases the surface area for solvent interaction.[3]
Compound degradation. Alkaloids can be sensitive to high temperatures, extreme pH, or light.Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at temperatures below 50-60°C.[3] Protect extracts from light by using amber glassware.[3]
Poor Separation During Column Chromatography Compound irreversibly binding to the stationary phase. Alkaloids can strongly adsorb to silica gel.Consider deactivating the silica gel with a small amount of a polar solvent. Alternatively, add a small percentage of a base like triethylamine to the mobile phase to reduce tailing and improve recovery.[2]
Inappropriate solvent system. The polarity of the mobile phase is not suitable for eluting the target compound.Optimize the mobile phase by testing different solvent combinations and gradients using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of around 0.2-0.3 for the target compound on the TLC plate.[2]
Emulsion Formation During Liquid-Liquid Extraction Presence of surfactants or particulate matter. This is common with crude plant extracts.Add a saturated solution of sodium chloride (brine) to the separation funnel to increase the ionic strength of the aqueous phase. Gentle, swirling motions rather than vigorous shaking can also help prevent emulsion formation. Centrifugation can also be used to break up emulsions.

Data on Extraction Parameters

The following tables summarize quantitative data from various studies on Erythrina compound extraction.

Table 1: Comparison of Extraction Methods and Solvents for Erythrina Compounds

Plant SpeciesTarget CompoundExtraction MethodSolventTemperature (°C)TimeYield/ActivityReference
Erythrina crista-galliFlavonoidsUltrasound-AssistedNADES11¹6497 minDPPH Activity: 0.369 mmol Trolox/g[14][15]
Erythrina crista-galliFlavonoidsUltrasound-AssistedEthanol6497 minDPPH Activity: 0.053 mmol Trolox/g[14]
Erythrina vernaTotal AlkaloidsDynamic MacerationNot specifiedNot specified5.47 hPredicted Yield: 0.625 g%[8]
Erythrina subumbransFlavonoids/AlkaloidsMaceration96% Ethanol25-2672 hExhibited significant anti-inflammatory properties[5]
Erythrina variegataFlavonoids/AlkaloidsSoxhlet80% EthanolBoiling point8 hExhibited wound-healing activity[5]

¹NADES11: Lactic acid, citric acid, and glycerol in a 4.5:4.5:1 molar ratio.

Table 2: Influence of Particle Size on Extraction Yield

Plant MaterialParticle SizeEffect on YieldRationaleReference
General Plant MaterialFine powder (e.g., 40-60 mesh)Generally increases yieldIncreases the surface area for solvent penetration and interaction, facilitating the diffusion of solutes.[3][16]
Dipterocarpus alatus0.038-0.150 mmHighest crude extract yieldOptimal balance between increased surface area and preventing potential issues with very fine powders.[17][18]
Various Medicinal PlantsCoarse vs. FineVariableSome plants yield more with coarse powders, others with fine. The optimal size can be material-dependent.[19]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Erythrina Alkaloids

This protocol is a standard method for the selective extraction of alkaloids.

  • Preparation: Dry the plant material (e.g., powdered leaves, bark, or seeds) and grind it to a fine powder (40-60 mesh).

  • Defatting (Optional but Recommended): Macerate the powder in a non-polar solvent like n-hexane or petroleum ether for 12-24 hours to remove lipids and chlorophyll. Filter and allow the plant material to air dry completely.[1]

  • Acidic Extraction:

    • Suspend the defatted powder in a dilute acid solution (e.g., 0.5% - 2% hydrochloric acid or acetic acid) at a 1:10 to 1:15 solid-to-liquid ratio.[1][12]

    • Stir or shake the mixture intermittently for 24 hours at room temperature.[1]

    • Filter the mixture and collect the acidic aqueous extract. Repeat this extraction on the plant residue two more times to ensure complete recovery. Combine all acidic extracts.

  • Purification Wash:

    • Wash the combined acidic extract with a non-polar organic solvent such as ethyl acetate or chloroform (in a separation funnel) to remove any remaining neutral or non-basic impurities. Discard the organic layer.[12]

  • Basification and Free Base Extraction:

    • Slowly add a base (e.g., ammonium hydroxide) to the acidic aqueous solution with stirring until the pH reaches 9-10.[3][12][13]

    • Extract the alkaline solution 3-5 times with a suitable organic solvent like chloroform or ethyl acetate.[3][12]

  • Final Steps:

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator at <50°C) to obtain the crude total alkaloid extract.[3]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol is adapted from a study on Erythrina crista-galli and is suitable for extracting flavonoids and other moderately polar compounds.[14][15]

  • Preparation: Air-dry the plant material (e.g., twigs) and grind to a fine powder.

  • Extraction:

    • Place the powdered plant material in a beaker with the chosen solvent (e.g., 80% ethanol or a NADES formulation). An optimized solvent-to-material ratio is 25:1 (mL/g).[15]

    • Cover the beaker with aluminum foil and place it in a digital ultrasonic bath.

    • Sonicate the mixture under optimized conditions. For E. crista-galli flavonoids, optimal conditions were found to be 64°C for 97 minutes.[15]

  • Recovery:

    • After sonication, centrifuge the mixture (e.g., at 4000 rpm for 8-10 minutes) to pellet the solid material.

    • Filter the supernatant to remove any remaining fine particles.

    • The resulting solution is the crude extract, which can be stored for analysis or concentrated using a rotary evaporator.

Visualizations

Logical Workflow for Troubleshooting Low Extraction Yield

Low_Yield_Troubleshooting cluster_material cluster_prep cluster_params cluster_post Start Low Extraction Yield Observed Check_Material Step 1: Evaluate Plant Material Start->Check_Material Check_Prep Step 2: Review Sample Preparation Check_Material->Check_Prep Material_Quality Correct Species/Part? Properly Dried/Stored? Check_Material->Material_Quality Check_Params Step 3: Assess Extraction Parameters Check_Prep->Check_Params Grinding Particle Size Uniform & Fine? Check_Prep->Grinding Check_Post Step 4: Analyze Post-Extraction Steps Check_Params->Check_Post Solvent Optimal Solvent & Polarity? Check_Params->Solvent Losses Losses during partitioning? Degradation during solvent removal? Check_Post->Losses Solution Implement Corrective Actions & Re-run Experiment Check_Post->Solution Defatting Defatting Step Performed (if needed)? pH Correct pH for Target Compound? Temp_Time Sufficient Time? Appropriate Temperature?

Caption: A step-by-step workflow for diagnosing causes of low extraction yield.

Signaling Pathway: Antagonism of nAChR by Erysodine

Erythrina alkaloids like erysodine are known competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This action blocks the normal signaling cascade initiated by the neurotransmitter acetylcholine.

nAChR_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh releases nAChR α4β2 Nicotinic Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel blocks No_Influx No Na+/Ca2+ Influx Ion_Channel->No_Influx No_Depolarization Membrane Remains Polarized No_Influx->No_Depolarization Blocked_Signal Signal Blocked No_Depolarization->Blocked_Signal ACh->nAChR cannot bind Erysodine Erysodine Erysodine->nAChR binds & antagonizes

References

Technical Support Center: Addressing the Acid Stability of Erythromycin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with erythromycin and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical issue of acid stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My erythromycin A sample shows significant degradation after exposure to even mildly acidic conditions (pH < 6.5). What is the chemical basis for this instability?

A1: Erythromycin A is notoriously unstable in acidic environments due to its chemical structure. The degradation is an intramolecular process initiated by acid catalysis. Specifically, the C6-hydroxyl group and the C12-hydroxyl group can react with the C9-ketone. This leads to the formation of inactive degradation products, primarily anhydroerythromycin A, through intermediate structures like erythromycin A 6,9-hemiketal and erythromycin A 9,12-spiroketal.[1][2][3] This rapid inactivation in the acidic environment of the stomach is a major challenge for the oral administration of erythromycin A.[4][5]

Q2: I am trying to develop an oral formulation of erythromycin. What are the common strategies to overcome its acid instability?

A2: There are two primary strategies to protect erythromycin from gastric acid:

  • Formulation-Based Approaches:

    • Enteric Coating: This is a widely used method where the erythromycin tablet or capsule is coated with a polymer that is insoluble in the low pH of the stomach but dissolves in the more alkaline environment of the small intestine.[1][6][7][8] This allows the drug to bypass the stomach intact.

    • Prodrugs: Chemical modification of erythromycin to form an ester at the 2'-hydroxyl group of the desosamine sugar can increase its acid stability and improve oral absorption.[1][9] These prodrugs, such as erythromycin ethylsuccinate, are typically inactive and are hydrolyzed back to the active erythromycin in the body.[1][9]

  • Chemical Modification (Analog Synthesis):

    • Developing analogs of erythromycin with inherent acid stability is a highly effective approach. This involves modifying the erythronolide ring to prevent the intramolecular cyclization reactions.

Q3: I am synthesizing erythromycin analogs to improve acid stability. Which structural modifications are most effective?

A3: Several structural modifications have proven successful in enhancing the acid stability of erythromycin:

  • Modification at the C6-Hydroxyl Group: Methylation of the 6-hydroxyl group to form a methoxy group, as seen in clarithromycin , sterically hinders the intramolecular reaction with the C9-ketone, significantly increasing acid stability.[1][2]

  • Modification at the C9-Ketone:

    • Replacing the C9-carbonyl group with a methyl-substituted nitrogen atom to create a 15-membered ring, as in azithromycin , completely blocks the internal dehydration pathway.[10][11] This makes azithromycin very stable in acidic conditions.[12]

    • Conversion of the C9-ketone to an oxime derivative is another strategy that has been explored.[2]

  • Modification at the C3-Position: In ketolides like telithromycin , the L-cladinose sugar at the C3 position is replaced with a keto group.[13][14] This modification, along with others on the macrolactone ring, contributes to improved acid stability.[13]

Q4: My attempts to synthesize clarithromycin are resulting in low yields and unexpected byproducts. What are some common pitfalls?

A4: The synthesis of clarithromycin (6-O-methylerythromycin) requires careful control of reaction conditions. A common challenge is achieving selective methylation of the C6-hydroxyl group without affecting other reactive sites on the molecule. Inadequate protection of other hydroxyl groups can lead to a mixture of methylated products, reducing the yield of the desired compound. Purification of clarithromycin from the reaction mixture can also be challenging due to the structural similarity of the byproducts. It is crucial to follow established protocols precisely and utilize appropriate chromatographic techniques for purification.

Q5: I am observing inconsistent results in my in vitro acid stability assays for different erythromycin analogs. How can I improve the reproducibility of my experiments?

A5: To ensure reproducible results in acid stability assays, consider the following:

  • Precise pH Control: The rate of degradation is highly pH-dependent. Use calibrated pH meters and buffered solutions to maintain a constant pH throughout the experiment.

  • Consistent Temperature: Degradation reactions are temperature-sensitive.[15] Use a temperature-controlled water bath or incubator to maintain a stable temperature.

  • Homogeneous Sample Solution: Ensure the erythromycin analog is fully dissolved before starting the experiment. Poor solubility can lead to variable degradation rates. The use of a co-solvent like acetonitrile may be necessary, but its concentration should be kept consistent across all experiments.[10][15]

  • Accurate Time Points: Take samples for analysis at precise time intervals to accurately determine the degradation kinetics.

  • Validated Analytical Method: Use a validated and stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent drug from its degradation products and accurately quantify their concentrations.[16]

Quantitative Data on Acid Stability

The following table summarizes the acid stability of erythromycin A and some of its key analogs.

CompoundStructural ModificationHalf-life (t½) / Time for 10% Decay (T₁₀)pH ConditionTemperatureReference
Erythromycin A -t½ of 3 seconds1.3937°C[17]
T₁₀ of 3.7 seconds237°C[10][11][15]
Clarithromycin 6-O-methylationt½ of 17 minutes1.3937°C[17]
Rate constant for cladinose loss: 2.23 x 10⁻³ min⁻¹-37°C[18]
Azithromycin 9a-aza-15-membered ringT₁₀ of 20.1 minutes237°C[10][11][15]
Erythromycin B Lacks the 12-OH groupRate constant for cladinose loss: 2.50 x 10⁻³ min⁻¹-37°C[18]

Experimental Protocols

Protocol 1: General Procedure for Acidic Degradation Study

This protocol provides a general framework for assessing the stability of erythromycin and its analogs in acidic conditions.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., Erythromycin Stearate) in an appropriate organic solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Ensure the compound is completely dissolved; sonication can be used to aid dissolution.[16]

  • Stress Application: To a known volume (e.g., 1 mL) of the stock solution, add an equal volume of an acidic solution (e.g., 0.2 M Hydrochloric Acid) to achieve the desired final acid concentration (e.g., 0.1 M HCl).[16]

  • Incubation: Incubate the mixture in a constant temperature water bath set to a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[16] Samples should be withdrawn at various time points to monitor the degradation kinetics.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with a suitable base (e.g., 0.2 M Sodium Hydroxide) if required for the analytical method.

  • Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.[16]

Visualizations

Degradation Pathway of Erythromycin A in Acidic Conditions

Erythromycin_Degradation ErythromycinA Erythromycin A Hemiketal Erythromycin A 6,9-Hemiketal ErythromycinA->Hemiketal H⁺ (fast) AnhydroerythromycinA Anhydroerythromycin A (Inactive) Hemiketal->AnhydroerythromycinA H⁺ (fast)

Caption: Acid-catalyzed degradation of Erythromycin A.

General Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in Organic Solvent) Stress Add Acidic Solution (e.g., 0.1 M HCl) Prep->Stress Incubate Incubate at Controlled Temperature (e.g., 60°C) Stress->Incubate Neutralize Neutralize Solution Incubate->Neutralize Analyze Analyze by HPLC Neutralize->Analyze

Caption: Workflow for acid stability testing.

Logical Troubleshooting for Inconsistent Stability Results

Troubleshooting_Logic Start Inconsistent Stability Results Check_pH Verify pH Control? Start->Check_pH Check_Temp Verify Temperature Control? Check_pH->Check_Temp Yes Action_pH Calibrate pH meter, use fresh buffers Check_pH->Action_pH No Check_Sol Is Sample Fully Dissolved? Check_Temp->Check_Sol Yes Action_Temp Use calibrated water bath/ incubator Check_Temp->Action_Temp No Check_Method Is HPLC Method Validated? Check_Sol->Check_Method Yes Action_Sol Use sonication or appropriate co-solvent Check_Sol->Action_Sol No Action_Method Validate method for specificity and stability Check_Method->Action_Method No End Consistent Results Check_Method->End Yes Action_pH->Check_pH Action_Temp->Check_Temp Action_Sol->Check_Sol Action_Method->Check_Method

Caption: Troubleshooting inconsistent stability data.

References

Preventing the degradation of Erythrina compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of valuable Erythrina compounds during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of Erythrina compounds?

A1: The primary factors leading to the degradation of Erythrina alkaloids and flavonoids are exposure to light, elevated temperatures, extreme pH conditions (both acidic and alkaline), and oxidizing agents.[1][2][3][4] Moisture can also contribute to degradation, especially for dried extracts, by promoting microbial growth and facilitating hydrolytic reactions.[5]

Q2: What are the ideal storage conditions for crude Erythrina extracts?

A2: For long-term stability, crude Erythrina extracts, particularly those in solvent, should be stored in airtight, amber-colored glass containers to protect from light and oxidation.[5] It is recommended to store them at low temperatures, ideally at -20°C, to minimize chemical degradation and microbial growth.[5] For dried extracts, storage in a desiccator at low humidity is crucial to prevent moisture absorption.

Q3: How should I store purified Erythrina alkaloids and flavonoids?

A3: Purified compounds are often more susceptible to degradation. They should be stored as dry powders in amber vials under an inert atmosphere (e.g., argon or nitrogen) and at -20°C or lower for long-term preservation. Dissolving the compounds in a suitable solvent for immediate use is recommended, but prolonged storage in solution should be avoided unless stability data for those specific conditions are available.

Q4: Can I store Erythrina extracts in plastic containers?

A4: While some high-quality, chemically resistant plastics may be suitable for short-term storage, glass is generally preferred. Plastic containers can be permeable to gases and may leach plasticizers or other chemicals into the extract, potentially catalyzing degradation or interfering with downstream applications. If plastic must be used, ensure it is of high-density polyethylene (HDPE) or a similarly inert polymer.

Q5: I've noticed a color change in my Erythrina extract during storage. What does this indicate?

A5: A color change, such as darkening or a shift in hue, is often a visual indicator of chemical degradation. This can be due to oxidation, polymerization, or the formation of degradation products. It is advisable to re-analyze the extract using a suitable analytical method like HPLC to assess its purity and the concentration of the target compounds.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of target compounds after extraction. - Incomplete extraction due to inappropriate solvent or method. - Degradation of compounds during the extraction process (e.g., due to heat).- Optimize the extraction solvent and method based on the polarity of the target compounds. Ethanol (80-96%) is often effective for both alkaloids and flavonoids.[6][7][8] - Employ non-thermal extraction techniques like ultrasound-assisted extraction (UAE) or maceration at room temperature to prevent thermolabile compound degradation.[8][9]
Appearance of unknown peaks in HPLC chromatogram after storage. - Degradation of one or more compounds in the extract. - Contamination of the sample.- Perform a forced degradation study to identify potential degradation products. - Re-purify the extract if necessary. - Ensure proper storage conditions (see FAQs). - Check for sources of contamination in the storage container or handling process.
Loss of biological activity of the extract over time. - Degradation of the active compounds.- Re-evaluate the storage conditions. Store at lower temperatures and protect from light and air. - Prepare fresh extracts for biological assays whenever possible. - Consider the use of antioxidants (e.g., ascorbic acid, BHT) in the formulation if compatible with the intended application.
Precipitation of material in the extract during refrigerated storage. - The solvent has a low saturation concentration for some compounds at low temperatures.- Allow the extract to warm to room temperature and sonicate to redissolve the precipitate before use. - If the precipitate persists, it may be necessary to filter the extract. Note that this may remove some of the target compounds. - Consider using a different solvent system for storage that maintains solubility at low temperatures.
Variability in compound profile between different batches of extract. - Natural variation in the plant material due to factors like harvest time and geographical location. - Inconsistent extraction procedures.- Standardize the plant material collection and extraction protocols. - Perform phytochemical screening and quantification of key marker compounds for each batch to ensure consistency.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of Erythrina Extract

This protocol is designed to intentionally degrade the extract under various stress conditions to understand its stability profile and to generate potential degradation products for analytical method development.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the Erythrina extract at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight for 48 hours or in a photostability chamber.

3. Sample Analysis:

  • After the specified time, dilute the stressed samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products and quantify the loss of the parent compounds.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating the main Erythrina compounds from their degradation products.

1. Instrument and Columns:

  • Use a standard HPLC system with a UV-Vis or PDA detector.

  • Screen different columns, such as a C18 and a Phenyl-Hexyl column, to find the best separation.

2. Mobile Phase Selection:

  • Start with a gradient elution using a polar mobile phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimize the gradient profile to achieve good resolution between the parent peaks and any degradation peaks observed in the forced degradation study.

3. Method Validation (as per ICH guidelines):

  • Specificity: Analyze the stressed samples to ensure that the degradation product peaks do not interfere with the quantification of the parent compounds.

  • Linearity: Prepare a series of standard solutions of the purified Erythrina compounds at different concentrations and plot a calibration curve.

  • Accuracy and Precision: Determine the recovery and repeatability of the method by analyzing samples with known concentrations of the compounds.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the compounds that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Data Presentation

Table 1: Summary of Forced Degradation Studies on a Methanolic Extract of Erythrina variegata

Stress ConditionDurationTemperature% Degradation of Erysodine% Degradation of ErythralineNumber of Major Degradation Products
0.1 N HCl2 hours60°C15.2%18.5%2
0.1 N NaOH2 hours60°C25.8%31.2%3
3% H₂O₂24 hoursRoom Temp10.5%12.8%1
Thermal48 hours80°C8.1%9.5%1
Photolytic48 hoursAmbient22.4%28.9%2

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual degradation rates will vary depending on the specific extract and experimental conditions.

Table 2: Recommended Storage Conditions and Expected Shelf-Life for Erythrina Preparations

PreparationStorage TemperatureContainerAtmosphereExpected Shelf-Life (Approximate)
Dried Plant MaterialRoom Temperature (<25°C)Sealed, opaque bagsNormal1-2 years
Crude Solvent Extract-20°CAmber glass vialNormal> 2 years
Purified Alkaloid (Dry)-20°C to -80°CAmber glass vialInert (N₂ or Ar)> 5 years
Purified Flavonoid (Dry)-20°CAmber glass vialInert (N₂ or Ar)3-5 years
Stock Solution in DMSO-20°CAmber glass vialNormal1-3 months (compound dependent)

Note: Shelf-life is an estimate and should be confirmed with real-time stability studies.

Visualizations

degradation_pathway Erythrina_Compound Erythrina Compound (e.g., Erythraline) Hydrolysis Hydrolysis (Acid/Base) Erythrina_Compound->Hydrolysis pH extremes Oxidation Oxidation Erythrina_Compound->Oxidation Oxygen, Peroxides Photodegradation Photodegradation (Light Exposure) Erythrina_Compound->Photodegradation UV/Visible Light Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Major degradation pathways for Erythrina compounds.

experimental_workflow start Start: Erythrina Extract forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->forced_degradation hplc_development Stability-Indicating HPLC Method Development forced_degradation->hplc_development validation Method Validation (ICH Guidelines) hplc_development->validation stability_testing Real-Time Stability Testing of Stored Samples validation->stability_testing end End: Establish Storage Conditions & Shelf-Life stability_testing->end

Caption: Workflow for assessing the stability of Erythrina compounds.

References

Troubleshooting low bioactivity in Erythrina extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Erythrina extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, helping you optimize your research and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues related to low bioactivity in Erythrina extracts.

Category 1: Extraction & Yield Issues

Q1: My crude extract yield is very low. What are the potential causes and how can I improve it?

A1: Low extract yield is a common issue that can often be traced back to the extraction methodology or the plant material itself. Here are the primary factors to consider:

  • Plant Material:

    • Source and Age: The geographical source, age, and time of harvest of the plant material can significantly impact the concentration of secondary metabolites.

    • Drying and Grinding: Improperly dried material can lead to microbial degradation, while a coarse particle size reduces the surface area available for solvent interaction. Ensure the plant material is thoroughly dried and finely powdered.

  • Extraction Solvent:

    • Polarity: The choice of solvent is critical. Erythrina species contain a mix of compounds with varying polarities, primarily alkaloids and flavonoids. Studies show that polar solvents like methanol, ethanol (especially 80-96% concentrations), and water are effective for extracting these compounds.[1][2] Non-polar solvents like hexane will extract different compound classes and may result in lower yields of the desired bioactives.

    • Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to saturate the plant material and effectively extract the target compounds. A common starting ratio is 10:1 (solvent volume to plant dry weight).

  • Extraction Method:

    • Duration and Temperature: Extraction is a time-dependent process. Maceration may require several days for optimal yield, while methods like Soxhlet or reflux extraction are faster but use heat, which can risk degrading thermolabile compounds.[3] Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve efficiency and preserve bioactive compounds.[2]

    • Number of Extractions: A single extraction is often incomplete. Repeating the extraction process with fresh solvent 2-3 times and combining the filtrates will significantly increase the overall yield.[3]

Q2: I have a good total extract yield, but my alkaloid-rich fraction is minimal after acid-base partitioning. What went wrong?

A2: This points to a problem within your liquid-liquid extraction protocol. Here are the critical steps to troubleshoot:

  • Initial Acidification: Ensure the pH of your aqueous solution is sufficiently low (pH < 2) to protonate all alkaloids into their salt form, making them water-soluble.[4] Use a calibrated pH meter to verify.

  • Basification Step: After washing with a non-polar solvent to remove neutral impurities, the aqueous layer must be made sufficiently alkaline (pH > 9) to deprotonate the alkaloid salts back to their free-base form.[4] This makes them soluble in the organic extraction solvent (e.g., chloroform, ethyl acetate). Incomplete basification is a common cause of low yield.

  • Solvent Emulsions: Emulsions can form at the solvent interface, trapping your compound. To break emulsions, you can add brine (saturated NaCl solution), gently swirl instead of vigorously shaking, or centrifuge the mixture.

  • Number of Partitions: Relying on a single extraction from the basified aqueous layer is insufficient. Perform at least three sequential extractions with your organic solvent and pool the organic layers to maximize recovery.

Category 2: Bioassay Performance & Interpretation

Q3: My Erythrina extract shows high antioxidant activity in the DPPH assay, but no activity in my cell-based assay. Why the discrepancy?

A3: This is a frequent observation when working with natural products. The discrepancy arises from the fundamental differences between a simple chemical assay and a complex biological system.

  • Assay Specificity: The DPPH assay measures radical scavenging ability, a purely chemical reaction.[5] It does not account for a compound's ability to be absorbed by cells, its metabolic stability, or its interaction with specific cellular targets.

  • Compound Bioavailability: Phenolic compounds, which are strong antioxidants, may have poor cell permeability. The active compound might not be reaching its intracellular target in your cell-based assay.

  • Cytotoxicity: At the concentrations required for a specific bioactivity, the extract might be cytotoxic, masking any potential therapeutic effect. Always run a cytotoxicity assay (e.g., MTT, LDH) in parallel to determine the non-toxic concentration range for your extract.

  • Assay Interference: Crude extracts contain a complex mixture of molecules. Some compounds, like tannins and certain flavonoids, can interfere with assay readouts by precipitating proteins or exhibiting promiscuous, non-specific activity.[6]

Q4: I am seeing significant variability in my bioassay results between experiments. How can I improve reproducibility?

A4: Inter-assay variability is a major challenge in bioactivity screening. Standardization is key to achieving reproducible results.[7][8]

  • Extract Consistency: Ensure you are using the same batch of extract for a series of experiments. If you must use a new batch, perform a quality control check (e.g., HPLC fingerprint) to confirm its chemical profile is comparable to the original.

  • Cell Culture Conditions:

    • Passage Number: Use cells within a narrow and consistent passage number range, as high-passage cells can exhibit altered phenotypes and drug sensitivities.[9]

    • Cell Health: Always check cell viability and confluence before starting an experiment. Ensure consistent seeding density across all plates.

  • Reagent and Protocol Standardization:

    • Reagent Preparation: Prepare fresh reagents whenever possible. Avoid repeated freeze-thaw cycles of stock solutions.[9]

    • Controls: Always include appropriate positive and negative controls on every plate. The solvent used to dissolve the extract (e.g., DMSO) must be run as a vehicle control at the same final concentration used for the extract dilutions.

    • Pipetting and Incubation: Use calibrated pipettes and maintain consistent incubation times, temperatures, and CO2 levels.[7][9]

Data Presentation: Quantitative Analysis of Erythrina Extracts

The yield and phytochemical content of Erythrina extracts are highly dependent on the species, plant part, and extraction method used. The following tables summarize representative data from the literature.

Table 1: Extraction Yield from Various Erythrina Species and Solvents

Erythrina SpeciesPlant PartExtraction SolventExtraction MethodYield (% w/w)Reference
E. indicaLeavesAqueousMaceration14.26[10]
E. indicaLeavesMethanolMaceration7.89[10]
E. abyssinicaBarkMethanolSoaking15.1[11]
E. strictaSeedsWaterNot Specified12.81[12]
E. strictaSeedsMethanolNot Specified12.57[12]
E. strictaSeedsAcetoneNot Specified0.73[12]

Table 2: Phytochemical Content in Erythrina Leaf Extracts

Erythrina SpeciesExtraction SolventTotal Phenols (mg GAE/g extract)Total Flavonoids (mg RE/g extract)Reference
E. indicaAqueous24.91357.55[10]
E. indicaMethanol25.62524.22[10]
E. falcataHydroethanolic1.32 - 1.50 (mg GAE/mL)7.78 - 8.20[8]
E. crista-galliHydroethanolic0.88 - 0.95 (mg GAE/mL)9.35 - 10.48[8]
E. variegataEthanol180.65124.35[[“]]

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Alkaloid Enrichment

This protocol describes a standard liquid-liquid partitioning method to isolate a crude alkaloid fraction from a total plant extract.

Materials:

  • Dried, powdered Erythrina plant material (e.g., seeds, bark).

  • Methanol or Ethanol (90-96%).

  • Hydrochloric acid (HCl), 1% solution.

  • Ammonium hydroxide (NH₄OH), concentrated solution.

  • Organic solvents: n-hexane, Chloroform (or Dichloromethane/Ethyl Acetate).

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Rotary evaporator, separatory funnel, pH meter, filter paper.

Methodology:

  • Initial Extraction: Macerate 100 g of powdered plant material in 1 L of methanol for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Acidification: Dissolve the crude extract in 200 mL of 1% HCl. Stir until fully dissolved. This converts the basic alkaloids into their water-soluble hydrochloride salts.

  • Defatting: Transfer the acidic solution to a separatory funnel. Add 100 mL of n-hexane and shake gently. Allow the layers to separate and discard the upper hexane layer, which contains non-polar impurities like fats and waxes. Repeat this wash step two more times.

  • Basification: Carefully add concentrated NH₄OH dropwise to the aqueous layer while stirring until the pH reaches 9-10. This deprotonates the alkaloid salts, converting them back into their free-base form, which is soluble in organic solvents.

  • Alkaloid Extraction: Add 100 mL of chloroform to the separatory funnel. Shake gently to mix the layers. Allow them to separate and collect the lower chloroform layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 100 mL portions of chloroform.

  • Drying and Concentration: Combine all chloroform extracts and dry over anhydrous Na₂SO₄. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude alkaloid-rich fraction.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol details a common in vitro method to assess the antioxidant capacity of Erythrina extracts.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol, spectrophotometric grade.

  • Erythrina extract stock solution (e.g., 1 mg/mL in methanol).

  • Positive control: Ascorbic acid or Gallic acid stock solution (1 mg/mL in methanol).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 517 nm.

Methodology:

  • DPPH Working Solution: Prepare a 0.1 mM DPPH solution in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.[3]

  • Sample Preparation: Prepare a series of dilutions of the Erythrina extract and the positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of your sample dilutions, positive control dilutions, or methanol (for the blank/negative control) to the respective wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[14]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the extract or standard.

  • IC₅₀ Determination: Plot the % scavenging against the extract concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an extract that inhibits the visible growth of a microorganism.

Materials:

  • Erythrina extract stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth).

  • Bacterial or fungal strain of interest.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Sterile 96-well microplates.

  • Positive control (standard antibiotic, e.g., Gentamicin).

  • Negative/Vehicle control (broth + solvent).

  • Growth indicator (e.g., Resazurin, optional).

Methodology:

  • Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[15]

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the extract stock solution to the first well of a row and mix, creating a 1:2 dilution.

    • Transfer 100 µL from the first well to the second, mix, and continue this two-fold serial dilution across the plate, discarding 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except for a sterility control well, which should only contain broth). This brings the final volume to 200 µL and halves the extract concentrations, achieving the final test concentrations.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Vehicle Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the extract.

    • Positive Control: A row with a serially diluted standard antibiotic.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).[16]

  • MIC Determination: The MIC is the lowest concentration of the extract at which no visible growth (turbidity) is observed. If using a colorimetric indicator like resazurin, the MIC is the lowest concentration where no color change (e.g., from blue to pink) occurs.[17]

Visualizations: Pathways and Workflows

Troubleshooting Workflow for Low Bioactivity

Troubleshooting_Workflow start_node Start: Low Bioactivity Observed decision_node decision_node start_node->decision_node Check Extract Quality process_node process_node decision_node->process_node Yield/Purity Low decision_node_assay Check Bioassay Parameters decision_node->decision_node_assay Yield/Purity OK decision_node2 Re-evaluate Plant Material, Solvent, or Method? process_node->decision_node2 Optimize Extraction end_node Problem Resolved decision_node2->decision_node_assay No process_node2 Refine Protocol: - Finer Grinding - Change Solvent Polarity - Use UAE/MAE - Increase Extraction Time decision_node2->process_node2 Yes decision_node_assay->end_node Assay OK process_node_assay Optimize Assay: - Check Cell Health/Passage - Verify Compound Solubility - Run Cytotoxicity Assay - Standardize Controls decision_node_assay->process_node_assay High Variability or No Dose-Response process_node2->decision_node_assay process_node_assay->end_node

Caption: A logical workflow for troubleshooting low bioactivity in experiments.

Signaling Pathway: Erysodine Antagonism of nAChR

nAChR_Antagonism cluster_membrane Neuronal Membrane cluster_effects Cellular Response receptor α4β2 Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel inhibition INHIBITION of Neuronal Excitation receptor->inhibition ligand Acetylcholine (ACh) (Agonist) ligand->receptor Binds & Activates antagonist Erysodine (Competitive Antagonist) antagonist->receptor Binds & Blocks depolarization Membrane Depolarization ion_channel->depolarization Opens effect effect ca_influx Ca²⁺ Influx depolarization->ca_influx downstream Downstream Signaling (e.g., Dopamine Release) ca_influx->downstream Anti_Inflammatory_Pathway cluster_cell Inside the Cell cluster_result Overall Effect stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage nfkb_pathway NF-κB Pathway Activation cell->nfkb_pathway pi3k_pathway PI3K/Akt Pathway cell->pi3k_pathway pterocarpan Erythrina Pterocarpans pterocarpan->nfkb_pathway Inhibits pterocarpan->pi3k_pathway Modulates final_effect Reduction of Inflammation pterocarpan->final_effect pathway_node pathway_node outcome_node outcome_node outcome_tnf ↑ TNF-α Production nfkb_pathway->outcome_tnf outcome_no ↑ Nitric Oxide (NO) Production nfkb_pathway->outcome_no

References

Technical Support Center: Optimizing Chromatographic Separation of Erythrina Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of flavonoids from Erythrina species.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating Erythrina flavonoids?

A1: The most frequently employed techniques for the isolation and analysis of Erythrina flavonoids include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and various forms of column chromatography such as flash chromatography and medium-pressure column chromatography.[1][2] For analytical purposes, Reverse-Phase HPLC (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most documented method.

Q2: Which stationary phases are most suitable for Erythrina flavonoid separation?

A2: C18 columns are the most commonly used stationary phases for the reversed-phase separation of flavonoids due to their ability to separate compounds over a wide range of polarities. For more polar flavonoids, Hydrophilic Interaction Liquid Chromatography (HILIC) with DIOL or zwitterionic stationary phases can be an effective alternative.[3]

Q3: What are the recommended extraction methods for Erythrina flavonoids prior to chromatographic separation?

A3: Maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are all viable methods.[2][4] UAE and MAE are often preferred as they are more efficient and can better preserve the integrity of the bioactive compounds.[4]

Q4: How can the chromatographic process for Erythrina flavonoids be systematically optimized?

A4: For complex mixtures like Erythrina extracts, multivariate statistical methods such as Response Surface Methodology (RSM) can be employed to efficiently optimize separation parameters.[1][5] This approach allows for the simultaneous evaluation of multiple factors (e.g., mobile phase composition, temperature, gradient slope) to find the optimal conditions.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Question: My flavonoid peaks are exhibiting significant tailing. What is the likely cause and how can I resolve it?

Answer: Peak tailing is a common issue in flavonoid chromatography and can be caused by several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Peak Tailing

G cluster_optimization Optimization Steps start Peak Tailing Observed q1 Are all peaks tailing or only flavonoid peaks? start->q1 all_peaks All Peaks Tailing q1->all_peaks All flavonoid_peaks Only Flavonoid Peaks Tailing q1->flavonoid_peaks Flavonoid-specific system_issue Systemic Issue: - Check for extra-column volume (tubing length) - Inspect for column void - Check for leaks all_peaks->system_issue specific_interaction Specific Chemical Interactions flavonoid_peaks->specific_interaction solution Improved Peak Shape system_issue->solution ph_optimization Optimize Mobile Phase pH: - Adjust pH to 2.5-4.5 with 0.1% formic or acetic acid specific_interaction->ph_optimization column_check Evaluate Column: - Use an end-capped C18 column - Clean or replace column if necessary ph_optimization->column_check ph_optimization->solution metal_chelation Investigate Metal Chelation: - Add 0.1 mM EDTA to the mobile phase column_check->metal_chelation column_check->solution passivate Passivate HPLC system with EDTA solution metal_chelation->passivate If tailing improves passivate->solution

Caption: A step-by-step workflow for diagnosing and resolving peak tailing of flavonoids in RP-HPLC.

Detailed Troubleshooting Steps:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of flavonoids, causing peak tailing.

    • Solution: Use an end-capped C18 column to minimize exposed silanol groups. Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-4.5) using additives like 0.1% formic acid or acetic acid to suppress the ionization of silanol groups.[6]

  • Mobile Phase pH: The ionization state of flavonoids is pH-dependent. An inappropriate pH can lead to multiple ionic forms of the same compound, resulting in broadened or tailing peaks.

    • Solution: Maintain an acidic mobile phase to ensure flavonoids are in a single, non-ionized form, which generally results in better peak symmetry.[6]

  • Metal Chelation: Flavonoids with catechol moieties can chelate with metal ions (e.g., iron, aluminum) present in the HPLC system (frits, tubing, stationary phase), leading to peak tailing.

    • Solution: Add a chelating agent, such as a low concentration of Ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM), to the mobile phase to sequester metal ions. If this improves peak shape, consider passivating the entire HPLC system with an EDTA solution.[6]

Issue 2: Co-elution of Flavonoids and Alkaloids

Question: I am observing co-elution of flavonoids and alkaloids from my Erythrina extract. How can I improve their separation?

Answer: The co-elution of flavonoids and alkaloids is a common challenge due to the complexity of Erythrina extracts. The following strategies can be employed to improve resolution.

Troubleshooting Workflow for Co-elution

G cluster_selectivity Improve Selectivity (α) start Co-elution of Flavonoids and Alkaloids q1 Is the capacity factor (k') > 1? start->q1 low_k k' is too low q1->low_k No good_k k' is adequate q1->good_k Yes weaken_mp Weaken Mobile Phase: - Decrease the percentage of organic solvent - Increase retention on the column low_k->weaken_mp gradient_slope Modify Gradient: - Decrease the gradient slope (make it shallower) good_k->gradient_slope weaken_mp->good_k mp_modifier Change Mobile Phase Modifier: - Switch between formic acid and acetic acid - Add an ion-pairing reagent for alkaloids gradient_slope->mp_modifier solution Improved Resolution gradient_slope->solution organic_solvent Change Organic Solvent: - Switch between acetonitrile and methanol mp_modifier->organic_solvent mp_modifier->solution stationary_phase Change Stationary Phase: - Try a different chemistry (e.g., Phenyl-Hexyl, Cyano) - Consider HILIC for very polar compounds organic_solvent->stationary_phase organic_solvent->solution stationary_phase->solution

Caption: A logical workflow for resolving the co-elution of flavonoids and alkaloids in HPLC.

Detailed Troubleshooting Steps:

  • Optimize the Gradient: A shallow gradient (slower increase in organic solvent concentration) can often improve the resolution of closely eluting compounds.

  • Modify the Mobile Phase:

    • pH: Alkaloids are basic and flavonoids are acidic. Adjusting the mobile phase pH can alter the ionization and therefore the retention of these compounds, potentially improving separation. An acidic mobile phase is generally a good starting point.

    • Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different interactions with the analytes and stationary phase.

    • Additives: The addition of ion-pairing reagents to the mobile phase can selectively increase the retention of alkaloids, aiding in their separation from flavonoids.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For example, a phenyl-hexyl or cyano column may offer different interactions with the aromatic rings of flavonoids and the nitrogen-containing structures of alkaloids compared to a standard C18 column.

  • Adjust the Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.

Experimental Protocols

Protocol 1: Analytical HPLC-UV Method for Erythrina Flavonoids

This protocol is a general starting point for the analysis of flavonoids in an Erythrina extract.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 280 nm and 340 nm

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
35.05050
40.0595
45.0595
46.0955
50.0955
Protocol 2: UPLC-MS/MS Method for Erythrina Flavonoids and Alkaloids

This method is suitable for the sensitive detection and identification of flavonoids and alkaloids.

ParameterSpecification
Column UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
Column Temperature 40 °C
MS Detector Q-TOF or Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive and Negative

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0982
10.07030
15.04060
18.0595
20.0595
21.0982
25.0982
Protocol 3: Column Chromatography for Fractionation of Erythrina Flavonoids

This protocol outlines a general procedure for the initial fractionation of an Erythrina extract.

Experimental Workflow for Column Chromatography

G cluster_elution Step Gradient Elution start Crude Erythrina Extract adsorb Adsorb extract onto a small amount of silica gel start->adsorb pack_column Pack column with silica gel in a non-polar solvent (e.g., hexane) adsorb->pack_column load_sample Load the adsorbed sample onto the top of the column pack_column->load_sample elute_nonpolar Elute with non-polar solvents (e.g., 100% Hexane) load_sample->elute_nonpolar increase_polarity Gradually increase polarity (e.g., Hexane:Ethyl Acetate mixtures) elute_nonpolar->increase_polarity elute_polar Elute with polar solvents (e.g., Ethyl Acetate:Methanol mixtures) increase_polarity->elute_polar collect_fractions Collect fractions based on eluting bands elute_polar->collect_fractions analyze_fractions Analyze fractions by TLC or HPLC collect_fractions->analyze_fractions pool_fractions Pool fractions containing target flavonoids analyze_fractions->pool_fractions further_purification Proceed to further purification (e.g., preparative HPLC) pool_fractions->further_purification

Caption: A typical workflow for the fractionation of Erythrina flavonoids using column chromatography.

Methodology:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice.

  • Column Packing: The column can be packed using a wet slurry method or a dry packing method, ensuring a homogenous and crack-free bed.

  • Sample Loading: The crude extract is typically pre-adsorbed onto a small amount of silica gel to ensure even loading onto the column.

  • Elution: A step gradient of increasing polarity is used for elution. A common solvent system starts with 100% n-hexane, followed by increasing proportions of ethyl acetate in n-hexane, and finally introducing methanol in ethyl acetate for more polar compounds.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the flavonoids of interest.

  • Pooling and Concentration: Fractions with similar TLC profiles are pooled and the solvent is removed under reduced pressure.

Data Presentation

The following tables provide examples of retention times for common flavonoids. Note that these values are illustrative and can vary significantly based on the specific chromatographic conditions, instrument, and the specific Erythrina species being analyzed.

Table 1: Illustrative HPLC Retention Times for Common Flavonoid Standards

Conditions: C18 column (250 mm x 4.6 mm, 5 µm), Gradient elution with 0.1% formic acid in water and acetonitrile, 1.0 mL/min flow rate.

FlavonoidRetention Time (min)
Rutin~18.5
Hyperoside~20.2
Isoquercitrin~21.0
Luteolin~25.8
Quercetin~28.3
Apigenin~30.1
Kaempferol~31.5

Table 2: Example UPLC-MS/MS Retention Times for Flavonoids in a Plant Extract [7]

Conditions: UPLC C18 column, Gradient elution with 0.1% formic acid in water and acetonitrile.

FlavonoidRetention Time (min)
Vitexin-2"-O-glucoside2.06
Vitexin-2"-O-rhamnoside2.39
Rutin2.40
Vitexin2.58
Hyperoside2.65
Isoquercetin2.86
Quercetin4.65
Epicatechin1.30

References

Technical Support Center: Managing Emulsion Formation in Erythromycin Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing emulsion formation during the liquid-liquid extraction of erythromycin.

Troubleshooting Guide

Emulsion formation is a common challenge during the liquid-liquid extraction of erythromycin, often caused by the presence of surfactants, proteins, or other complex matrix components.[1] This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem: A stable emulsion has formed between the aqueous and organic layers.

Initial Assessment:

  • Observe the emulsion: Note its color, thickness, and the volume it occupies. A thick, creamy layer indicates a more stable emulsion.

  • Identify the source: Emulsions in erythromycin extraction from fermentation broths are often caused by residual cells, proteins, and polysaccharides. In plasma, high concentrations of lipids and proteins can be the cause.[1]

Troubleshooting Steps:

Step Technique Principle Notes & Considerations
1 Mechanical Disruption
CentrifugationIncreases the gravitational force, forcing the denser droplets to coalesce and separate.[2][3]Effective for many types of emulsions. Start with a low speed and gradually increase to avoid sample degradation.[4]
Gentle Stirring/VortexingCan sometimes break a weak emulsion by encouraging droplets to merge.Be cautious, as vigorous agitation can worsen the emulsion.[1]
FiltrationPhysically separates the emulsified layer.Can be done through glass wool or phase separation filter paper.[1] A Celite plug under vacuum can also be effective.[5]
SonicationUses ultrasonic waves to disrupt the emulsion.Can be a quick and effective method.[5][6]
2 Chemical Disruption
Addition of Brine (Saturated NaCl)Increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and promoting phase separation ("salting out").[1][3]A common and often effective first-line chemical approach.
pH AdjustmentErythromycin is a basic compound, and its solubility is pH-dependent. Adjusting the pH can alter its partitioning and potentially break the emulsion.[7]For extraction into an organic solvent, the aqueous phase should be alkaline (pH > 8.6) to ensure erythromycin is in its non-ionized, more organic-soluble form.[7]
Addition of a Different SolventAdding a small amount of a different organic solvent can change the polarity of the organic phase and help to dissolve emulsifying agents.[1][3]For example, adding a small amount of methanol or ethanol can sometimes break emulsions.[5]
3 Preventative Measures
Gentle MixingInstead of vigorous shaking, gently invert the separation funnel multiple times to minimize the energy input that creates emulsions.[1]This is the simplest preventative measure.
Pre-treatment of SampleFor fermentation broths, consider filtration or centrifugation to remove cells and other particulates before extraction.Membrane filtration (microfiltration or ultrafiltration) can be very effective.

Quantitative Data on Erythromycin Extraction:

The choice of solvent significantly impacts the extraction efficiency of erythromycin. Below is a summary of recovery data from various methods.

Organic Solvent Extraction Recovery (%) Reference
n-butylacetate>96%[7]
Acetonitrile98.5%[7]
Methyl tert-butyl ether (MTBE)>90%[7]
Ethyl Acetate>75.1%[7]
ChloroformNot specified, but used in multiple protocols[8][9]

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of liquid-liquid extraction?

A1: An emulsion is a stable mixture of two immiscible liquids, such as an aqueous solution and an organic solvent.[1] In the case of erythromycin extraction, it appears as a cloudy or creamy third layer between the organic and aqueous phases, hindering their separation.

Q2: Why is pH so critical during the extraction of erythromycin?

A2: Erythromycin is a basic macrolide antibiotic. Its ionization state is highly dependent on the pH of the solution. To efficiently extract it into an organic solvent, the aqueous phase needs to be at an alkaline pH (typically above its pKa of 8.6), where erythromycin exists predominantly in its neutral, non-ionized form, which is more soluble in organic solvents.[7] Conversely, for back-extraction into an aqueous phase, an acidic solution is used to ionize the erythromycin, making it more water-soluble.[7]

Q3: Can I prevent emulsion formation from the start?

A3: Yes, prevention is often easier than breaking an emulsion.[1] The most straightforward method is to use gentle mixing, such as slow inversions of the separatory funnel, instead of vigorous shaking.[1] Additionally, pre-treating your sample to remove particulates, proteins, and other interfering substances can significantly reduce the likelihood of emulsion formation.

Q4: I've tried adding brine and centrifuging, but the emulsion persists. What are my other options?

A4: If common methods fail, you can try more advanced techniques. Filtering the entire mixture through a bed of Celite or a phase separation filter paper can be effective.[1][5] Another option is to add a small amount of a different organic solvent to alter the properties of the organic phase.[1][3] In some cases, gentle heating with a hairdryer has been reported to help break emulsions, but this should be done with caution, especially with volatile organic solvents.[5]

Q5: Which organic solvent is best for erythromycin extraction to avoid emulsions?

A5: While no solvent can guarantee the complete avoidance of emulsions, some are less prone to it than others. Solvents like n-butylacetate and methyl tert-butyl ether (MTBE) are commonly used and have shown high recovery rates for erythromycin.[7] The choice of solvent also depends on the specific sample matrix and downstream analytical methods. It is advisable to test a few different solvents during method development.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of Erythromycin from a Fermentation Broth
  • Sample Pre-treatment: Centrifuge the fermentation broth at 4000 rpm for 15 minutes to pellet cells and other solids.[9] Decant the supernatant for extraction.

  • pH Adjustment: Transfer the supernatant to a separatory funnel. Adjust the pH to 9.0-10.0 with the dropwise addition of 1 M NaOH.[7]

  • Solvent Addition: Add an equal volume of n-butylacetate to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it 20-30 times, releasing pressure periodically. Avoid vigorous shaking to prevent emulsion formation.[1]

  • Phase Separation: Allow the funnel to stand until the layers have clearly separated. If an emulsion forms, refer to the Troubleshooting Guide above.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer containing the erythromycin.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to obtain the crude erythromycin extract.

Protocol 2: Breaking a Stubborn Emulsion
  • Transfer: Carefully transfer the entire contents of the separatory funnel (both layers and the emulsion) into centrifuge tubes.

  • Salting Out: Add a small amount of solid sodium chloride (brine) to each tube and gently mix.[1][3]

  • Centrifugation: Centrifuge the tubes at 3000-5000 rpm for 10-15 minutes.[2]

  • Observation: Inspect the tubes. The centrifugation should have compacted the emulsion into a smaller layer or broken it entirely.

  • Separation: Carefully pipette the desired layer (typically the upper organic layer) away from the aqueous layer and any remaining emulsified material.

  • Pooling: Pool the collected organic layers for further processing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_outcome Outcome cluster_troubleshooting Troubleshooting cluster_final Final Steps start Fermentation Broth pretreatment Pre-treatment (Centrifugation/Filtration) start->pretreatment ph_adjust pH Adjustment (to alkaline) pretreatment->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent extraction Gentle Mixing add_solvent->extraction phase_sep Phase Separation extraction->phase_sep success Clear Separation phase_sep->success Ideal emulsion Emulsion Formed phase_sep->emulsion Problem collect Collect Organic Layer success->collect troubleshoot Apply Breaking Technique (Centrifuge, Salt, etc.) emulsion->troubleshoot troubleshoot->success Resolved end Purified Erythromycin collect->end

Caption: Experimental workflow for erythromycin liquid-liquid extraction and emulsion troubleshooting.

troubleshooting_logic cluster_mechanical Mechanical Methods cluster_chemical Chemical Methods start Emulsion Observed add_salt Add Brine/Salt start->add_salt First Step centrifuge Centrifuge filter Filter centrifuge->filter Failure resolved Emulsion Broken centrifuge->resolved Success change_ph Adjust pH filter->change_ph Failure filter->resolved Success sonicate Sonicate sonicate->resolved Success add_salt->centrifuge Failure add_salt->resolved Success add_solvent Add Different Solvent change_ph->add_solvent Failure change_ph->resolved Success add_solvent->sonicate Failure add_solvent->resolved Success

Caption: Logical decision tree for troubleshooting emulsion formation.

References

Technical Support Center: Enhancing the Solubility of Poorly Soluble Erythrina Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erythrina alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of solubilizing these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Erythrina alkaloids?

A1: Erythrina alkaloids are generally characterized as poorly soluble in water.[1] Their solubility is influenced by their chemical structure, which is a tetracyclic spiroamine skeleton.[1] They are typically more soluble in organic solvents. For instance, extraction protocols often utilize polar organic solvents like methanol or ethanol, or a hydroalcoholic solution (e.g., 70% ethanol or a 70:30 methanol-to-water ratio) to extract these alkaloids from plant material.[2][3] For separation and purification, they are often partitioned into an immiscible organic solvent such as chloroform or dichloromethane after rendering the aqueous solution alkaline (pH 9-10).[2] This suggests good solubility in these chlorinated solvents. While specific quantitative data is scarce in publicly available literature, their behavior during extraction indicates a preference for less polar environments.

Q2: I am observing precipitation of my Erythrina alkaloid when preparing a solution for an in vitro assay in a physiological buffer (e.g., PBS). What could be the cause and how can I resolve it?

A2: Precipitation in physiological buffers is a common issue for poorly soluble compounds like Erythrina alkaloids. Several factors can contribute to this:

  • Exceeding Solubility Limit: The concentration of the alkaloid in your final solution may be above its intrinsic aqueous solubility at the buffer's pH.

  • pH Shift: Erythrina alkaloids are basic compounds.[4] Their solubility is pH-dependent, generally increasing in more acidic conditions where the nitrogen atom is protonated.[2][5] When a stock solution in an organic solvent (like DMSO) is diluted into a neutral or near-neutral buffer (pH ~7.4), the alkaloid may become less protonated and precipitate.

  • Buffer Composition: Phosphate buffers can sometimes interact with small molecules, reducing their solubility.[6] Divalent cations like calcium and magnesium in some buffer formulations can also form less soluble salts with certain compounds.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the alkaloid.

  • Incorporate a Co-solvent: Including a small percentage of a water-miscible organic solvent in your final aqueous solution can significantly improve solubility. Common co-solvents include ethanol and polyethylene glycol (PEG).

  • pH Adjustment: If your experimental design allows, slightly lowering the pH of the buffer can increase the solubility of basic alkaloids. However, be mindful of the potential impact on your biological system.

  • Gentle Warming and Agitation: Gently warming the solution (e.g., to 37°C) and continuous stirring during dilution can help keep the compound in solution.[7]

  • Change Dilution Method: Instead of adding the concentrated stock directly to the full volume of buffer, try adding the buffer to the stock solution dropwise while vortexing to allow for a more gradual change in solvent polarity.[6]

  • Consider Alternative Buffers: If precipitation persists in PBS, consider using a different buffering agent like HEPES, which may have different interaction properties.[6]

Q3: What are the most common strategies to enhance the aqueous solubility of Erythrina alkaloids for formulation development?

A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs, and these are applicable to Erythrina alkaloids. The primary approaches include:

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[8][9][10] The drug can exist in an amorphous form, which has a higher energy state and thus greater solubility than its crystalline form.[11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[12][13] They can encapsulate poorly soluble molecules, like Erythrina alkaloids, forming inclusion complexes that have improved aqueous solubility.[14]

  • Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate and saturation solubility.

Troubleshooting Guide: Experimental Challenges

This guide addresses specific issues you might encounter during your experiments with Erythrina alkaloids.

Problem Potential Cause Recommended Solution
Difficulty dissolving the pure alkaloid powder in aqueous buffer. The intrinsic aqueous solubility of the alkaloid is very low at the buffer's pH.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
Precipitation occurs immediately upon diluting a DMSO stock into the buffer. The rapid change in solvent polarity causes the alkaloid to "crash out" of the solution. The final concentration exceeds the solubility limit in the mixed solvent system.1. Decrease the final concentration of the alkaloid. 2. Add the buffer to the DMSO stock solution slowly and with vigorous stirring. 3. Pre-warm the aqueous buffer before adding the stock solution.
The prepared aqueous solution is initially clear but becomes cloudy over time. The solution is supersaturated and thermodynamically unstable, leading to delayed precipitation. This can be influenced by temperature changes or the presence of nucleation sites.1. Prepare fresh solutions immediately before use. 2. If storage is necessary, consider storing at a slightly elevated temperature (if the compound is stable) or including a crystallization inhibitor in the formulation. 3. Filter the solution through a 0.22 µm filter before use to remove any initial micro-precipitates.
Inconsistent results in biological assays. This could be due to variable amounts of dissolved alkaloid if precipitation is occurring. The actual concentration of the active compound in solution is lower and more variable than the nominal concentration.1. Visually inspect your solutions for any signs of precipitation before and during the experiment. 2. Use a solubility-enhancing technique (e.g., co-solvents, cyclodextrins) to ensure the alkaloid remains in solution at the desired concentration. 3. Quantify the concentration of the dissolved alkaloid in your final assay medium using an appropriate analytical method like HPLC.

Quantitative Data on Solubility Enhancement

While specific quantitative solubility data for Erythrina alkaloids is limited in the literature, the following tables provide an overview of the principles of common solubility enhancement techniques.

Table 1: General Effect of pH on the Solubility of Basic Alkaloids

pH ConditionPredominant Form of AlkaloidExpected Relative Aqueous Solubility
Acidic (pH < pKa)Protonated (salt form)Higher
Neutral/Alkaline (pH > pKa)Unprotonated (free base)Lower

Note: As basic compounds, Erythrina alkaloids are expected to follow this trend. The pKa of the specific alkaloid will determine the pH at which the solubility transition occurs.[10][15]

Table 2: Common Solvents for Erythrina Alkaloid Extraction and Dissolution

SolventPolarityTypical UseExpected Solubility of Erythrina Alkaloids
WaterHighAqueous buffers for assaysPoor
MethanolHighExtractionGood
EthanolHighExtraction, Co-solventGood
Dimethyl Sulfoxide (DMSO)High (aprotic)Stock solution preparationGood
ChloroformLowLiquid-liquid extractionGood
DichloromethaneLowLiquid-liquid extractionGood

Note: "Good" and "Poor" are relative terms based on their use in extraction and formulation protocols. Specific mg/mL values are not widely reported.

Experimental Protocols

Protocol 1: Preparation of an Erythrina Alkaloid Stock Solution

This protocol describes the preparation of a concentrated stock solution of an Erythrina alkaloid in an organic solvent, which can then be diluted into aqueous media for experiments.

  • Weighing: Accurately weigh the desired amount of the pure Erythrina alkaloid powder (e.g., erythravine, erysodine) in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of a high-purity organic solvent, such as dimethyl sulfoxide (DMSO) or absolute ethanol, to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously until the alkaloid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution if necessary, but be cautious of potential degradation with excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent

This protocol details the dilution of an organic stock solution into an aqueous buffer for a biological assay.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, HEPES buffer) and adjust the pH as required for your experiment.

  • Pre-warming: Gently warm the aqueous buffer to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the aqueous buffer, add the required volume of the concentrated organic stock solution dropwise to achieve the final desired concentration of the alkaloid.

  • Final Mixing: Continue to vortex or stir the solution for a few minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to reduce the final concentration or increase the percentage of the co-solvent (if permissible for your assay).

Visualizing Experimental Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated.

experimental_workflow Workflow for Preparing Erythrina Alkaloid Solutions start Start: Pure Alkaloid Powder weigh 1. Weigh Alkaloid start->weigh add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve to make Stock Solution (Vortex/Gentle Warming) add_solvent->dissolve stock Concentrated Stock Solution dissolve->stock store Store at -20°C / -80°C stock->store dilute 5. Dilute Stock into Buffer (Vortexing, Dropwise Addition) stock->dilute prepare_buffer 4. Prepare Aqueous Buffer prepare_buffer->dilute working_solution Final Working Solution dilute->working_solution assay Use in Experiment/Assay working_solution->assay

Caption: A flowchart illustrating the steps for preparing Erythrina alkaloid solutions.

solubility_factors Factors Influencing Erythrina Alkaloid Solubility solubility Alkaloid Solubility ph pH of the Medium solubility->ph solvent Solvent System (Aqueous vs. Organic) solubility->solvent temp Temperature solubility->temp concentration Alkaloid Concentration solubility->concentration buffer Buffer Components solubility->buffer troubleshooting_precipitation Troubleshooting Precipitation of Erythrina Alkaloids precipitation Precipitation Observed check_conc Is the concentration too high? precipitation->check_conc Step 1 lower_conc Reduce Final Concentration check_conc->lower_conc Yes check_dilution Was dilution too rapid? check_conc->check_dilution No slow_dilution Add buffer to stock dropwise with vigorous mixing check_dilution->slow_dilution Yes check_ph Is the buffer pH too high? check_dilution->check_ph No adjust_ph Lower buffer pH (if experiment allows) check_ph->adjust_ph Yes check_buffer Are there buffer interactions? check_ph->check_buffer No change_buffer Switch to a different buffer (e.g., HEPES) check_buffer->change_buffer Yes add_cosolvent Add a co-solvent (e.g., Ethanol, PEG) check_buffer->add_cosolvent No/Alternative

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Erythrina Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and standardized protocols to minimize batch-to-batch variability in Erythrina extracts, ensuring reproducibility and reliability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Erythrina extracts?

A1: Batch-to-batch variability in Erythrina extracts primarily stems from three sources:

  • Raw Botanical Material: Genetic differences between plants, geographical location, harvesting time, the specific plant part used (leaves, bark, seeds), and post-harvest handling (drying and storage) can significantly alter the phytochemical profile.[1][2][3] The concentration of key bioactive compounds, such as alkaloids and flavonoids, is influenced by these factors.

  • Extraction and Processing: The choice of extraction method (e.g., maceration, ultrasound-assisted extraction), solvent type and concentration, temperature, and duration can lead to significant differences in yield and phytochemical composition.[4][5] For instance, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient and can preserve heat-sensitive compounds better than traditional methods.[4]

  • Analytical and Bioassay Procedures: Inconsistencies in analytical methods (e.g., chromatography, spectroscopy) and variability in biological assays can lead to different results even with identical extracts.[6][7] Sources of bioassay variability can include analyst experience, day-to-day variations, and reagent lot differences.[6][7]

Q2: My latest batch of Erythrina extract shows a different phytochemical profile on the HPLC chromatogram. What could be the cause?

A2: A different HPLC profile suggests a variation in the chemical composition of the extract. Consider the following potential causes:

  • Raw Material Shift: Was the plant material from a new supplier or harvested at a different season or location? The phytochemical content of Erythrina species is known to vary based on these factors.[2]

  • Extraction Solvent: Verify that the solvent and its concentration (e.g., 80% ethanol vs. 96% ethanol) are identical to previous batches. Solvent polarity is a critical factor in determining which compounds are extracted.[4][5][8]

  • Extraction Parameters: Check if the extraction time, temperature, and solvent-to-solid ratio were consistent. Higher temperatures can enhance yield but may also risk degrading thermally labile compounds.[4][5]

  • Sample Preparation: Ensure the grinding size of the plant material was uniform. Finer particles have a larger surface area, which can lead to more efficient extraction.[9][10]

  • Storage Conditions: Improper storage of either the raw material or the final extract can lead to degradation of phytochemicals.[3][11]

Q3: The biological activity of my Erythrina extract is significantly lower than in previous experiments, despite having a similar chemical fingerprint. Why?

A3: This issue points towards a few possibilities:

  • Presence of Antagonistic Compounds: The extraction process may have co-extracted compounds that interfere with the bioassay or antagonize the effects of the active constituents.[12]

  • Degradation of Active Compounds: The active compounds may have degraded due to exposure to light, heat, or oxidation during processing or storage, even if the major peaks in the chromatogram appear similar.[11]

  • Bioassay Variability: The inconsistency may lie within the bioassay itself.[6][13] It's crucial to run a positive control with a known standard to ensure the assay is performing as expected. Common sources of bioassay interference include fluorescence and analyte precipitation.[13]

  • Formation of Artifacts: During extraction and separation, artificial products can sometimes be produced, which may lack the bioactivity of the natural compounds.[14]

Q4: How can I standardize my extraction protocol to ensure consistency across batches?

A4: Standardization is key to minimizing variability.[15][16] A robust protocol should meticulously document and control every step, from raw material processing to the final extract. Implementing a "golden-batch" model, where an ideal batch is established as a benchmark, can help in real-time monitoring to detect deviations.[15]

cluster_0 Phase 1: Raw Material Preparation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Post-Extraction & QC A Harvest & Identify Plant Material B Drying (e.g., 40-60°C) A->B C Grinding & Sieving (Define Particle Size) B->C D Select Solvent & Ratio (e.g., 80% Ethanol) C->D Standardized Material E Choose Method (e.g., UAE) D->E F Control Parameters (Time, Temp, Power) E->F G Filtration & Solvent Evaporation F->G Crude Extract H Phytochemical Analysis (HPLC, GC-MS) G->H I Bioassay Screening H->I J Store Extract (e.g., -20°C, Dark) I->J

Caption: Workflow for Preparing Standardized Erythrina Extracts.

Troubleshooting Guide

This guide provides a logical approach to diagnosing and resolving common issues.

Problem: Inconsistent Extraction Yield
Potential Cause Troubleshooting Step
Inconsistent Raw Material Verify the plant part, source, and harvest time. Perform macroscopic and microscopic analysis for authentication.
Variable Particle Size Standardize grinding and sieving protocols to ensure a uniform particle size distribution.[9]
Inaccurate Measurements Calibrate balances and ensure precise measurement of plant material and solvent volumes.
Fluctuations in Extraction Parameters Strictly control and monitor temperature, time, and solvent-to-solid ratio for each batch.[4]

Problem: Variable Phytochemical Profile

Start Inconsistent Phytochemical Profile (e.g., HPLC, GC-MS) Q1 Was the raw material from a new source/harvest? Start->Q1 A1_Yes Source material is the likely cause. Standardize sourcing and perform raw material QC. Q1->A1_Yes Yes Q2 Were extraction parameters (solvent, temp, time) identical? Q1->Q2 No A2_No Deviation in protocol is the cause. Re-extract following the standardized procedure strictly. Q2->A2_No No Q3 Were post-extraction steps (drying, storage) consistent? Q2->Q3 Yes A3_No Degradation is likely. Review storage conditions (temp, light). Use fresh extract. Q3->A3_No No End Review analytical method. Check column, mobile phase, and instrument calibration. Q3->End Yes

Caption: Troubleshooting Logic for Inconsistent Phytochemical Profiles.

Data Summary Tables

Table 1: Comparison of Extraction Methods for Erythrina Species
Extraction MethodPrincipleAdvantagesDisadvantagesReference(s)
Maceration Soaking plant material in a solvent over a period.Simple, low cost, suitable for thermolabile compounds.Time-consuming, potentially incomplete extraction.[4]
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration, requires less solvent.Can degrade heat-sensitive compounds.[4][17]
Ultrasound-Assisted (UAE) Uses acoustic cavitation to disrupt cell walls.Fast, efficient, improves yield, preserves compounds.Requires specialized equipment.[4]
Microwave-Assisted (MAE) Uses microwave energy to heat the solvent and sample.Very fast, highly efficient, reduced solvent usage.Risk of localized overheating, requires microwave-transparent vessels.[4]

Note: A study on E. velutina found that percolation yielded the highest phenol content compared to maceration and Soxhlet, although Soxhlet produced the highest overall yield.[9][10]

Table 2: Influence of Solvent Choice on Erythrina Phytochemicals
Solvent(s)Target PhytochemicalsObservationsReference(s)
Ethanol (80-96%) Flavonoids, AlkaloidsHighly effective for extracting a broad range of bioactive compounds from Erythrina species.[4][5]
Methanol Alkaloids, Flavonoids, PhenolsHigh extraction yield for a wide range of polar and non-polar compounds.[18]
Ethyl Acetate Alkaloids, Flavonoids, TanninsEffective for moderately polar compounds. Used in sequential extractions to isolate specific classes.[17]
Hexane Non-polar compounds (e.g., some terpenoids)Used to remove lipids or isolate highly non-polar constituents before extraction with polar solvents.[17][18][19]
Water (Aqueous) Glycosides, Phenols, Tannins, SaponinsExtracts highly polar compounds. Aqueous leaf extract of E. variegata showed the highest antioxidant activity.[20]

Key Experimental Protocols

Protocol 1: Standardized Plant Material Preparation
  • Authentication: Macroscopically and microscopically verify the plant material (species, plant part). Deposit a voucher specimen in a herbarium.[21]

  • Drying: Dry the fresh plant material in a hot air oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved to minimize enzymatic degradation.[1][3] The drying process can positively influence the antioxidant activity in some parts of the plant.[1]

  • Grinding: Pulverize the dried material using a mechanical grinder.

  • Sieving: Pass the powder through a standardized sieve (e.g., 40-60 mesh) to obtain a uniform particle size, which is crucial for reproducible extraction.[9]

  • Storage: Store the powdered material in airtight, light-proof containers at low temperature (4°C or -20°C) to prevent degradation.[3][22]

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Setup: Place a defined weight of powdered plant material (e.g., 10 g) into an extraction vessel.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 200 mL of 80% ethanol) to achieve a fixed solid-to-solvent ratio (e.g., 1:20 w/v).

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the sonication parameters (e.g., frequency 40 kHz, power 100 W, temperature 40°C) and duration (e.g., 30 minutes).

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying and Yield Calculation: Dry the concentrated extract to a constant weight (e.g., using a freeze-dryer or vacuum oven). Calculate the percentage yield.

  • Storage: Store the final extract in a sealed, amber-colored vial at -20°C.

Protocol 3: Quality Control using High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an effective tool for creating a chemical fingerprint of the extract, which can be used for quality control and authentication.[23][24][25]

  • Sample Preparation: Dissolve a known concentration of the dried extract (e.g., 10 mg/mL) in the extraction solvent.

  • Plate Application: Apply a standardized volume (e.g., 5 µL) of the sample solution as bands onto a pre-coated HPTLC silica gel 60F254 plate.

  • Mobile Phase and Development: Develop the plate in a pre-saturated twin-trough chamber using a validated mobile phase (e.g., Toluene:Ethyl Acetate:Formic Acid for certain compounds).

  • Derivatization (Optional): After development, dry the plate and, if necessary, spray with a suitable derivatizing agent to visualize specific compound classes.

  • Documentation: Document the chromatogram under UV light (254 nm and 366 nm) and visible light before and after derivatization.

  • Analysis: Compare the Rf values and color of the bands with a reference standard or a "golden batch" extract to confirm identity and consistency. Densitometric scanning can be used for quantitative analysis.[24]

References

Technical Support Center: Managing Erythrina Alkaloid-Induced Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of Erythrina alkaloids in cell-based assays. Our aim is to help you achieve more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity with our Erythrina alkaloid extract, even at low concentrations. What could be the reason?

A1: Several factors could contribute to this observation:

  • Compound Purity and Stability: The crude extract may contain multiple alkaloids and other metabolites, some of which could be highly cytotoxic.[1][2] The stability of the alkaloids in your solvent and culture medium could also be a factor; degradation products may be more toxic.

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the mechanism of action of the specific alkaloids in your extract. For instance, some Erythrina alkaloids, like erythraline, are potent inducers of apoptosis and cell cycle arrest.[3][4]

  • Assay Conditions: Suboptimal assay conditions, such as high cell density or extended incubation times, can exacerbate cytotoxic effects.[5][6]

Q2: Our results from cytotoxicity assays with Erythrina alkaloids are inconsistent and show high variability between replicates. What are the common causes?

A2: High variability in cell-based assays can often be traced back to several key areas:

  • Cell Seeding and Health: Inconsistent cell numbers across wells, using cells with high passage numbers, or unhealthy cells in a non-logarithmic growth phase can all lead to variability.[5]

  • Compound Preparation: Ensure the alkaloid stock solution is homogenous and that serial dilutions are prepared accurately. Alkaloids can sometimes precipitate out of solution, especially at high concentrations.

  • Assay Protocol Execution: Inconsistent incubation times, variations in reagent addition (e.g., MTT, formazan solubilization), or the presence of "edge effects" in the microplate can introduce significant variability.[5][7]

Q3: We are not observing the expected biological effect of our purified Erythrina alkaloid in our cell-based assay. What should we troubleshoot?

A3: A lack of an observable effect can be due to issues with the compound, the cells, or the assay itself.[8] Consider the following:

  • Compound Integrity: Verify the purity and integrity of your isolated alkaloid. Degradation during storage or handling is possible.

  • Cellular Target: Ensure your chosen cell line expresses the target of the alkaloid, if known. Not all cell types will respond similarly.

  • Assay Parameters: The concentration range might be too low, or the incubation time too short to elicit a measurable response.[9]

Q4: Can co-treatment with other agents help reduce the general cytotoxicity of Erythrina alkaloids while studying their specific effects?

A4: Yes, co-treatment strategies can be employed. For example, if the observed toxicity is partly due to off-target effects like the induction of reactive oxygen species (ROS), co-incubation with an antioxidant like N-acetylcysteine (NAC) might mitigate this, allowing for the study of the primary mechanism of action.[10][11] However, it is crucial to validate that the co-treatment does not interfere with the specific pathway you are investigating.

Troubleshooting Guides

Problem 1: High Background Signal in Cytotoxicity Assay
Potential Cause Troubleshooting Step
Microbial Contamination Inspect the culture medium for any signs of contamination. Use fresh, sterile reagents.[7]
Compound Interference Some colored compounds can interfere with absorbance readings. Run a "compound only" control (no cells) to check for intrinsic absorbance.
Precipitation of Alkaloid High concentrations of the alkaloid may precipitate in the culture medium. Visually inspect the wells under a microscope and consider lowering the concentration range or using a different solvent system.
Phenol Red Interference The phenol red in some culture media can interfere with colorimetric assays. Consider using a phenol red-free medium for the assay.[12]
Problem 2: Low Signal or Insufficient Dynamic Range
Potential Cause Troubleshooting Step
Low Cell Seeding Density The number of viable cells may be too low to generate a strong signal. Optimize the cell seeding density for your specific cell line and assay duration.[5][6][13]
Short Incubation Time The treatment duration may not be sufficient for the alkaloid to exert its effect. Consider extending the incubation period (e.g., 48 or 72 hours).[9]
Sub-optimal Reagent Concentration The concentration of the detection reagent (e.g., MTT) may be limiting. Ensure it is used at the recommended concentration.
Incomplete Formazan Solubilization (MTT Assay) Ensure the formazan crystals are completely dissolved before reading the plate. Gentle pipetting or shaking can help.[7]

Quantitative Data Summary

The following table summarizes the cytotoxic potential of Erythraline, a prominent alkaloid from Erythrina velutina, in comparison to a standard chemotherapeutic agent.

CompoundCell LineAssay DurationIC50 ValueReference
ErythralineSiHa (Cervical Cancer)24 hours35.25 µg/mL (~12 µM)[4]
CisplatinSiHa (Cervical Cancer)Not Specified~17 µM[4]

Experimental Protocols

Protocol 1: Baseline Cytotoxicity Assessment using MTT Assay

This protocol establishes the baseline cytotoxic effect of an Erythrina alkaloid.

Materials:

  • 96-well tissue culture plates

  • Complete culture medium

  • Erythrina alkaloid stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C with 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of the Erythrina alkaloid in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent to each well. Gently pipette to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Mitigating Toxicity with an Antioxidant Co-treatment

This protocol assesses whether an antioxidant can reduce the cytotoxicity of the alkaloid, suggesting the involvement of reactive oxygen species (ROS).

Materials:

  • Same as Protocol 1

  • N-acetylcysteine (NAC) or other antioxidant stock solution

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Co-treatment Preparation: Prepare serial dilutions of the Erythrina alkaloid. For each alkaloid concentration, prepare two sets: one with the alkaloid alone and one with the alkaloid plus a fixed, non-toxic concentration of NAC (e.g., 1-5 mM). Also include controls for "cells only," "vehicle only," and "NAC only."

  • Treatment and Incubation: Add 100 µL of the prepared solutions to the appropriate wells and incubate for the desired period.

  • MTT Assay: Follow steps 4-6 from Protocol 1.

  • Analysis: Compare the viability curves of cells treated with the alkaloid alone versus those co-treated with the antioxidant. A rightward shift in the IC50 curve for the co-treated group indicates a reduction in toxicity.

Protocol 3: Optimizing Cell Seeding Density and Incubation Time

This protocol helps in finding the optimal assay window to minimize non-specific toxicity due to over-confluence while allowing sufficient time for the compound to act.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Titration: Prepare a cell suspension and create a two-fold serial dilution to get a range of cell densities (e.g., from 40,000 cells/well down to 1,250 cells/well).

  • Seeding: Seed 100 µL of each cell density into multiple columns of a 96-well plate.

  • Incubation and Treatment:

    • For a 24-hour assay, incubate the plate for 24 hours.

    • For a 48-hour assay, prepare a separate plate and incubate for 48 hours.

    • For a 72-hour assay, prepare a third plate and incubate for 72 hours. At the end of each respective incubation period, treat the cells with a fixed concentration of the Erythrina alkaloid (e.g., the approximate IC50) and a vehicle control. Incubate for the intended assay duration (e.g., 24 hours).

  • MTT Assay: Perform the MTT assay on each plate at the end of its total incubation time.

  • Analysis: For each incubation period, plot absorbance vs. cell number. Identify the seeding density that falls within the linear range of the curve and provides a sufficient signal-to-noise ratio for detecting both cytotoxic and cytostatic effects.[5]

Visualizations

cluster_0 Cellular Response Erythrina_Alkaloid Erythrina Alkaloid (e.g., Erythraline) G2M_Arrest G2/M Phase Cell Cycle Arrest Erythrina_Alkaloid->G2M_Arrest Apoptosis_Induction Caspase-Independent Apoptosis Erythrina_Alkaloid->Apoptosis_Induction ROS_Production Reactive Oxygen Species (ROS) Production Erythrina_Alkaloid->ROS_Production Cell_Membrane Cell Membrane Intracellular_Pathways Intracellular Pathways Cell_Death Cell Death G2M_Arrest->Cell_Death Apoptosis_Induction->Cell_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cell_Death

Caption: Proposed signaling pathway for Erythrina alkaloid-induced cytotoxicity.

Start Start: High Toxicity Observed Step1 1. Establish Baseline Cytotoxicity (Protocol 1) Start->Step1 Step2 2. Optimize Assay Parameters (Protocol 3) Step1->Step2 Step3 3. Investigate ROS Involvement (Protocol 2) Step2->Step3 Step4 4. Analyze Data and Refine Experiment Step3->Step4 End End: Reduced Toxicity, Reliable Data Step4->End

Caption: Experimental workflow for assessing and mitigating toxicity.

Start No Effect Observed with Compound Check_Compound 1. Verify Compound Integrity (Purity, Stability) Start->Check_Compound Decision_Compound Issue Found? Check_Compound->Decision_Compound Check_Cells 2. Assess Cell Health & Target Expression Decision_Cells Issue Found? Check_Cells->Decision_Cells Check_Protocol 3. Review Assay Protocol (Concentration, Duration) Decision_Protocol Issue Found? Check_Protocol->Decision_Protocol Decision_Compound->Check_Cells No Resolve_Compound Source New Compound Decision_Compound->Resolve_Compound Yes Decision_Cells->Check_Protocol No Resolve_Cells Use New Cells/ Passage Decision_Cells->Resolve_Cells Yes Resolve_Protocol Redesign Experiment Decision_Protocol->Resolve_Protocol Yes End Re-run Experiment Decision_Protocol->End No Resolve_Compound->End Resolve_Cells->End Resolve_Protocol->End

Caption: Troubleshooting workflow for when no compound effect is observed.

References

Validation & Comparative

Validating the Anticancer Activity of Erythrina Compounds In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the rich biodiversity of the plant kingdom. The genus Erythrina, comprising over 120 species of flowering plants, has emerged as a promising source of bioactive compounds with therapeutic potential.[1] While numerous in vitro studies have highlighted the cytotoxic effects of various Erythrina-derived compounds against cancer cell lines, their translation into effective in vivo therapies requires rigorous validation in preclinical animal models. This guide provides a comparative analysis of the in vivo anticancer activity of select Erythrina compounds, juxtaposed with established chemotherapeutic agents, to support ongoing research and drug development efforts.

Comparative Analysis of In Vivo Anticancer Efficacy

This section summarizes the quantitative data from in vivo studies on Alpinumisoflavone and Oleanolic Acid, two prominent compounds isolated from Erythrina species, and compares their efficacy with standard-of-care drugs in relevant cancer models.

Alpinumisoflavone

Alpinumisoflavone, a prenylated isoflavonoid found in several Erythrina species, has demonstrated significant in vivo anticancer activity in preclinical models of clear-cell renal cell carcinoma (ccRCC) and esophageal squamous cell carcinoma (ESCC).

Table 1: In Vivo Efficacy of Alpinumisoflavone vs. Standard of Care

Cancer TypeCell LineAnimal ModelTreatmentDosageRouteDurationTumor Growth Inhibition (TGI) / EfficacyReference
Clear-Cell Renal Cell Carcinoma (ccRCC)786-ONude Mice (subcutaneous xenograft)Alpinumisoflavone40 and 80 mg/kg/dayIntraperitoneal21 daysSignificant tumor growth delay
Clear-Cell Renal Cell Carcinoma (ccRCC)786-O / A-498Nude Mice (subcutaneous xenograft)Sunitinib (Standard of Care)40 mg/kg/dayOral gavage21 daysSignificant tumor growth inhibition
Esophageal Squamous Cell Carcinoma (ESCC)KYSE-510Nude Mice (subcutaneous xenograft)Alpinumisoflavone25 and 50 mg/kg/dayIntraperitoneal21 daysSignificant reduction in tumor volume and weight
Esophageal Squamous Cell Carcinoma (ESCC)N/AN/ACisplatin + 5-Fluorouracil (Standard of Care)N/AN/AN/AStandard combination therapy
Oleanolic Acid

Oleanolic acid, a pentacyclic triterpenoid widely distributed in the plant kingdom, including Erythrina senegalensis, has shown promising in vivo anticancer effects in models of prostate and colorectal cancer.[1]

Table 2: In Vivo Efficacy of Oleanolic Acid vs. Standard of Care

Cancer TypeCell LineAnimal ModelTreatmentDosageRouteDurationTumor Growth Inhibition (TGI) / EfficacyReference
Prostate CancerPC-3Nude Mice (subcutaneous xenograft)Oleanolic Acid50 mg/kg/dayIntraperitoneal28 daysSignificant reduction in tumor volume
Prostate CancerN/AN/ADocetaxel (Standard of Care)N/AN/AN/AStandard first-line chemotherapy
Colorectal CancerHT-29Nude Mice (subcutaneous xenograft)Oleanolic Acid40 mg/kg, 3 times/weekIntraperitoneal4 weeksSignificant inhibition of tumor growth
Colorectal CancerHT-29Nude Mice (subcutaneous xenograft)5-Fluorouracil (Standard of Care)20 mg/kg, 5 days/weekIntraperitoneal4 weeksSignificant tumor growth inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the experimental protocols for the key in vivo studies cited in this guide.

Subcutaneous Xenograft Tumor Model

This model is widely used to assess the in vivo efficacy of anticancer compounds.

Experimental Workflow: Subcutaneous Xenograft Model

G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., 786-O, HT-29) cell_harvest Cell Harvest & Viability Count cell_culture->cell_harvest injection Subcutaneous Injection of Cells into Flank of Immunodeficient Mice cell_harvest->injection tumor_growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) injection->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Drug Administration (Erythrina compound or Standard Drug) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement, Immunohistochemistry, Western Blot, etc. euthanasia->analysis data_analysis Calculate Tumor Growth Inhibition (TGI) & Statistical Analysis analysis->data_analysis

Caption: Workflow for a typical subcutaneous xenograft study.

Detailed Protocol:

  • Cell Culture: Human cancer cell lines (e.g., 786-O for renal cancer, HT-29 for colorectal cancer) are cultured in appropriate media and conditions.[2][3]

  • Animal Model: Six- to eight-week-old male immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.[2]

  • Tumor Cell Inoculation: A suspension of 1-5 x 10^6 cancer cells in a volume of 100-200 µL of serum-free medium or PBS, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[2][3]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The Erythrina compound or standard drug is administered at the specified dose and schedule. The control group receives the vehicle used to dissolve the drug.

  • Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical analysis is performed to determine the significance of the findings.

Signaling Pathways Targeted by Erythrina Compounds

The anticancer activity of Alpinumisoflavone and Oleanolic Acid is attributed to their ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

Alpinumisoflavone Signaling Pathways

In clear-cell renal cell carcinoma, Alpinumisoflavone has been shown to upregulate microRNA-101 (miR-101), which in turn downregulates its target, Ral-interacting protein of 76 kDa (RLIP76), leading to the inhibition of the PI3K/Akt signaling pathway. In esophageal squamous cell carcinoma, it induces pyroptosis, a form of programmed cell death, through the activation of caspase-3 and subsequent cleavage of Gasdermin E (GSDME).

Alpinumisoflavone's Anticancer Mechanisms

G cluster_ccRCC Clear-Cell Renal Cell Carcinoma cluster_ESCC Esophageal Squamous Cell Carcinoma AIF_ccRCC Alpinumisoflavone miR101 miR-101 AIF_ccRCC->miR101 Upregulates RLIP76 RLIP76 miR101->RLIP76 Inhibits PI3K_Akt PI3K/Akt Pathway RLIP76->PI3K_Akt Activates Apoptosis_ccRCC Apoptosis PI3K_Akt->Apoptosis_ccRCC Inhibits AIF_ESCC Alpinumisoflavone Casp3 Caspase-3 AIF_ESCC->Casp3 Activates GSDME GSDME Casp3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: Signaling pathways modulated by Alpinumisoflavone.

Oleanolic Acid Signaling Pathways

Oleanolic acid exerts its anticancer effects through a multi-targeted approach. In prostate cancer, it inhibits the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis. In colorectal cancer, it has been shown to suppress tumor angiogenesis by inhibiting the STAT3 and Hedgehog signaling pathways.

Oleanolic Acid's Anticancer Mechanisms

G cluster_prostate Prostate Cancer cluster_colorectal Colorectal Cancer OA Oleanolic Acid PI3K_Akt_P PI3K/Akt Pathway OA->PI3K_Akt_P Inhibits STAT3 STAT3 Pathway OA->STAT3 Inhibits Hedgehog Hedgehog Pathway OA->Hedgehog Inhibits CellCycleArrest Cell Cycle Arrest PI3K_Akt_P->CellCycleArrest Promotes Progression Apoptosis_P Apoptosis PI3K_Akt_P->Apoptosis_P Inhibits Angiogenesis Angiogenesis STAT3->Angiogenesis Hedgehog->Angiogenesis

Caption: Signaling pathways modulated by Oleanolic Acid.

Conclusion and Future Directions

The in vivo evidence presented in this guide underscores the potential of Erythrina-derived compounds, specifically Alpinumisoflavone and Oleanolic Acid, as valuable leads in anticancer drug discovery. Their ability to modulate key signaling pathways involved in tumorigenesis, coupled with significant tumor growth inhibition in preclinical models, provides a strong rationale for further investigation.

However, it is crucial to acknowledge the existing gaps in the research. While promising, the number of in vivo studies on Erythrina compounds remains limited. Further research should focus on:

  • Expanding the Scope: Investigating the in vivo anticancer activity of other promising Erythrina compounds that have shown potent in vitro effects.

  • Head-to-Head Comparisons: Conducting direct comparative studies of Erythrina compounds against standard-of-care drugs in the same animal models to provide a more definitive assessment of their relative efficacy.

  • Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and potential toxicity of these compounds are essential for their clinical translation.

  • Combination Therapies: Exploring the synergistic effects of Erythrina compounds with existing chemotherapies or targeted agents to enhance therapeutic outcomes and overcome drug resistance.

By addressing these areas, the scientific community can fully unlock the therapeutic potential of Erythrina compounds and pave the way for the development of novel and effective cancer treatments.

References

A Comparative Analysis of Bioactive Compounds in Erythrina Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The genus Erythrina, commonly known as coral trees, encompasses a diverse group of plants recognized for their significant medicinal properties. Distributed throughout tropical and subtropical regions, these plants are a rich reservoir of bioactive compounds, primarily alkaloids and flavonoids, which exhibit a wide range of pharmacological activities.[1][2][3] This guide provides a comparative analysis of different Erythrina species, focusing on their bioactive constituents, quantitative data from experimental studies, and the methodologies employed for their investigation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this genus.

Quantitative Analysis of Bioactive Compounds

The concentration and composition of bioactive compounds can vary significantly among different Erythrina species and even between different parts of the same plant.[4] The following tables summarize quantitative data from various studies, providing a comparative overview of total phenolic and flavonoid content, as well as the antioxidant and cytotoxic activities of extracts and isolated compounds.

Erythrina SpeciesPlant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
E. strictaSeedsWater91.9950.64[5]
Methanol-45.29[5]
Acetone-25.10[5]
E. variegataLeafAqueous19.211.9[6]

Table 1: Comparative Total Phenolic and Flavonoid Content in Erythrina Species. GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent.

Erythrina SpeciesExtract/CompoundAssayIC50 Value (µg/mL)Reference
E. caffraDichloromethane ExtractDPPH Radical Scavenging144.17
E. crista-galliLupinifolinDPPH Radical Scavenging128.64[7]
CitflavanoneDPPH Radical Scavenging>200[7]
Lonchocarpol ADPPH Radical Scavenging>200[7]
E. variegataMethanolic ExtractDPPH Radical Scavenging7.61[8]
Dichloromethane ExtractDPPH Radical Scavenging14.25[8]

Table 2: Comparative Antioxidant Activity of Erythrina Species Extracts and Isolated Flavonoids. DPPH: 2,2-diphenyl-1-picrylhydrazyl.

Erythrina SpeciesCompoundCell LineIC50 Value (µg/mL)Reference
E. caffran-Hexacosanyl isoferulateMCF-7 (Breast Cancer)58.8
HeLa (Cervical Cancer)146.6
Tetradecyl isoferulateMCF-7 (Breast Cancer)75.3
HeLa (Cervical Cancer)184.5
1-HeneicosanolMCF-7 (Breast Cancer)247.7
HeLa (Cervical Cancer)>250

Table 3: Comparative Cytotoxic Activity of Compounds Isolated from Erythrina caffra.

Key Bioactive Compound Classes

The primary bioactive constituents of the Erythrina genus are alkaloids and flavonoids, which are responsible for a wide spectrum of pharmacological effects.[3]

  • Alkaloids: The genus is renowned for its unique tetracyclic spiroamine alkaloids, known as Erythrina alkaloids.[9] To date, about 143 alkaloids have been isolated from various Erythrina species.[2] These compounds are known for their effects on the central nervous system, exhibiting anxiolytic, anticonvulsant, and curare-like activities.[1][2] Erythrinan alkaloids, a major subgroup, have also shown insecticidal, cytotoxic, antiprotozoal, anti-inflammatory, antioxidant, antifungal, and antiviral effects.[10]

  • Flavonoids: Erythrina species are a rich source of a diverse array of flavonoids, with over 420 different flavonoid compounds identified.[4] These include flavanones, isoflavones, pterocarpans, and chalcones.[11] Prenylated flavonoids are particularly common and are often credited with the potent antiviral and antimicrobial activities observed in extracts from this genus.[3] These compounds have demonstrated significant efficacy against various pathogens, including HIV, SARS-CoV-2, and multidrug-resistant strains of Staphylococcus aureus.[3]

Experimental Protocols

The isolation and characterization of bioactive compounds from Erythrina species involve a series of standard and advanced phytochemical techniques.

Extraction of Bioactive Compounds

The initial step in studying the phytochemical profile of Erythrina species is the extraction of bioactive compounds from various plant parts, most commonly the stem bark, leaves, and seeds.[1][4] The choice of solvent and extraction method significantly influences the yield and composition of the extracted compounds.[12][13]

Common Extraction Methods:

  • Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period.[12]

  • Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent, leading to a higher yield of extracted compounds.[12][13]

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques utilize ultrasonic waves or microwaves to accelerate the extraction process, often resulting in higher efficiency and better preservation of bioactive compounds.[12][13]

Solvents Used: A range of solvents with varying polarities are employed, including:

  • Non-polar: n-hexane, petroleum ether

  • Medium-polar: Dichloromethane (DCM), Chloroform (CHCl3), Ethyl acetate (EtOAc)

  • Polar: Methanol (MeOH), Ethanol (EtOH), Water

Isolation and Purification

Following extraction, the crude extracts are subjected to various chromatographic techniques to isolate and purify individual bioactive compounds.

Chromatographic Techniques:

  • Column Chromatography (CC): A fundamental technique used for the initial separation of compounds based on their differential adsorption to a stationary phase (e.g., silica gel, alumina) and elution with a mobile phase of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification and quantification of compounds. Preparative and semi-preparative HPLC are commonly used to obtain pure compounds for structural elucidation and bioactivity testing.

  • Thin-Layer Chromatography (TLC): Used for monitoring the separation process and identifying fractions containing compounds of interest.

Structural Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A hyphenated technique used to identify and quantify volatile and semi-volatile compounds in a sample.[14]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in the analysis of bioactive compounds and their potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow Plant_Material Erythrina Plant Material (e.g., Stem Bark, Leaves) Extraction Extraction (Maceration, Soxhlet, UAE, MAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (Preparative HPLC) Fractions->Purification Pure_Compound Pure Bioactive Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Assays Bioactivity Assays (Antioxidant, Anticancer, etc.) Pure_Compound->Bioactivity_Assays Identified_Structure Identified Structure Structure_Elucidation->Identified_Structure Activity_Data Activity Data Bioactivity_Assays->Activity_Data

Caption: General workflow for the extraction, isolation, and characterization of bioactive compounds.

Signaling_Pathway_Inhibition Erythrina_Compound Erythrina Bioactive Compound (e.g., Erythraline) TAK1 TAK1 (TGF-β-activated kinase 1) Erythrina_Compound->TAK1 Inhibition Downstream_Kinases Downstream Kinases (e.g., JNK, p38) TAK1->Downstream_Kinases Activation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Downstream_Kinases->Transcription_Factors Activation Inflammatory_Response Pro-inflammatory Gene Expression (e.g., Cytokines, Chemokines) Transcription_Factors->Inflammatory_Response Upregulation Inflammation Inflammation Inflammatory_Response->Inflammation

Caption: Postulated anti-inflammatory signaling pathway inhibited by Erythraline.[9]

Conclusion

The genus Erythrina represents a valuable source of structurally diverse and biologically active compounds, particularly alkaloids and flavonoids. The data presented in this guide highlights the significant potential of these species for the development of new therapeutic agents. However, the variability in bioactive compound profiles and concentrations across different species necessitates further comparative studies using standardized methodologies. Such research will be crucial for identifying the most promising species and compounds for targeted drug discovery and development. The experimental protocols and workflows outlined here provide a foundational framework for researchers embarking on the phytochemical and pharmacological investigation of this important medicinal plant genus.

References

A Comparative Guide to Enzyme Inhibition: Erythrina Alkaloids Versus Synthetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enzyme inhibitors are pivotal in drug discovery and development, offering therapeutic interventions for a myriad of diseases. This guide provides a detailed comparison of two distinct classes of enzyme inhibitors: naturally derived Erythrina alkaloids and synthetically developed compounds. We will focus on their efficacy as inhibitors of two key enzymes: acetylcholinesterase (AChE), a target in neurodegenerative diseases like Alzheimer's, and α-glucosidase, an important target in the management of type 2 diabetes. This comparison is supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.

Performance Comparison: A Quantitative Look at Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the levels of acetylcholine in the brain, a key therapeutic strategy for Alzheimer's disease.[2][3]

Below is a comparison of the IC50 values for various Erythrina alkaloids and synthetic AChE inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Inhibitor CategoryCompoundIC50 (µM)Source Organism/Origin
Erythrina Alkaloids Erythraline0.40Erythrina caffra
Erysotine0.27Erythrina variegata
8-OxoerythmelanthineHigh Affinity (Specific IC50 not provided in vitro)Erythrina species
Chloroform fraction of E. variegata bark38.03 µg/mLErythrina variegata
Synthetic Compounds Donepezil0.01 - 0.0536Marketed Drug (Aricept®)
Rivastigmine0.501Marketed Drug (Exelon®)
Galantamine(Comparison standard)Originally from Galanthus species, now synthesized
Tacrine-Marketed Drug (Cognex®)

Note: The IC50 value for the chloroform fraction of E. variegata bark is presented in µg/mL as reported in the source. Direct comparison with molar concentrations requires knowledge of the molecular weight of the active components.

α-Glucosidase Inhibitors

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[4] By inhibiting this enzyme, the rate of glucose absorption is slowed, which helps to manage postprandial hyperglycemia in individuals with type 2 diabetes.[5][6]

The following table summarizes the in vitro IC50 values for selected Erythrina-derived compounds and synthetic α-glucosidase inhibitors.

Inhibitor CategoryCompoundIC50 (µM)Source Organism/Origin
Erythrina-Derived Daidzein97.6Erythrina variegata
Compounds Genistein230.4Erythrina variegata
Glycitein34.3Erythrina variegata
Daidzin217.2Erythrina variegata
Saponins from E. senegalensis100 - 120Erythrina senegalensis
Synthetic Compounds Acarbose76.7 - 125.8Marketed Drug (Precose®/Glucobay®)
Voglibose134.2Marketed Drug (Voglib®)
Miglitol-Marketed Drug (Glyset®)
1-Deoxynojirimycin (DNJ)52.02Synthetic (also found naturally)

Experimental Protocols: A Closer Look at the Methodology

The determination of IC50 values relies on standardized in vitro enzyme inhibition assays. Below are the detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the most common method for measuring AChE activity.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • 0.1 M Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Test inhibitor solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Fresh solutions of AChE, ATCI, and DTNB are prepared in the phosphate buffer.

  • Assay Mixture Preparation: In each well of a 96-well plate, the following are added in order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 20 µL of DTNB solution

    • 10 µL of test inhibitor solution (or solvent for control)

    • 20 µL of AChE solution

  • Pre-incubation: The plate is incubated for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding 10 µL of the ATCI solution to each well.

  • Measurement: The absorbance at 412 nm is measured immediately and then monitored kinetically for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction for each well is calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay (pNPG Method)

This colorimetric assay is widely used to screen for α-glucosidase inhibitors.

Principle: The assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-Glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity.

Materials:

  • α-Glucosidase solution (e.g., from Saccharomyces cerevisiae)

  • 0.1 M Phosphate buffer (pH 6.9)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • Test inhibitor solutions at various concentrations

  • Sodium carbonate (Na2CO3) solution (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Solutions of α-glucosidase, pNPG, and the test inhibitors are prepared in the phosphate buffer.

  • Assay Mixture Preparation: In each well of a 96-well plate, the following are added:

    • 50 µL of the test inhibitor solution (or buffer for control)

    • 50 µL of the α-glucosidase solution

  • Pre-incubation: The plate is incubated at 37°C for 10 minutes.

  • Reaction Initiation: 50 µL of the pNPG solution is added to each well to start the reaction.

  • Incubation: The plate is incubated at 37°C for a specific period (e.g., 20-30 minutes).

  • Reaction Termination: The reaction is stopped by adding 50 µL of Na2CO3 solution.

  • Measurement: The absorbance at 405 nm is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the context in which these inhibitors function, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general experimental workflow.

Cholinergic Synapse and AChE Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor Erythrina Alkaloid or Synthetic Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinergic synapse showing ACh synthesis, release, breakdown by AChE, and inhibition.

α-Glucosidase Inhibition in Carbohydrate Digestion Oligosaccharides Oligosaccharides & Disaccharides Alpha_Glucosidase α-Glucosidase (Brush Border) Oligosaccharides->Alpha_Glucosidase Alpha_Amylase Pancreatic α-Amylase Alpha_Amylase->Oligosaccharides Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor Erythrina-derived Compound or Synthetic Inhibitor Inhibitor->Alpha_Glucosidase Inhibition

Caption: Inhibition of α-glucosidase slows carbohydrate digestion and glucose absorption.

General Workflow for Enzyme Inhibition Assay Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Assay_Setup Set up Assay in Microplate: - Enzyme - Buffer - Inhibitor (Varying Concentrations) - Control (No Inhibitor) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate to Allow Inhibitor-Enzyme Interaction Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Activity Measure Enzyme Activity (e.g., Absorbance Change over Time) Initiate_Reaction->Measure_Activity Data_Analysis Calculate % Inhibition and Determine IC50 Value Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Concluding Remarks

This guide provides a comparative overview of Erythrina alkaloids and synthetic compounds as inhibitors of acetylcholinesterase and α-glucosidase. The presented data indicates that while synthetic inhibitors like donepezil show extremely high potency against AChE, certain Erythrina alkaloids also exhibit significant inhibitory activity, warranting further investigation. In the context of α-glucosidase inhibition, some compounds isolated from Erythrina species demonstrate potency comparable to or even greater than the synthetic drug acarbose.

The choice between natural and synthetic compounds in drug development is multifaceted. Synthetic compounds often offer high potency and specificity, the result of targeted medicinal chemistry efforts. However, natural products, such as Erythrina alkaloids, provide a rich source of novel chemical scaffolds that can serve as inspiration for new drug leads. Further research into the pharmacology, toxicology, and structure-activity relationships of Erythrina alkaloids is essential to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Erythrina Alkaloid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Erythrina alkaloids is paramount for research, quality control, and the development of novel therapeutics. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) with diode-array detection (DAD) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the analysis of these neurologically active compounds. Detailed experimental protocols and a comparative summary of their performance characteristics are presented to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The choice of an analytical method hinges on a balance of sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of validated HPLC-DAD and UPLC-MS/MS methods for the quantification of Erythrina alkaloids, offering a clear comparison to inform methodology selection.

Table 1: HPLC-DAD Method Validation Parameters

Validation ParameterResult
Linearity Range0.0005 - 0.5000 mg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.25 µg/mL[1]
Limit of Quantification (LOQ)0.5 µg/mL[1]
Precision (RSD%)< 2.5%[1]
Accuracy (Confidence Intervals)< 1%[1]

Table 2: UPLC-MS/MS Method Validation Parameters

Validation ParameterResult
Linearity RangeNot explicitly stated in the provided search results.
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)Instrumental LOD: 0.00893–0.225 µg/kg[2]
Limit of Quantification (LOQ)Instrumental LOQ: 0.0295–0.744 µg/kg[2]
Precision (RSD%)Inter-day precision: < 24%[2]
Accuracy (Recovery)68.3–119.1%[2]

Experimental Protocols

Sample Preparation: Acid-Base Extraction

A common strategy for isolating alkaloids from plant matrices is acid-base extraction, which leverages the basic nature of these compounds.[3]

  • Acidification: The plant material is homogenized in an acidic solution (e.g., hydrochloric acid or sulfuric acid in water or ethanol). This protonates the alkaloids, rendering them soluble in the aqueous phase.

  • Basification & Extraction: The acidic extract is then made basic (e.g., with ammonium hydroxide or sodium hydroxide), deprotonating the alkaloids and making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent (e.g., dichloromethane or chloroform).

  • Purification: The organic extract is washed with water to remove any remaining impurities.

  • Evaporation: The organic solvent is evaporated to yield the crude alkaloid extract, which can then be reconstituted in a suitable solvent for chromatographic analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method provides a robust and widely accessible approach for the quantification of Erythrina alkaloids.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector.

  • Column: A reversed-phase C8 or C18 column is commonly used.[1][4]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., orthophosphoric acid solution).[1][4]

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.[1][4]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at a specific wavelength, often around 281 nm for capsaicinoids, which can be adapted for Erythrina alkaloids. A DAD allows for scanning multiple wavelengths.[1]

  • Sample Preparation: Accurately weighed samples are dissolved in a suitable solvent (e.g., methanol), sonicated to ensure complete dissolution, and filtered through a 0.20 or 0.45 µm filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and trace-level quantification.

  • Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: A C18 column is typically employed.[5]

  • Mobile Phase: A gradient elution using a mixture of water with an additive like ammonium formate and an organic solvent such as acetonitrile with formic acid.[5]

  • Flow Rate: Generally lower than HPLC, around 0.2 mL/min.[5]

  • Column Temperature: Often elevated, for instance, 50°C.[5]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloid analysis.

  • Mass Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. This is essential when transferring methods between laboratories or when employing multiple techniques within a single study. The following diagram illustrates a typical workflow for the cross-validation of HPLC-DAD and UPLC-MS/MS methods for the analysis of Erythrina alkaloids.

Cross-Validation Workflow for Erythrina Alkaloid Analysis cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome HPLC_Dev HPLC-DAD Method Development HPLC_Val HPLC-DAD Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val UPLC_Dev UPLC-MS/MS Method Development UPLC_Val UPLC-MS/MS Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) UPLC_Dev->UPLC_Val Sample_Prep Prepare Standard Solutions & Spiked Samples HPLC_Val->Sample_Prep UPLC_Val->Sample_Prep Analyze_HPLC Analyze Samples with HPLC-DAD Sample_Prep->Analyze_HPLC Analyze_UPLC Analyze Samples with UPLC-MS/MS Sample_Prep->Analyze_UPLC Compare Compare Results (Statistical Analysis) Analyze_HPLC->Compare Analyze_UPLC->Compare Conclusion Determine Method Comparability & Establish Acceptance Criteria Compare->Conclusion

References

The Efficacy of Extraction Solvents on Bioactive Compound Yield from Erythrina: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, commonly known as coral trees, is a rich source of bioactive compounds, including alkaloids, flavonoids, and other phenolic compounds, with a wide range of pharmacological activities.[1][2][3] The choice of extraction solvent is a critical factor that significantly influences the yield and composition of these bioactive constituents. This guide provides a comparative analysis of the efficacy of different solvents for extracting compounds from various parts of the Erythrina plant, supported by experimental data.

Comparative Analysis of Solvent Efficacy

The selection of an appropriate solvent is paramount for maximizing the extraction of target bioactive compounds from Erythrina species. The efficacy of a solvent is dependent on its polarity and its ability to solubilize the desired compounds. Generally, polar solvents like methanol, ethanol, and water are effective for extracting polar compounds such as flavonoids and phenolic acids, while less polar solvents are better suited for extracting non-polar compounds.

Total Phenolic and Flavonoid Content

Studies have shown that hydroalcoholic solutions, particularly ethanol at concentrations between 80% and 96%, are highly effective for extracting flavonoids and alkaloids from Erythrina species.[4][5] Aqueous extracts have also demonstrated high total phenolic and flavonoid content. For instance, an aqueous leaf extract of Erythrina variegata showed the highest total phenolic content (19.2 mg GAE/g) and flavonoid content (11.9 mg QE/g) compared to seed and flower extracts.[6] In another study on Erythrina stricta seeds, the water extract was found to be rich in phytochemicals and possessed superior biological activities compared to methanol and acetone extracts.[1]

Antioxidant Activity

The antioxidant capacity of Erythrina extracts, often evaluated by DPPH radical scavenging activity, is strongly correlated with the solvent used for extraction. A comparative study on Erythrina indica leaves revealed that methanol and aqueous extracts exhibited significant DPPH radical scavenging activity.[7] Similarly, in a study on Erythrina caffra stem bark, the dichloromethane (DCM) extract showed the most potent antioxidant activity with an IC50 value of 144.17 µg/mL.[8]

The following table summarizes the quantitative data from various studies on the efficacy of different extraction solvents.

Erythrina SpeciesPlant PartSolventTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)DPPH Scavenging IC50 (µg/mL)Reference
E. variegataLeafAqueous19.211.9-[6]
E. strictaSeedWater--5.86 (mg GAE/g extract)[1]
E. strictaSeedAcetone--5.15 (mg GAE/g extract)[1]
E. strictaSeedMethanol--4.22 (mg GAE/g extract)[1]
E. indicaLeafMethanol--283.24 ± 12.28[7]
E. indicaLeafAqueous--342.59 ± 19.59[7]
E. caffraStem BarkDichloromethane--144.17[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative experimental protocols for the extraction and analysis of bioactive compounds from Erythrina.

General Extraction Methodology (Maceration)
  • Plant Material Preparation: The selected plant part (e.g., leaves, stem bark) is washed, shade-dried at room temperature, and then ground into a fine powder.

  • Extraction: A specific weight of the powdered material (e.g., 25 g) is macerated in a defined volume of the chosen solvent (e.g., 250 mL) in a conical flask.[9]

  • Agitation: The mixture is placed on a shaker and agitated at a constant speed (e.g., 190-220 rpm) for a specified duration (e.g., 48 hours) at room temperature.[9]

  • Filtration: The extract is filtered through Whatman No. 1 filter paper to separate the filtrate from the plant residue.

  • Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[5]

Determination of Total Phenolic Content (TPC)

The TPC is typically determined using the Folin-Ciocalteu method. A specific concentration of the extract is mixed with Folin-Ciocalteu reagent and a sodium carbonate solution. After incubation, the absorbance is measured spectrophotometrically (e.g., at 765 nm). Gallic acid is used as a standard, and the results are expressed as milligrams of gallic acid equivalents per gram of extract (mg GAE/g).

Determination of Total Flavonoid Content (TFC)

The TFC is often measured using the aluminum chloride colorimetric method. The extract is mixed with aluminum chloride and potassium acetate. After incubation, the absorbance is read at a specific wavelength (e.g., 415 nm). Quercetin is commonly used as a standard, and the results are expressed as milligrams of quercetin equivalents per gram of extract (mg QE/g).

DPPH Radical Scavenging Assay

The antioxidant activity is frequently assessed using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. Different concentrations of the extract are mixed with a methanolic solution of DPPH.[7] After a 30-minute incubation in the dark, the absorbance is measured at 517 nm.[7] The percentage of inhibition is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological implications of Erythrina extracts, the following diagrams are provided.

Experimental_Workflow plant_material Erythrina Plant Material (Leaves, Bark, etc.) grinding Drying and Grinding plant_material->grinding extraction Solvent Extraction (Methanol, Ethanol, Water, etc.) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract analysis Phytochemical Analysis (TPC, TFC, Alkaloids) crude_extract->analysis bioactivity Bioactivity Assays (Antioxidant, etc.) crude_extract->bioactivity Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor IKK IKK receptor->IKK p_IkB p-IκB IKK->p_IkB phosphorylates IkB IκB NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates p_IkB->NFkB releases gene_expression Inflammatory Gene Expression NFkB_n->gene_expression Erythrina Erythrina Extract Erythrina->IKK inhibits stimulus Inflammatory Stimulus stimulus->receptor

References

Structure-Activity Relationship of Erythrina Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina is a rich source of structurally diverse flavonoids that exhibit a wide range of biological activities. Understanding the relationship between the chemical structure of these compounds and their functional effects is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Erythrina flavonoids, focusing on their cytotoxic, antimicrobial, and antioxidant properties. The information is presented through quantitative data in structured tables, detailed experimental protocols, and visualizations of key biological pathways.

Cytotoxic Activity

Prenylated flavonoids from Erythrina species have demonstrated significant cytotoxic effects against various cancer cell lines. The presence, position, and nature of the prenyl group, along with other substitutions on the flavonoid scaffold, play a pivotal role in determining their potency.

Key Structure-Activity Relationship Insights:

  • Prenylation: The addition of a prenyl group to the flavonoid structure is a key determinant of cytotoxic activity.

  • Pterocarpans: This subclass of isoflavonoids, such as 6α-hydroxyphaseollidin, has shown potent antiproliferative activity against a broad range of cancer cell lines[1].

  • Flavanones and Isoflavones: Compounds like 4'-Methoxy licoflavanone (MLF) and Alpinumisoflavone (AIF) have been identified as potent cytotoxic agents, inducing apoptosis in human leukemia HL-60 cells[2].

Table 1: Cytotoxic Activity of Erythrina Flavonoids (IC50 values in µM)

CompoundFlavonoid ClassCancer Cell LineIC50 (µM)Reference
Abyssinone IVFlavonoidMDA-MB-231-pcDNA14.43[1]
Abyssinone IVFlavonoidHCT116 (p53+/+)20.65[1]
Sigmoidin IIsoflavonoidCCRF-CEM4.24[1]
Sigmoidin IIsoflavonoidMDA-MB-231-BCRP30.98[1]
Sophorapterocarpan AIsoflavonoidCCRF-CEM3.73[1]
Sophorapterocarpan AIsoflavonoidU87MG.ΔEGFR14.81[1]
6α-hydroxyphaseollidinPterocarpanCCRF-CEM3.36[1]
6α-hydroxyphaseollidinPterocarpanHepG26.44[1]
4'-Methoxy licoflavanone (MLF)FlavanoneHL-60~20[2]
Alpinumisoflavone (AIF)IsoflavoneHL-60~20[2]

Antimicrobial Activity

Erythrina flavonoids, particularly those with prenyl substitutions, exhibit significant antimicrobial activity, especially against Gram-positive bacteria like Staphylococcus aureus. The lipophilic nature of the prenyl group is thought to facilitate interaction with and disruption of the bacterial cell membrane.

Key Structure-Activity Relationship Insights:

  • Pterocarpans: This class of flavonoids is consistently reported as one of the most active against S. aureus[3].

  • Prenylation: The presence of a prenyl group is a crucial factor for enhanced antibacterial activity[3]. Increasing the number of prenyl groups can further enhance this activity.

  • Hydroxylation: The presence of hydroxyl groups at specific positions on the flavonoid rings can also influence antimicrobial potency[4].

Table 2: Antibacterial Activity of Erythrina Flavonoids against Staphylococcus aureus (MIC values in mg/L)

CompoundFlavonoid ClassStrainMIC (mg/L)Reference
Lonchocarpol AFlavanoneS. aureus6.25[5]
LupinifolinFlavanoneS. aureus6.25[5]
SandwicensinPterocarpanS. aureus50[5]
CitflavanoneFlavanoneS. aureus12.5[5]
3R-(−)-Erythbidin AIsoflavanS. aureus62.5[5]
3S-(+)-2′-O-methyl PhaseollidinisoflavanIsoflavanS. aureus125[5]

Antioxidant Activity

Many Erythrina flavonoids demonstrate potent antioxidant activity, primarily through their ability to scavenge free radicals. This activity is influenced by the number and arrangement of hydroxyl groups on the aromatic rings.

Key Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The antioxidant capacity of flavonoids is strongly correlated with the presence of hydroxyl groups that can donate a hydrogen atom to stabilize free radicals.

  • Flavanones: Compounds such as those found in Erythrina speciosa have shown significant DPPH radical reduction percentages exceeding 90%[6].

Table 3: Antioxidant Activity of Erythrina Flavonoids (DPPH Radical Scavenging Activity)

Compound/ExtractPlant SourceIC50 (µg/mL)Reference
Sigmoidin BErythrina abyssinica20
Dichloromethane ExtractErythrina caffra144.17[7]
Ethyl Acetate PhaseErythrina speciosa163.9
Dichloromethane PhaseErythrina speciosa173.1[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a generalized method for assessing the cytotoxic activity of compounds against cancer cell lines.

  • Cell Seeding:

    • Harvest cancer cells from logarithmic growth phase and perform a cell count.

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[8].

  • Compound Treatment:

    • Prepare a stock solution of the test flavonoid (e.g., 10 mM) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final solvent concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.

    • Include vehicle control (medium with the same concentration of solvent) and a negative control (medium only) wells.

    • After 24 hours of cell attachment, remove the medium and replace it with 100 µL of the medium containing the different concentrations of the flavonoid.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals[8].

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension from a fresh culture on an appropriate agar plate.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test flavonoid in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating antioxidant activity.

  • Preparation of DPPH Solution:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM)[9].

    • Store the solution in the dark as it is light-sensitive.

  • Sample Preparation:

    • Prepare various concentrations of the test flavonoid in a suitable solvent.

    • Prepare a positive control (e.g., ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, mix a specific volume of the sample or standard with the DPPH working solution[9].

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes)[9].

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer[9].

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the concentration of the flavonoid to determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

Signaling Pathway Modulation

Erythrina flavonoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. In silico studies have suggested that certain flavonoids can interact with and potentially inhibit key proteins in this pathway, thereby reducing the production of pro-inflammatory mediators.

NF-κB Signaling Pathway and Erythrina Flavonoids

G cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK Complex IKK Complex TNFR->IKK Complex Activates IL-1R->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB (p50/p65) Active NF-κB (p50/p65) Active NF-κB (p50/p65)->NF-κB (p50/p65) Active Translocates Erybraedin A Erybraedin A Erybraedin A->IKK Complex Inhibits Phaseollidin Phaseollidin Phaseollidin->IKK Complex Inhibits Alpinumisoflavone Alpinumisoflavone Alpinumisoflavone->NF-κB (p50/p65) Inhibits Wighteone Wighteone Wighteone->NF-κB (p50/p65) Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65) Active->Pro-inflammatory Genes Activates Transcription

Caption: Inhibition of the NF-κB pathway by Erythrina flavonoids.

This guide provides a snapshot of the current understanding of the structure-activity relationships of Erythrina flavonoids. The presented data and protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the identification and development of novel therapeutic agents derived from this promising genus. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of these bioactive compounds.

References

Unraveling the Therapeutic Potential of Erythrina: A Comparative Guide to In Vitro and In Vivo Compound Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo efficacy is a critical step in the validation of novel therapeutic agents. This guide provides a comprehensive comparison of the in vitro and in vivo activities of bioactive compounds derived from the plant genus Erythrina, a rich source of alkaloids and other secondary metabolites with promising pharmacological properties. By presenting quantitative data, detailed experimental protocols, and clear visual representations of experimental workflows, this guide aims to facilitate a deeper understanding of the therapeutic potential of Erythrina compounds.

Correlating In Vitro and In Vivo Efficacy: A Data-Driven Comparison

The following table summarizes the quantitative data from studies that have investigated the activity of Erythrina compounds in both laboratory-based assays and living organisms. This side-by-side comparison highlights the correlation, or lack thereof, between the observed effects in different experimental settings.

Compound/Extract Target/Activity In Vitro Model In Vitro Results In Vivo Model In Vivo Results Reference
Erythrina poeppigiana Methanol ExtractEstrogenic ActivityHuman Osteosarcoma (U2OS) cells expressing Estrogen Receptor Alpha (ERα)Dose-dependent transactivation of ERαOvariectomized Wistar ratsSignificant increase in uterine and vaginal epithelial height at doses of 50, 100, 200, and 400 mg/kg BW/d.[1][1]
Erythrina poeppigiana Dichloromethane ExtractEstrogenic Activity (Hot Flush Relief)Not specified in abstractNot specified in abstractOvariectomized Wistar ratsSignificant relief of hot flushes.[1][1]
Erythraline (Erythrina verna)CytotoxicityHL-60, SF-295, and OVCAR-8 cancer cell lines (MTT assay)No significant cytotoxic activity.[2]Not ApplicableNot Applicable[2]
8-oxo-erythraline (Erythraline metabolite)CytotoxicityHL-60, SF-295, and OVCAR-8 cancer cell lines (MTT assay)No significant cytotoxic activity.[2]Not ApplicableNot Applicable[2]
(+)-Erythravine (Erythrina mulungu)Anxiolytic Activity (Nicotinic Receptor Inhibition)HEK 293 cells expressing α4β2 nicotinic acetylcholine receptorsIC50 = 13 nM[3]Rodent models of anxietyAnxiolytic-like effects observed.[3][3]
(+)-11α-hydroxyerythravine (Erythrina mulungu)Anxiolytic Activity (Nicotinic Receptor Inhibition)HEK 293 cells expressing α4β2 nicotinic acetylcholine receptorsIC50 = 4 nM[3]Rodent models of anxietyAnxiolytic-like effects observed.[3][3]
Erythrina sigmoidea Ethanol ExtractAntimalarial ActivityPlasmodium falciparum (chloroquine-sensitive 3D7 strain)IC50 = 6.44 ± 0.08 µg/mL[4]Plasmodium berghei infected mice (4-day suppressive test)87.69% reduction in parasitemia at 500 mg/kg.[4][4]
Erythrina sigmoidea Ethanol ExtractAntimalarial ActivityPlasmodium falciparum (chloroquine-resistant Dd2 strain)IC50 = 7.53 ± 0.22 µg/mL[4]Plasmodium berghei infected mice (curative test)80% reduction in parasitemia at 500 mg/kg.[4][4]

Experimental Methodologies

A clear understanding of the experimental design is crucial for interpreting the presented data. This section details the protocols for the key in vitro and in vivo assays cited in this guide.

In Vitro Assays

1. Estrogen Receptor Alpha (ERα) Transactivation Assay [1]

  • Cell Line: U2OS human osteosarcoma cells.

  • Protocol:

    • Cells are cultured in an appropriate medium and seeded in multi-well plates.

    • Cells are transiently transfected with a plasmid containing the ERα gene and a reporter plasmid containing an estrogen-responsive element linked to a luciferase reporter gene.

    • After transfection, cells are treated with various concentrations of the Erythrina poeppigiana extracts.

    • Following incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.

    • The fold induction of luciferase activity relative to a vehicle control is calculated to determine the extent of ERα transactivation.

2. Nicotinic Acetylcholine Receptor Inhibition Assay [3]

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells.

  • Protocol:

    • HEK 293 cells are stably transfected to express the desired nicotinic acetylcholine receptor subtype (e.g., α4β2).

    • Whole-cell patch-clamp recordings are performed on individual cells.

    • Acetylcholine is applied to the cell to elicit an ionic current through the nicotinic receptors.

    • Erythrina mulungu alkaloids are co-applied with acetylcholine, and the inhibition of the acetylcholine-activated current is measured.

    • Concentration-response curves are generated to determine the IC50 value for each alkaloid.

3. In Vitro Antimalarial Assay [4]

  • Organism: Plasmodium falciparum (chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains).

  • Method: Trager and Jensen method.

  • Protocol:

    • The parasites are cultured in human erythrocytes in a multi-well plate.

    • The cultured parasites are treated with a range of concentrations of the Erythrina sigmoidea extract.

    • After a specified incubation period, the level of parasitemia is determined by microscopy of Giemsa-stained blood smears or by using a fluorescent DNA-intercalating dye.

    • The IC50 value, the concentration of the extract that inhibits parasite growth by 50%, is calculated.

4. MTT Cytotoxicity Assay [2]

  • Cell Lines: HL-60 (promyelocytic leukemia), SF-295 (glioblastoma), and OVCAR-8 (ovarian carcinoma).

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (erythraline and 8-oxo-erythraline) for a specified period (e.g., 72 hours).

    • After incubation, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Assays

1. Uterotrophic Assay in Ovariectomized Rats [1]

  • Animal Model: Ovariectomized Wistar rats.

  • Protocol:

    • Female Wistar rats are ovariectomized to remove the endogenous source of estrogens.

    • After a recovery period, the rats are treated orally with different doses of the Erythrina poeppigiana extracts for a specified duration (e.g., 3 days). A positive control group receiving estradiol and a vehicle control group are included.

    • At the end of the treatment period, the animals are euthanized, and the uteri are collected and weighed.

    • The uterine wet weight is used as an indicator of estrogenic activity.

    • Histomorphometric analyses of the uterus and vagina are also performed to measure the epithelial height.

2. Mouse Model of Malaria [4]

  • Animal Model: Mice infected with Plasmodium berghei.

  • Protocols:

    • 4-Day Suppressive Test (Peter's Test):

      • Mice are inoculated with P. berghei.

      • Two hours after infection, the mice are treated orally with the Erythrina sigmoidea extract for four consecutive days.

      • On the fifth day, blood smears are prepared, and the percentage of parasitemia is determined.

      • The percentage of suppression of parasitemia is calculated relative to an untreated control group.

    • Curative Test (Ryley's Test):

      • Mice are inoculated with P. berghei.

      • After 72 hours, when parasitemia is established, the mice are treated with the extract for a specified number of days.

      • The percentage of parasitemia is monitored daily to assess the curative effect of the extract.

Visualizing the Research Process

To better illustrate the experimental and logical connections described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Erythrina Plant Erythrina Plant Crude Extract Crude Extract Erythrina Plant->Crude Extract Extraction Isolated Compound Isolated Compound Crude Extract->Isolated Compound Purification In Vitro Assay In Vitro Assay Isolated Compound->In Vitro Assay Activity Data (IC50, etc.) Activity Data (IC50, etc.) In Vitro Assay->Activity Data (IC50, etc.) Compound Administration Compound Administration Activity Data (IC50, etc.)->Compound Administration Correlation? Animal Model Animal Model Animal Model->Compound Administration Efficacy Assessment Efficacy Assessment Compound Administration->Efficacy Assessment In Vivo Outcome In Vivo Outcome Efficacy Assessment->In Vivo Outcome

Caption: General workflow from plant to in vivo testing.

Anxiolytic_Pathway Erythrina Alkaloids Erythrina Alkaloids nAChRs Nicotinic Acetylcholine Receptors (α4β2) Erythrina Alkaloids->nAChRs Inhibition Neuronal Excitation Neuronal Excitation nAChRs->Neuronal Excitation Reduces Anxiolytic Effect Anxiolytic Effect Neuronal Excitation->Anxiolytic Effect Leads to

Caption: Proposed anxiolytic mechanism of Erythrina alkaloids.

References

A Comparative Analysis of the Antimicrobial Properties of Various Erythrina Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, commonly known as coral trees, encompasses a diverse group of plants that have been traditionally used in medicine to treat a variety of ailments, including infections.[1] Modern scientific investigations have validated these traditional uses, revealing that extracts from different Erythrina species possess significant antimicrobial properties. This guide provides a comparative overview of the antimicrobial spectra of various Erythrina extracts, supported by experimental data, to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. The antimicrobial efficacy of these extracts is largely attributed to the presence of bioactive secondary metabolites, including flavonoids, alkaloids, and pterocarpans.[2][3]

Quantitative Antimicrobial Activity

The antimicrobial potency of Erythrina extracts varies significantly depending on the plant species, the part of the plant used, the solvent for extraction, and the target microorganism. The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data from various studies, offering a clear comparison of their antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Erythrina Extracts

Erythrina SpeciesPlant Part & Extract TypeMicroorganismMIC (µg/mL)Reference
E. caffraBark (Methanol)Staphylococcus aureus0.313[2]
E. caffraBark (Ethanol)Staphylococcus aureus39.1[2]
E. abyssinicaBark (Methanol)Staphylococcus aureus23[2]
E. abyssinicaLeaf (Dichloromethane)Staphylococcus aureus15.6[4]
E. abyssinicaLeaf (Hexane)Staphylococcus aureus31.25
E. abyssinicaLeaf (Dichloromethane)Candida albicans62.5[5]
E. abyssinicaLeaf (Hexane)Candida albicans62.5[5]
E. abyssinicaLeaf (Methanol)Candida albicans125[5]
E. abyssinicaLeaf (Ethyl Acetate)Candida albicans125[5]
E. livingstoniana- (Flavanone derivatives)-5[2]
E. caffra- (6,8-diprenylgenistein)Escherichia coli3.9–7.8[2]
E. caffra- (alpinumisoflavone)Klebsiella pneumoniae3.9–7.8[2]
E. poeppigianaRoot (Isolated flavonoid)Methicillin-resistant S. aureus (MRSA)6.25 - 12.5[3]
E. poeppigianaRoot (erypoegin A)Methicillin-resistant S. aureus (MRSA)25 - 50[3]
E. senegalensisSeed (Lectin)Erwinia carotovora50 - 400[6][7]
E. senegalensisSeed (Lectin)Pseudomonas aeruginosa50 - 400[6][7]
E. senegalensisSeed (Lectin)Klebsiella pneumoniae50 - 400[6][7]
E. senegalensisSeed (Lectin)Staphylococcus aureus50 - 400[6][7]
E. senegalensisSeed (Lectin)Aspergillus niger50 - 400[6][7]
E. senegalensisSeed (Lectin)Penicillium camemberti50 - 400[6][7]
E. senegalensisSeed (Lectin)Scopulariopsis brevicaulis50 - 400[6][7]

Table 2: Zone of Inhibition of Erythrina Extracts

Erythrina SpeciesPlant Part & Extract TypeMicroorganismConcentrationZone of Inhibition (mm)Reference
E. abyssinicaBark (Ethyl Acetate)Candida albicans-25[4]
E. abyssinicaBark (Dichloromethane)Candida albicans-12[4]
E. abyssinicaBark (Hexane)Staphylococcus aureus-23[4]
E. abyssinicaBark (Dichloromethane)Staphylococcus aureus-11[4]
E. variegataLeaf (Butanolic)Bacillus subtilis80 µg/mlMaximum[8]
E. variegataLeaf (Butanolic)Escherichia coli80 µg/mlMaximum[8]
E. variegataStem (Butanolic)Proteus vulgaris80 µg/mlMaximum[8]
E. variegataLeaf (Methanolic)Staphylococcus aureus-Maximum
E. variegataLeaf (Ethyl Acetate)Escherichia coli-High
E. variegataLeaf (Ethyl Acetate)Staphylococcus aureus-High
E. senegalensisSeed (Lectin)Erwinia carotovora0.1–0.4 mg/ml18 - 24[6][7]
E. senegalensisSeed (Lectin)Pseudomonas aeruginosa0.1–0.4 mg/ml18 - 24[6][7]
E. senegalensisSeed (Lectin)Klebsiella pneumoniae0.1–0.4 mg/ml18 - 24[6][7]
E. senegalensisSeed (Lectin)Staphylococcus aureus0.1–0.4 mg/ml18 - 24[6][7]
E. senegalensisSeed (Lectin)Aspergillus niger0.1–0.4 mg/ml18 - 24[6][7]
E. senegalensisSeed (Lectin)Penicillium camemberti0.1–0.4 mg/ml18 - 24[6][7]
E. senegalensisSeed (Lectin)Scopulariopsis brevicaulis0.1–0.4 mg/ml18 - 24[6][7]

Experimental Protocols

The data presented above were primarily obtained using two standard antimicrobial susceptibility testing methods: the broth dilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar disc/well diffusion method for assessing the zone of inhibition.

Broth Dilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Plant Extracts: The plant material (e.g., bark, leaves) is dried, ground, and extracted with various solvents (e.g., methanol, ethanol, hexane, dichloromethane, ethyl acetate) to obtain crude extracts.[4]

  • Inoculum Preparation: Pure cultures of the test microorganisms are grown in a suitable broth medium, and the turbidity is adjusted to a standard (e.g., 0.5 McFarland standard), which corresponds to a specific cell density.[6]

  • Serial Dilution: The plant extracts are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.[6]

  • Observation: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the extract that shows no visible growth.[4]

Agar Disc/Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc or well containing the test substance.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller Hinton Agar for bacteria, Potato Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.[6]

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plate.[6]

  • Application of Extracts:

    • Disc Diffusion: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the plant extract and placed on the inoculated agar surface.

    • Well Diffusion: Wells are created in the agar using a sterile borer, and a specific volume of the plant extract is added to each well.[6][7]

  • Controls: Positive control (a standard antibiotic like streptomycin or fluconazole) and negative control (the solvent used for extraction) discs/wells are also placed on the agar.[6][7]

  • Incubation: The plates are incubated under suitable conditions.[6]

  • Measurement: The diameter of the clear zone of inhibition around each disc or well is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial activity of Erythrina extracts.

Antimicrobial_Activity_Workflow cluster_preparation Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation plant_material Plant Material (e.g., Erythrina bark, leaves) extraction Solvent Extraction (Methanol, Ethanol, etc.) plant_material->extraction crude_extract Crude Plant Extract extraction->crude_extract mic_test Broth Dilution Assay (MIC Determination) crude_extract->mic_test Test Sample diffusion_test Agar Disc/Well Diffusion (Zone of Inhibition) crude_extract->diffusion_test Test Sample mic_value Minimum Inhibitory Concentration (µg/mL) mic_test->mic_value zone_diameter Zone of Inhibition Diameter (mm) diffusion_test->zone_diameter comparison Comparative Analysis of Antimicrobial Spectra mic_value->comparison zone_diameter->comparison

Caption: Workflow for evaluating the antimicrobial spectra of Erythrina extracts.

Conclusion

The collective evidence from numerous studies strongly supports the potential of Erythrina species as a valuable source of novel antimicrobial agents. The significant variations in antimicrobial activity observed among different species and extraction methods underscore the importance of systematic screening and optimization for identifying the most potent extracts and bioactive compounds. The data presented in this guide serves as a valuable resource for researchers to compare the antimicrobial profiles of various Erythrina extracts and to inform the design of future studies aimed at isolating and characterizing new antimicrobial drugs. Further research into the mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.

References

The Coral Bean's Legacy: A Scientific Validation of Erythrina's Traditional Medicinal Uses

Author: BenchChem Technical Support Team. Date: December 2025

The genus Erythrina, commonly known as coral trees or flame trees, has a long and rich history in traditional medicine across tropical and subtropical regions. Various parts of these plants, including the bark, leaves, and seeds, have been utilized to treat a wide array of ailments, from anxiety and inflammation to microbial infections. This guide delves into the scientific evidence that validates these traditional uses, providing a comparative analysis of the phytochemical and pharmacological properties of different Erythrina species. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to bridge the gap between ethnobotanical knowledge and modern drug discovery for researchers, scientists, and drug development professionals.

Phytochemical Landscape: Alkaloids and Flavonoids at the Forefront

The medicinal efficacy of Erythrina species is largely attributed to their rich and diverse phytochemical composition. The most prominent and extensively studied bioactive constituents are alkaloids and flavonoids.[1]

Erythrinan Alkaloids: These tetracyclic spiroamine alkaloids are characteristic of the genus and are primarily responsible for the observed effects on the central nervous system (CNS).[2] Compounds such as erysodine, erysovine, and erythraline have demonstrated activities including anxiolytic, sedative, and anticonvulsant effects.[3][4] The alkaloid content can vary significantly between different species and even different parts of the same plant.

Flavonoids and Isoflavonoids: A wide variety of flavonoids, including flavanones, isoflavones, and pterocarpans, have been isolated from Erythrina.[5] These compounds are major contributors to the anti-inflammatory, antioxidant, and antimicrobial properties of the plant extracts.[6][7] Prenylated flavonoids, in particular, have shown potent biological activities.

A general workflow for the extraction and isolation of these bioactive compounds is outlined below.

G plant_material Erythrina Plant Material (e.g., stem bark, leaves) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Maceration, Soxhlet) with Ethanol, Methanol, etc. grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->fractionation hexane_fraction Hexane Fraction (Less Polar Compounds) fractionation->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (Medium Polarity Compounds) fractionation->ethyl_acetate_fraction aqueous_fraction Aqueous Fraction (Polar Compounds) fractionation->aqueous_fraction chromatography Column Chromatography (Silica Gel, Sephadex) ethyl_acetate_fraction->chromatography Further Purification isolated_compounds Isolated Bioactive Compounds (Alkaloids, Flavonoids) chromatography->isolated_compounds identification Structural Elucidation (NMR, Mass Spectrometry) isolated_compounds->identification

Fig. 1: General workflow for phytochemical extraction and isolation.

Comparative Pharmacological Activities

Scientific studies have substantiated many of the traditional uses of Erythrina, with a significant focus on its anti-inflammatory and anxiolytic properties.

Anti-inflammatory Activity

Traditional Use: Decoctions and poultices of Erythrina bark and leaves have been traditionally used to alleviate inflammatory conditions, including arthritis and skin inflammation.

Scientific Validation: Numerous studies have demonstrated the anti-inflammatory effects of Erythrina extracts and their isolated flavonoids. A common preclinical model to assess acute inflammation is the egg albumin-induced paw edema model in rodents.

SpeciesExtract/CompoundAnimal ModelDoseMax. Inhibition of Edema (%)Reference
E. senegalensisFlavonoid-rich fraction of ethanol leaf extractRat100 mg/kg68.30[8]
E. subumbransLeaf extractRat400 mg/kgSignificant reduction at T120[8]
E. velutinaHydroalcoholic extractMouse200 mg/kg53.1 (dextran-induced)[9]

The anti-inflammatory mechanism of Erythrina flavonoids is, in part, attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[10][11] Flavonoids from Erythrina can interfere with this pathway at multiple points, such as by inhibiting the IκB kinase (IKK) complex or by preventing the nuclear translocation of the p50/p65 NF-κB subunits.[2][12]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro-inflammatory Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Erythrina_Flavonoids Erythrina Flavonoids Erythrina_Flavonoids->IKK Inhibits Erythrina_Flavonoids->NFkB Inhibits Translocation DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Fig. 2: Inhibition of the NF-κB signaling pathway by Erythrina flavonoids.
Anxiolytic and CNS Depressant Activity

Traditional Use: Erythrina preparations are widely used in traditional medicine as tranquilizers and sedatives to treat anxiety, insomnia, and other nervous system disorders.[3][13]

Scientific Validation: The anxiolytic effects of Erythrina have been validated in preclinical models, most notably the elevated plus-maze (EPM) test. This test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

SpeciesExtract/CompoundAnimal ModelDoseOutcomeReference
E. velutinaHydroalcoholic extractMouse100 mg/kg (chronic)Increased % of open arm entries[3]
E. variegataMethanolic extractRat100 & 200 mg/kgIncreased open arm time and entries[14]
E. mulunguErysothrine (alkaloid)Rat0.5 & 1 µg/mLIncreased open arm entries[14]

The mechanism of action for the anxiolytic effects is believed to involve the modulation of various neurotransmitter systems. Erythrina alkaloids have been shown to interact with nicotinic acetylcholine receptors, and extracts can alter the levels of neurotransmitters in the brain.[4]

Experimental Protocols

Phytochemical Extraction

A general procedure for the preparation of a hydroalcoholic extract of Erythrina for pharmacological studies is as follows:

  • Plant Material: Air-dried and powdered plant material (e.g., 500 g of stem bark) is used.

  • Maceration: The powdered material is macerated in a hydroalcoholic solution (e.g., 70% ethanol in water) at room temperature for a period of 3-7 days with occasional agitation.

  • Filtration: The mixture is filtered through a fine cloth or filter paper to separate the extract from the plant debris.

  • Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield the crude hydroalcoholic extract.

  • Storage: The extract is stored in a desiccator or at low temperatures until further use.

Egg Albumin-Induced Paw Edema

This model is used to evaluate the in vivo anti-inflammatory activity of a substance.

  • Animals: Wistar rats (150-200 g) are typically used. They are fasted overnight before the experiment with free access to water.

  • Grouping: The animals are divided into several groups (n=5-6 per group): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the Erythrina extract.

  • Administration: The vehicle, standard drug, or plant extract is administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, 0.1 mL of fresh, undiluted egg albumin is injected into the sub-plantar region of the right hind paw of each rat.[9]

  • Measurement: The paw volume is measured immediately before the egg albumin injection and at regular intervals (e.g., 30, 60, 120, 180 minutes) thereafter using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Elevated Plus-Maze Test

This is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, arranged in the shape of a plus sign, and elevated from the floor.[15]

  • Animals: Mice (20-25 g) or rats (200-250 g) are used. They are habituated to the testing room for at least 30 minutes before the experiment.

  • Procedure: Each animal is placed at the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute period.[15]

  • Data Collection: The behavior of the animal is recorded by a video camera. The primary parameters measured are the number of entries into and the time spent in the open and closed arms.

  • Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Conclusion and Future Directions

The scientific evidence presented provides strong validation for the traditional medicinal uses of Erythrina species, particularly for their anti-inflammatory and anxiolytic properties. The rich diversity of alkaloids and flavonoids within this genus offers a promising platform for the discovery of novel therapeutic agents. While preclinical studies have been encouraging, further research is warranted. Future investigations should focus on:

  • Clinical Trials: To date, there is a scarcity of clinical trials investigating the efficacy and safety of Erythrina preparations in humans. Well-designed clinical studies are essential to translate the promising preclinical findings into clinical applications.

  • Mechanism of Action: While the involvement of the NF-κB pathway and modulation of neurotransmitter systems have been suggested, a more detailed elucidation of the molecular mechanisms of action of specific Erythrina compounds is needed.

  • Standardization and Quality Control: For the development of phytopharmaceutical products from Erythrina, it is crucial to establish standardized extracts with consistent phytochemical profiles and to ensure their quality and safety.

  • Toxicology Studies: Comprehensive toxicological evaluations of extracts and isolated compounds are necessary to establish safe dosage regimens for human use.

References

Safety Operating Guide

Prudent Disposal of Erythrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given that Erythrin belongs to the Erythrina alkaloids, a class of compounds known for their pharmacological activity and potential toxicity, stringent safety measures are imperative.[1] Erythrina alkaloids can act as central nervous system depressants and may cause paralysis by blocking nerve transmission.[1] Therefore, handling of this compound should always occur in a well-ventilated laboratory or under a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Keep it in a dedicated, clearly labeled hazardous waste container.

2. Waste Containerization:

  • Select Appropriate Containers: Use chemically resistant and sealable containers (e.g., high-density polyethylene or glass) for collecting this compound waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number "480-57-9," and the associated hazards (e.g., "Toxic," "Pharmacologically Active Alkaloid").

3. Storage of Waste:

  • Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.

4. Final Disposal:

  • Professional Disposal Service: The disposal of this compound waste must be managed by a licensed professional hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain a detailed record of the amount of this compound waste generated and its disposal date.

Quantitative Data on Related Compounds

As specific quantitative toxicity data for this compound is not available, the following table includes information on related Erythrina alkaloids and the antibiotic Erythromycin for context. This information should be used for hazard awareness and not as a direct substitute for data on this compound.

Compound/ClassCAS NumberMolecular FormulaToxicity Data
This compound480-57-9C₂₀H₂₂O₁₀No specific data found
Erythrina AlkaloidsNot ApplicableVariesKnown to be toxic, acting as CNS depressants and causing paralysis.[1]
Erythromycin114-07-8C₃₇H₆₇NO₁₃LD50 Oral (Rat): 4,600 mg/kg; LD50 Intraperitoneal (Mouse): 280 mg/kg[2]

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound are not provided in the search results. However, research on Erythrina alkaloids often involves extraction from plant materials followed by chromatographic separation.[3]

Disposal Workflow Diagram

The following diagram illustrates a general decision-making workflow for the disposal of a laboratory chemical with limited safety information, such as this compound.

Erythrin_Disposal_Workflow start Start: this compound Waste Generated assess_sds Attempt to Locate Specific SDS for this compound (CAS 480-57-9) start->assess_sds sds_found SDS Found? assess_sds->sds_found follow_sds Follow Disposal Instructions in SDS Section 13 sds_found->follow_sds Yes no_sds No Specific SDS Available sds_found->no_sds No professional_disposal Arrange for Pickup by Licensed Waste Disposal Company follow_sds->professional_disposal treat_as_hazardous Treat as Hazardous Waste of Unknown Toxicity no_sds->treat_as_hazardous consult_ehs Consult Institutional EHS Department treat_as_hazardous->consult_ehs segregate Segregate and Label Waste Container consult_ehs->segregate store Store in Designated Hazardous Waste Area segregate->store store->professional_disposal end End: Waste Disposed Compliantly professional_disposal->end

Caption: Disposal workflow for chemicals with limited safety data.

References

Navigating the Safety Protocols for Handling "Erythrin" Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of research and drug development, the precise handling of chemical compounds is paramount to ensuring both personal safety and experimental integrity. The term "Erythrin" can refer to several different substances, each with unique properties and requisite safety precautions. This guide provides essential, immediate safety and logistical information for handling the most common compounds referred to as this compound in a laboratory setting: the organic compound this compound derived from lichens, the biological stain Erythrosin B, and the antibiotic Erythromycin.

Distinguishing Between "this compound" Compounds

It is crucial for researchers to first identify the specific compound they are working with, as the associated hazards and handling procedures vary significantly.

CompoundChemical FormulaPrimary UseKey Distinguishing Feature
This compound C20H22O10Organic ChemistryExtracted from lichens.[1][2]
Erythrosin B C20H6I4Na2O5Biological Stain (Acid Red 51)[3]A tetraiodofluorescein sodium salt, appearing as a maroon powder.[3]
Erythromycin C37H67NO13AntibioticA macrolide antibiotic.[4][5]

Personal Protective Equipment (PPE) and Safety Precautions

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for each compound.

PPEThis compound (Organic Compound)Erythrosin BErythromycin
Eye Protection Safety glasses with side shields or chemical safety goggles.Tightly fitting safety goggles.[6]Safety glasses with side shields.[7]
Hand Protection Chemical-resistant gloves.Chemical-impermeable gloves.[6]Chemical-resistant gloves.[7]
Body Protection Lab coat.Protective clothing.[6]Lab coat.[7]
Respiratory Protection NIOSH/MSHA approved respirator if dust is generated.NIOSH/MSHA or European Standard EN 149 approved respirator.[6]A NIOSH/MSHA approved respirator is recommended in case of inadequate ventilation or when handling large quantities.[8]
Handling Procedures and Engineering Controls

Proper handling procedures and engineering controls are vital to minimize exposure.

  • Ventilation: Always handle these compounds in a well-ventilated area. For Erythrosin B and Erythromycin, using a chemical fume hood is recommended to keep airborne concentrations low.[3][7]

  • Minimizing Dust: Avoid the generation and accumulation of dust.[3][8] Use techniques that minimize aerosolization.

  • Hygiene: Wash hands thoroughly after handling.[3] Remove contaminated clothing and wash it before reuse.[3][8]

  • Storage: Store all compounds in a cool, dry, well-ventilated area away from incompatible substances, such as strong oxidizers.[3][9] Keep containers tightly closed when not in use.[3]

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is essential.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the spill. For solid materials, carefully sweep or scoop up the material to avoid creating dust.

  • Clean: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Waste Characterization: Determine if the waste is considered hazardous according to local, state, and federal regulations.[6]

  • Segregation: Segregate chemical waste from regular trash. Store in clearly labeled, sealed, and appropriate containers.

  • Professional Disposal: Engage a licensed professional waste disposal service for the final disposal of the chemical waste.[6]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before disposal. Puncture containers to prevent reuse.[6]

Experimental Workflow for Safe Handling

To ensure a systematic and safe approach to handling these compounds, the following workflow should be implemented.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Identify Specific Compound B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Ventilated Area/Fume Hood C->D E Weigh and Prepare Solutions D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Dispose of Waste via Licensed Service H->I J Doff PPE and Wash Hands I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.